molecular formula C7H10ClNOS B1343051 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one CAS No. 850314-12-4

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Cat. No.: B1343051
CAS No.: 850314-12-4
M. Wt: 191.68 g/mol
InChI Key: XVHZFBOFVTZDHG-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one is a useful research compound. Its molecular formula is C7H10ClNOS and its molecular weight is 191.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-tert-butyl-5-chloro-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNOS/c1-7(2,3)9-6(10)4-5(8)11-9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHZFBOFVTZDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619287
Record name 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850314-12-4
Record name 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the isothiazolinone derivative, 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. Isothiazolinones are a well-established class of heterocyclic compounds recognized for their potent biocidal activity. This document consolidates available data on the specific properties of the N-tert-butyl substituted and 5-chloro-functionalized variant, offering a valuable resource for researchers in antimicrobial drug discovery and material science.

Chemical Identity and Physical Properties

This compound is a solid, white to yellow compound at room temperature. Its core structure consists of an isothiazolinone ring, which is known to be the active pharmacophore responsible for its biological activity.

PropertyValueReference
CAS Number 850314-12-4[1]
Molecular Formula C₇H₁₀ClNOSChemSrc
Molecular Weight 191.68 g/mol ChemSrc
Density 1.3 ± 0.1 g/cm³ChemSrc
Boiling Point 235.6 ± 50.0 °C at 760 mmHgChemSrc
Flash Point 96.3 ± 30.1 °CChemSrc
Physical Form White to Yellow SolidSigma-Aldrich
Storage Temperature 2-8°C in an inert atmosphereSigma-Aldrich

Synthesis

Proposed Synthetic Pathway

A likely synthetic route commences with the preparation of N-tert-butyl-3-mercaptopropionamide, which is then subjected to a cyclization and chlorination step.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Chlorination 3-Mercaptopropionic_acid 3-Mercaptopropionic acid N-tert-butyl-3-mercaptopropionamide N-tert-butyl-3- mercaptopropionamide 3-Mercaptopropionic_acid->N-tert-butyl-3-mercaptopropionamide Amidation tert-Butylamine tert-Butylamine tert-Butylamine->N-tert-butyl-3-mercaptopropionamide Target_Compound This compound N-tert-butyl-3-mercaptopropionamide->Target_Compound Oxidative Cyclization & Chlorination Sulfuryl_chloride Sulfuryl Chloride (SO2Cl2) Sulfuryl_chloride->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols derived from analogous syntheses of isothiazolinones. These should be considered as a starting point for optimization by researchers.

Step 1: Synthesis of N-tert-butyl-3-mercaptopropionamide

This step involves the amidation of 3-mercaptopropionic acid with tert-butylamine.

  • Materials: 3-mercaptopropionic acid, tert-butylamine, a suitable coupling agent (e.g., dicyclohexylcarbodiimide - DCC), and an appropriate solvent (e.g., dichloromethane - DCM).

  • Procedure:

    • Dissolve 3-mercaptopropionic acid in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath.

    • Add the coupling agent (DCC) to the solution.

    • Slowly add tert-butylamine to the reaction mixture.

    • Allow the reaction to stir at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with dilute acid, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tert-butyl-3-mercaptopropionamide.

    • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the cyclization and chlorination of the mercaptopropionamide intermediate. Sulfuryl chloride is a common reagent for this transformation.

  • Materials: N-tert-butyl-3-mercaptopropionamide, sulfuryl chloride (SO₂Cl₂), and an inert solvent (e.g., 1,2-dichloroethane).

  • Procedure:

    • Dissolve N-tert-butyl-3-mercaptopropionamide in 1,2-dichloroethane in a flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of sulfuryl chloride in 1,2-dichloroethane to the reaction mixture while maintaining the temperature.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully quench with water.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Biological Properties and Mechanism of Action

Isothiazolinones, as a class, are potent antimicrobial agents effective against a broad spectrum of bacteria, fungi, and algae.[2][3] Their mechanism of action is primarily attributed to the reactivity of the electrophilic sulfur atom in the isothiazolinone ring.

General Mechanism of Action

The antimicrobial activity of isothiazolinones stems from their ability to disrupt essential cellular processes through the oxidative modification of thiol-containing proteins and enzymes.

Mechanism_of_Action Isothiazolinone This compound Cell_Membrane Microbial Cell Membrane Isothiazolinone->Cell_Membrane Penetration Thiol_Proteins Thiol-containing proteins (e.g., enzymes in cellular respiration) Isothiazolinone->Thiol_Proteins Thiol Oxidation (S-S bond formation) Oxidized_Proteins Oxidized, inactive proteins Thiol_Proteins->Oxidized_Proteins Inhibition Inhibition of Cellular Respiration & Other Metabolic Pathways Oxidized_Proteins->Inhibition Cell_Death Microbial Cell Death Inhibition->Cell_Death

Caption: General mechanism of antimicrobial action for isothiazolinones.

The key steps in this process are:

  • Cellular Uptake: The isothiazolinone molecule penetrates the cell wall and membrane of the microorganism.

  • Thiol Interaction: The electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic thiol groups (-SH) present in the cysteine residues of essential proteins and enzymes.

  • Oxidative Damage: This reaction leads to the formation of disulfide bonds, causing irreversible oxidation of the thiol groups.

  • Enzyme Inactivation: The conformational changes and inactivation of these vital proteins disrupt critical metabolic pathways, such as cellular respiration.

  • Cell Death: The widespread disruption of cellular function ultimately leads to microbial cell death.

Antimicrobial Spectrum

While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of microorganisms is not extensively documented in publicly available literature, isothiazolinones are generally known to be effective against:

  • Gram-positive bacteria

  • Gram-negative bacteria

  • Yeasts

  • Fungi

The presence of the chlorine atom at the 5-position is known to enhance the antimicrobial potency of isothiazolinones.

Safety and Toxicity

Isothiazolinones, including chlorinated derivatives, are known to be skin sensitizers and can cause allergic contact dermatitis in susceptible individuals.[2] They can also be corrosive to the skin and eyes in concentrated forms. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling this compound.

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Potential Applications

Given its structural similarity to other commercially successful biocides, this compound holds potential for various applications, including:

  • Antimicrobial preservative: In industrial products such as paints, adhesives, and metalworking fluids.

  • Water treatment: To control microbial growth in cooling towers and other industrial water systems.

  • Drug discovery: As a lead compound for the development of new antimicrobial agents. The tert-butyl group may influence its pharmacokinetic properties.

Conclusion

This compound is an isothiazolinone derivative with potential as a potent antimicrobial agent. While detailed experimental data on its synthesis and biological activity are still emerging, this guide provides a foundational understanding based on the established chemistry and biology of the isothiazolinone class. Further research is warranted to fully elucidate its antimicrobial spectrum, efficacy, and safety profile for various applications. Researchers are encouraged to use the provided hypothetical protocols as a basis for developing robust synthetic methods and to conduct thorough biological evaluations.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the antimicrobial agent, 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 850314-12-4
Molecular Formula C₇H₁₀ClNOS
Molecular Weight 191.678 g/mol [1]
Density 1.3 ± 0.1 g/cm³[1]
Boiling Point 235.6 ± 50.0 °C at 760 mmHg[1]
Melting Point Not available
Flash Point 96.3 ± 30.1 °C[1]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[1]
Water Solubility Data not explicitly found for this specific compound. Isothiazolinones, in general, have limited water solubility.[2]
LogP (Octanol-Water Partition Coefficient) 1.47[1]
Index of Refraction 1.572[1]

Experimental Protocols

The following sections outline the general methodologies for determining the key physicochemical properties of this compound, based on internationally recognized OECD Guidelines for the Testing of Chemicals.

Melting Point/Melting Range (Based on OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

  • Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, equipped with a calibrated temperature measuring device.

  • Procedure:

    • A small, finely powdered sample of the substance is packed into a capillary tube.

    • The capillary tube is placed in the heating block/bath.

    • The temperature is raised at a controlled rate.

    • The temperatures at which the substance begins to melt and at which it is completely molten are recorded.

Boiling Point (Based on OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: An ebulliometer, dynamic method apparatus, or a distillation setup.

  • Procedure (Dynamic Method):

    • The substance is placed in a vessel equipped with a thermometer and a pressure sensor.

    • The pressure in the vessel is reduced and then slowly increased.

    • The temperature at which boiling is observed at various pressures is recorded.

    • The boiling point at standard pressure is determined by interpolation.

Water Solubility (Based on OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

  • Apparatus: A thermostatted shaker or stirrer, and an analytical instrument for concentration determination (e.g., HPLC, GC).

  • Procedure (Flask Method):

    • An excess amount of the substance is added to a known volume of water in a flask.

    • The flask is agitated in a constant temperature bath until equilibrium is reached.

    • The solution is filtered or centrifuged to remove undissolved solid.

    • The concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Partition Coefficient (n-octanol/water) (Based on OECD Guideline 107)

The partition coefficient (LogP) is a measure of the differential solubility of a compound in two immiscible solvents, n-octanol and water.

  • Apparatus: A set of flasks or tubes, a mechanical shaker, a centrifuge, and an analytical instrument for concentration determination.

  • Procedure (Shake Flask Method):

    • A known amount of the substance is dissolved in either n-octanol or water.

    • The two phases (n-octanol and water) are pre-saturated with each other.

    • A defined volume of the solution and the other solvent are combined in a flask.

    • The flask is shaken until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of the substance in each phase is determined.

    • The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Mechanism of Action and Experimental Workflows

Antimicrobial Mechanism of Action

Isothiazolinones, including this compound, exert their antimicrobial activity through a two-step mechanism. The primary mode of action involves the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic thiol groups of cysteine residues in microbial enzymes and other proteins.[3][4][5][6] This leads to the formation of disulfide bonds, causing rapid inhibition of essential metabolic pathways, such as cellular respiration and energy generation.[7] Subsequent, irreversible reactions can lead to cell death.[7]

Antimicrobial Mechanism of Isothiazolinones cluster_0 Microbial Cell cluster_1 Intracellular Action Isothiazolinone Isothiazolinone Cell_Membrane Cell Membrane Penetration Isothiazolinone->Cell_Membrane Diffusion Thiol_Group Thiol Groups (-SH) in Enzymes & Proteins Cell_Membrane->Thiol_Group Reaction Disulfide_Bond Disulfide Bond Formation Thiol_Group->Disulfide_Bond Enzyme_Inactivation Enzyme Inactivation Disulfide_Bond->Enzyme_Inactivation Metabolic_Inhibition Inhibition of Metabolic Pathways Enzyme_Inactivation->Metabolic_Inhibition Cell_Death Cell Death Metabolic_Inhibition->Cell_Death

Caption: General mechanism of antimicrobial action for isothiazolinones.

Chemical Reaction with Thiols

The key chemical reaction in the antimicrobial activity of isothiazolinones is the attack of a thiol group (from a cysteine residue) on the sulfur atom of the isothiazolinone ring. This leads to the cleavage of the N-S bond and the formation of a mixed disulfide, thereby inactivating the protein.

Isothiazolinone Thiol Reaction cluster_reaction Reaction with Thiol cluster_consequence Biological Consequence Isothiazolinone This compound Intermediate Intermediate Complex Isothiazolinone->Intermediate + Thiol Protein-SH (e.g., Cysteine) Thiol->Intermediate Product Inactive Protein (Mixed Disulfide) Intermediate->Product Loss_of_Function Loss of Protein Function Product->Loss_of_Function

Caption: Reaction pathway of isothiazolinone with a protein thiol group.

Experimental Workflow for Antimicrobial Efficacy Testing

The evaluation of the antimicrobial efficacy of a biocide like this compound typically follows a standardized workflow to ensure reproducible and comparable results. The following diagram illustrates a general workflow based on suspension test principles (e.g., ASTM E2315).[8][9][10]

Antimicrobial Efficacy Testing Workflow Start Start Preparation Preparation of Microbial Inoculum and Test Substance Dilutions Start->Preparation Inoculation Inoculation of Test Substance with Microbial Suspension Preparation->Inoculation Incubation Incubation at Defined Contact Times Inoculation->Incubation Neutralization Neutralization of Antimicrobial Activity Incubation->Neutralization Enumeration Enumeration of Surviving Microorganisms (e.g., Plate Count) Neutralization->Enumeration Calculation Calculation of Log Reduction Enumeration->Calculation End End Calculation->End

Caption: A generalized workflow for antimicrobial efficacy suspension testing.

References

An In-Depth Technical Guide to the Biocidal Mechanism of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazolinones are a class of highly effective broad-spectrum biocides utilized across a multitude of industrial and commercial applications. Their potent antimicrobial activity stems from a sophisticated mechanism of action targeting critical cellular components in microorganisms. This technical guide provides a comprehensive overview of the core mechanism of action of a specific isothiazolinone, 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide extrapolates its mechanism based on the well-documented action of structurally similar isothiazolinones and fundamental principles of chemical reactivity and quantitative structure-activity relationships (QSAR). This document details the molecular interactions, targeted cellular pathways, and the key experimental protocols used to elucidate these mechanisms.

Core Mechanism of Action: An Electrophilic Attack on Cellular Thiols

The biocidal activity of the isothiazolinone class, including this compound, is primarily attributed to a rapid and irreversible inactivation of critical microbial enzymes.[1] This process is initiated by the electrophilic nature of the isothiazolinone ring, specifically the nitrogen-sulfur (N-S) bond.[2][3] The sulfur atom is electron-deficient, rendering it susceptible to nucleophilic attack by thiol groups (-SH) present in the cysteine residues of microbial proteins and other low-molecular-weight thiols like glutathione.[4][5]

The reaction proceeds via a two-step mechanism:

  • Rapid Inhibition of Growth and Metabolism: Within minutes of contact, the isothiazolinone molecule penetrates the microbial cell wall and membrane.[1] It then rapidly reacts with accessible thiol groups, leading to the formation of mixed disulfides. This initial interaction swiftly inhibits key metabolic pathways.[1]

  • Irreversible Cell Damage and Death: Following the initial metabolic inhibition, a cascade of events leads to irreversible cellular damage and, ultimately, cell death over a period of hours.[1] This includes widespread disruption of enzymatic function and the generation of free radicals.[1]

The Influence of Substituents on Biocidal Activity

The specific substituents on the isothiazolinone ring significantly influence its biocidal potency. In the case of this compound, two key features are the N-tert-butyl group and the 5-chloro group.

  • 5-Chloro Group: The presence of a chlorine atom at the 5-position of the isothiazolinone ring is known to enhance its reactivity towards thiols.[5] This increased electrophilicity of the sulfur atom accelerates the initial nucleophilic attack, leading to a more potent biocidal effect.[5] For some chloro-isothiazolinones, the reaction with thiols can lead to the formation of a highly reactive thio-acyl chloride intermediate, which can then react with a broader range of nucleophiles, including amines.[4][5]

  • N-tert-Butyl Group: The tert-butyl group is a bulky alkyl substituent that can influence the molecule's properties in several ways.[6] Its primary effect is likely steric, potentially influencing the rate of reaction with the thiol groups of large enzymes.[6] Electronically, the tert-butyl group is weakly electron-donating through an inductive effect, which might slightly modulate the electrophilicity of the isothiazolinone ring.[7] The overall impact on biocidal activity would be a balance between these steric and electronic factors.

Key Cellular Targets and Disrupted Pathways

The reaction of this compound with cellular thiols leads to the disruption of several vital cellular processes:

  • Inhibition of Thiol-Dependent Enzymes: A primary target is the active site of enzymes that rely on cysteine residues for their catalytic activity. A crucial class of affected enzymes are dehydrogenases involved in the Krebs cycle and the electron transport chain.[1]

  • Disruption of Cellular Respiration: By inhibiting key enzymes in the respiratory chain, isothiazolinones rapidly halt oxygen consumption in aerobic microbes.[1]

  • Inhibition of ATP Synthesis: The disruption of the electron transport chain directly impacts the generation of adenosine triphosphate (ATP), the primary energy currency of the cell.[3]

  • Induction of Oxidative Stress: The reaction with thiols, particularly glutathione, can disrupt the cellular redox balance, leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress.[1]

Quantitative Data: Biocidal Efficacy of Isothiazolinones

BiocideTest OrganismMIC (µg/mL)
Methylisothiazolinone (MIT) Escherichia coli41
Schizosaccharomyces pombe245
Chloromethylisothiazolinone (CMIT) Escherichia coli0.5
Schizosaccharomyces pombe2.6
Benzisothiazolinone (BIT) Escherichia coli15-20

Data extracted from Collier, P.J., et al. (1990).[5]

Experimental Protocols

The elucidation of the biocidal mechanism of isothiazolinones involves a variety of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism.[9][10][11]

Materials:

  • Test biocide (e.g., this compound)

  • Microbial culture (e.g., E. coli, S. aureus)

  • Sterile Mueller-Hinton broth (or other suitable growth medium)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Prepare a stock solution of the test biocide in a suitable solvent.

  • Perform serial dilutions of the biocide in the growth medium across the wells of a 96-well plate. Typically, two-fold dilutions are used.

  • Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this inoculum to the final desired concentration in the growth medium.

  • Inoculate each well of the microtiter plate with the microbial suspension, except for a negative control well (medium only). Include a positive control well (medium and inoculum, no biocide).

  • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Determine the MIC by visually inspecting the plates for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the biocide in which no visible growth is observed.

Enzyme Inhibition Assay

This protocol assesses the ability of a biocide to inhibit the activity of a specific thiol-dependent enzyme.[12][13][14]

Materials:

  • Purified thiol-dependent enzyme (e.g., alcohol dehydrogenase, papain)

  • Substrate for the enzyme

  • Test biocide

  • Buffer solution appropriate for the enzyme's optimal activity

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing the buffer, the enzyme at a fixed concentration, and varying concentrations of the test biocide.

  • Pre-incubate the enzyme with the biocide for a defined period to allow for interaction.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction rate by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product or the consumption of the substrate.

  • Calculate the percentage of inhibition for each biocide concentration relative to a control reaction without the inhibitor.

  • Determine the IC50 value , which is the concentration of the biocide that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the biocide concentration.

Microbial Respiration Inhibition Assay

This assay measures the effect of a biocide on the oxygen consumption rate of a microbial population.[15][16][17]

Materials:

  • Activated sludge or a specific microbial culture

  • Synthetic sewage or nutrient medium

  • Test biocide

  • Respirometer or a closed vessel with a dissolved oxygen probe

  • Temperature-controlled water bath

Procedure:

  • Prepare a suspension of the microbial culture or activated sludge in the nutrient medium.

  • Aerate the suspension to achieve oxygen saturation and allow it to stabilize at a constant temperature (e.g., 20°C).

  • Add a specific concentration of the test biocide to the microbial suspension. A control sample without the biocide is run in parallel.

  • Seal the vessel and immediately begin monitoring the decrease in dissolved oxygen concentration over time.

  • Calculate the oxygen consumption rate from the linear portion of the dissolved oxygen curve.

  • Determine the percentage of respiration inhibition by comparing the oxygen consumption rate in the presence of the biocide to that of the control.

  • Calculate the EC50 value , the concentration of the biocide that causes a 50% reduction in the respiration rate.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Isothiazolinone_Mechanism cluster_Biocide Biocide cluster_Cell Microbial Cell cluster_Targets Cellular Targets cluster_Effects Cellular Effects Biocide This compound CellWall Cell Wall/ Membrane Biocide->CellWall Penetration Enzymes Thiol-containing Enzymes (e.g., Dehydrogenases) Biocide->Enzymes Electrophilic Attack (Disulfide Formation) Glutathione Glutathione (GSH) Biocide->Glutathione Reaction Cytoplasm Cytoplasm CellWall->Cytoplasm Cytoplasm->Enzymes Cytoplasm->Glutathione Inhibition Enzyme Inactivation Enzymes->Inhibition OxidativeStress Oxidative Stress Glutathione->OxidativeStress Respiration Inhibition of Respiration & ATP Synthesis Inhibition->Respiration CellDeath Cell Death Respiration->CellDeath OxidativeStress->CellDeath

Caption: Core biocidal mechanism of this compound.

MIC_Workflow A Prepare serial dilutions of biocide in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate at optimal temperature (18-24h) C->D E Observe for visible growth (turbidity) D->E F Determine MIC: Lowest concentration with no growth E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Enzyme_Inhibition_Workflow A Prepare reaction mixture: Buffer + Enzyme + Biocide (varied conc.) B Pre-incubate to allow for interaction A->B C Initiate reaction by adding substrate B->C D Monitor reaction rate (e.g., spectrophotometry) C->D E Calculate % inhibition vs. control D->E F Determine IC50 value E->F

Caption: Experimental workflow for enzyme inhibition assay.

Conclusion

The biocidal mechanism of this compound is consistent with the established mode of action for the isothiazolinone class of antimicrobials. Its efficacy is driven by the electrophilic nature of the isothiazolinone ring, enhanced by the 5-chloro substituent, which facilitates a rapid and irreversible reaction with essential microbial thiols. This leads to the inhibition of critical metabolic pathways, including cellular respiration and energy production, ultimately resulting in microbial cell death. While further research is required to quantify the specific biocidal activity and enzymatic inhibition kinetics of this particular derivative, the foundational principles outlined in this guide provide a robust framework for its application and for the development of novel antimicrobial agents. The experimental protocols detailed herein offer standardized methods for the evaluation of this and other biocides.

References

An In-depth Technical Guide to CAS Number 850314-12-4: 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical compound with CAS number 850314-12-4, identified as 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one. It is important to note that while general information for the isothiazolinone class of compounds is available, specific experimental data and detailed biological studies for this particular molecule are limited in publicly accessible scientific literature. Therefore, this guide synthesizes available information on the compound itself, alongside established knowledge of the broader isothiazolinone family to provide a thorough technical profile.

Core Chemical Identity and Properties

2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one is a heterocyclic organic compound belonging to the isothiazolinone class. These compounds are widely recognized for their biocidal properties.

Table 1: Chemical and Physical Properties of 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one

PropertyValueSource
CAS Number 850314-12-4N/A
Molecular Formula C7H10ClNOS[1]
Molecular Weight 191.678 g/mol [1]
Density 1.3±0.1 g/cm³[1]
Boiling Point 235.6±50.0 °C at 760 mmHg[1]
Structure
alt text
N/A

Synthesis

Below is a generalized workflow for the synthesis of isothiazolinones.

G General Synthesis of Isothiazolinones cluster_start Starting Materials Acrylic_Acid Acrylic Acid Derivative 3_Mercaptopropionic_Acid 3-Mercaptopropionic Acid Derivative Acrylic_Acid->3_Mercaptopropionic_Acid Michael Addition Thiol Thiol Source (e.g., H2S) Thiol->3_Mercaptopropionic_Acid 3_Mercaptopropanamide 3-Mercaptopropanamide Derivative 3_Mercaptopropionic_Acid->3_Mercaptopropanamide Amidation Isothiazolinone_Ring Isothiazolinone Product 3_Mercaptopropanamide->Isothiazolinone_Ring Oxidative Cyclization (e.g., with Cl2 or SO2Cl2)

Figure 1: Generalized synthetic workflow for isothiazolinones.

Mechanism of Action: The Isothiazolinone Biocidal Activity

The primary biological activity of isothiazolinones, including presumably 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one, is their potent antimicrobial action. This biocidal effect stems from their ability to act as electrophiles and react with nucleophilic biological molecules.

The key mechanism involves the covalent modification of thiol groups (-SH) present in the cysteine residues of essential microbial enzymes. This irreversible reaction leads to the formation of disulfide bonds, thereby inactivating the enzymes and disrupting critical cellular processes.

The proposed signaling pathway for isothiazolinone-induced cytotoxicity is depicted below.

G Proposed Mechanism of Isothiazolinone Cytotoxicity Isothiazolinone Isothiazolinone (e.g., CAS 850314-12-4) Cell_Membrane Microbial Cell Membrane Isothiazolinone->Cell_Membrane Penetration Enzyme Essential Enzyme (with active site Cysteine-SH) Isothiazolinone->Enzyme Covalent Modification of Thiol Group Cell_Membrane->Enzyme Inactivated_Enzyme Inactivated Enzyme (Disulfide Bond Formation) Enzyme->Inactivated_Enzyme Metabolic_Disruption Disruption of Metabolic Pathways (e.g., Respiration, Glycolysis) Inactivated_Enzyme->Metabolic_Disruption Mitochondrial_Damage Mitochondrial Damage Metabolic_Disruption->Mitochondrial_Damage Cell_Death Cell Death (Biocidal Effect) Mitochondrial_Damage->Cell_Death

Figure 2: Proposed signaling pathway of isothiazolinone cytotoxicity.

Experimental Protocols: A Case Study with a Related Isothiazolinone

While specific experimental protocols for CAS 850314-12-4 are not available, the study of a structurally related isothiazolinone, 2-n-octyl-4-isothiazolin-3-one (OIT), provides valuable insight into the methodologies that could be applied to investigate the biological effects of 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one. A study on OIT demonstrated its ability to induce blood-brain barrier dysfunction through cellular thiol modification and mitochondrial damage.[2]

The following are summaries of potential experimental protocols that could be adapted for the study of CAS 850314-12-4, based on the investigation of OIT.

4.1. Cell Viability Assay

  • Objective: To determine the cytotoxic effects of the compound on a relevant cell line.

  • Methodology:

    • Culture a suitable cell line (e.g., endothelial cells, microbial cultures) in appropriate media.

    • Expose the cells to a range of concentrations of 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one for a defined period.

    • Assess cell viability using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

    • Measure the absorbance or fluorescence according to the assay manufacturer's instructions to quantify the percentage of viable cells relative to an untreated control.

4.2. Thiol Redox Status Assessment

  • Objective: To investigate the compound's effect on cellular thiol levels.

  • Methodology:

    • Treat cells with the test compound as described above.

    • Lyse the cells and quantify the levels of reduced glutathione (GSH), a key intracellular antioxidant, using a commercially available GSH assay kit.

    • Protein S-nitrosylation, a modification of cysteine thiols, can be assessed by Western blot analysis using an anti-S-nitrosocysteine antibody.

4.3. Mitochondrial Function Analysis

  • Objective: To evaluate the impact of the compound on mitochondrial health and function.

  • Methodology:

    • Assess changes in mitochondrial membrane potential using a fluorescent dye such as JC-1 or TMRM (tetramethylrhodamine, methyl ester).

    • Measure cellular oxygen consumption rates using a Seahorse XF Analyzer or a similar instrument to determine the effects on mitochondrial respiration.

    • Analyze mitochondrial morphology through fluorescence microscopy after staining with a mitochondria-specific dye like MitoTracker.

Below is a conceptual workflow for investigating the biological effects of an isothiazolinone compound.

G Experimental Workflow for Isothiazolinone Bioactivity cluster_assays Biological Assays Compound Test Compound (CAS 850314-12-4) Cell_Culture Cell Culture (e.g., Microbial or Mammalian) Compound->Cell_Culture Exposure Compound Exposure (Dose-Response and Time-Course) Cell_Culture->Exposure Viability Cell Viability Assay (e.g., MTT) Exposure->Viability Thiol_Status Thiol Redox Status (e.g., GSH Assay) Exposure->Thiol_Status Mitochondria Mitochondrial Function (e.g., Seahorse) Exposure->Mitochondria Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Thiol_Status->Data_Analysis Mitochondria->Data_Analysis Conclusion Conclusion on Biological Effects and Mechanism of Action Data_Analysis->Conclusion

Figure 3: Conceptual workflow for investigating isothiazolinone bioactivity.

Quantitative Data

As of the date of this report, specific quantitative biological data, such as IC50 or MIC (Minimum Inhibitory Concentration) values for 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one, are not available in the public domain. Researchers are encouraged to perform their own dose-response studies to determine the potency of this compound in their specific experimental systems.

Toxicological Information

Specific toxicological data for CAS 850314-12-4 is not available. However, isothiazolinones as a class are known to be skin and eye irritants and can be sensitizers. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one (CAS 850314-12-4) is a member of the isothiazolinone family of compounds, which are known for their potent antimicrobial properties. The likely mechanism of action for this compound is through the covalent modification of thiol groups in essential microbial enzymes, leading to cell death. While specific biological and toxicological data for this particular chemical are scarce in the public literature, the information available for the isothiazolinone class provides a strong foundation for its handling, and for designing experiments to elucidate its specific properties. Further research is warranted to fully characterize the biological activity and potential applications of this compound.

References

In-depth Technical Guide: Tert-butyl Substituted Isothiazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazolinones are a class of heterocyclic organic compounds that have garnered significant attention for their potent and broad-spectrum antimicrobial properties. Widely used as preservatives and biocides in various industrial and consumer products, the isothiazolinone scaffold has also been a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive literature review of a specific subclass: tert-butyl substituted isothiazolinones. The introduction of the bulky tert-butyl group can significantly influence the physicochemical properties, biological activity, and metabolic stability of the parent molecule, making this a promising area of research for novel therapeutic agents and improved biocides.

This guide summarizes the available data on the synthesis, chemical properties, and biological activity of tert-butyl substituted isothiazolinones, with a focus on providing detailed experimental protocols and comparative quantitative data to aid researchers in this field.

Synthesis of Tert-butyl Substituted Isothiazolinones

The synthesis of N-substituted isothiazolinones has been approached through various synthetic strategies. While a plethora of methods exist for common N-alkyl and N-aryl derivatives, literature specifically detailing the synthesis of N-tert-butyl isothiazolinones is less common but available.

General Synthetic Approach for N-Substituted Isothiazol-3(2H)-ones

A notable method for the preparation of N-substituted isothiazol-3(2H)-ones, which has been successfully applied to derivatives bearing bulky alkyl groups like tert-butyl, involves a two-step process starting from N-substituted 3-benzoylpropionamides.[1]

Experimental Protocol: Synthesis of N-tert-butyl-isothiazol-3(2H)-one

This protocol is based on the methodology described by Tsolomitis and Sandris, which has been reported to be effective for the synthesis of N-tert-butyl-isothiazol-3(2H)-one.

Step 1: Synthesis of N-tert-butyl-5-benzoylisothiazol-3(2H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-tert-butyl-3-benzoylpropionamide in an excess of thionyl chloride (SOCl₂).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete conversion of the starting material. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The crude product, N-tert-butyl-5-benzoylisothiazol-3(2H)-one, can be purified by recrystallization from an appropriate solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Step 2: Debenzoylation to N-tert-butyl-isothiazol-3(2H)-one

  • Reaction Setup: Dissolve the purified N-tert-butyl-5-benzoylisothiazol-3(2H)-one from Step 1 in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Reaction Conditions: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture. Stir the reaction at room temperature. The debenzoylation is typically rapid.

  • Work-up: Upon completion of the reaction (monitored by TLC), neutralize the mixture with a suitable acid (e.g., hydrochloric acid). The product, N-tert-butyl-isothiazol-3(2H)-one, can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product. Further purification can be achieved by column chromatography if necessary.

Biological Activity and Mechanism of Action

The antimicrobial activity of isothiazolinones is primarily attributed to their ability to inhibit essential microbial enzymes.[2] The electrophilic sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by thiol groups present in the active sites of enzymes, leading to the formation of mixed disulfides and subsequent inactivation of the enzyme.[2] This disruption of key metabolic pathways ultimately results in microbial cell death.

The table below presents Minimum Inhibitory Concentration (MIC) values for some common N-alkyl isothiazolinones to provide a basis for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected N-Alkyl Isothiazolinones

CompoundN-SubstituentTest OrganismMIC (µg/mL)
Methylisothiazolinone (MIT)MethylEscherichia coli41
Methylisothiazolinone (MIT)MethylSchizosaccharomyces pombe245
Chloromethylisothiazolinone (CMIT)Methyl (with chlorine at C5)Escherichia coli0.5
Chloromethylisothiazolinone (CMIT)Methyl (with chlorine at C5)Schizosaccharomyces pombe2.6
Benzisothiazolinone (BIT)- (fused benzene ring)Escherichia coli14.4
Benzisothiazolinone (BIT)- (fused benzene ring)Schizosaccharomyces pombe35.5

Data sourced from Collier et al. as cited in Silva et al. (2020).

Further research is required to determine the specific MIC values of tert-butyl substituted isothiazolinones against a range of bacterial and fungal pathogens to accurately assess their antimicrobial potential relative to existing compounds.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of isothiazolinones involves direct interaction with and inhibition of key cellular enzymes. This is a direct chemical interaction rather than a complex signaling pathway. The logical workflow for the synthesis and evaluation of these compounds is represented below.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow A N-tert-butyl-3-benzoylpropionamide C N-tert-butyl-5-benzoylisothiazol-3(2H)-one A->C Reflux B Thionyl Chloride (SOCl₂) B->C E N-tert-butyl-isothiazol-3(2H)-one C->E Debenzoylation D Alkali (e.g., NaOH) D->E F Purified N-tert-butyl-isothiazol-3(2H)-one H Minimum Inhibitory Concentration (MIC) Assay F->H G Microbial Cultures (Bacteria, Fungi) G->H I Quantitative Antimicrobial Activity Data H->I

Caption: Synthetic and biological evaluation workflow for N-tert-butyl-isothiazol-3(2H)-one.

Applications in Drug Development

The incorporation of a tert-butyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties. While the primary application of many isothiazolinones has been as biocides, the isothiazolinone scaffold is also being explored for other therapeutic areas. For instance, derivatives of 1,2-benzisothiazol-3-one have been investigated as potential antipsychotic agents.[3] The introduction of a tert-butyl group could be a valuable modification in such drug discovery programs to optimize lead compounds.

Conclusion and Future Directions

This technical guide has summarized the available literature on tert-butyl substituted isothiazolinones. A viable synthetic route has been identified, providing a clear path for researchers to produce these compounds. However, a significant gap exists in the literature regarding the quantitative biological activity of these specific derivatives.

Future research should focus on:

  • Systematic Synthesis: Synthesizing a series of tert-butyl substituted isothiazolinones with variations on the isothiazolinone core (e.g., on the benzisothiazolinone scaffold).

  • Quantitative Biological Evaluation: Determining the MIC and, where appropriate, IC50 values of these compounds against a broad panel of clinically relevant bacteria and fungi.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the impact of the tert-butyl group on antimicrobial potency and spectrum of activity.

  • Toxicology and Safety Assessment: Evaluating the cytotoxicity and potential for skin sensitization of these novel compounds.

By addressing these research gaps, the scientific community can better understand the potential of tert-butyl substituted isothiazolinones as a new generation of antimicrobial agents or as valuable scaffolds in drug discovery.

References

spectral analysis of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one (NMR, FTIR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral analysis of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental spectra in public literature, this document presents a combination of predicted data based on established principles of spectroscopy and detailed, standardized experimental protocols for acquiring such data.

Molecular Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₇H₁₀ClNOS

  • Molecular Weight: 191.68 g/mol

  • Chemical Structure:

    alt text

    (Note: An image of the chemical structure would be placed here in a full document)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show two distinct signals corresponding to the two types of protons in the molecule.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 6.5 - 7.0Singlet (s)1HH-4 (vinyl proton)
~ 1.5 - 1.7Singlet (s)9H-C(CH₃)₃ (tert-Butyl)

The vinyl proton at the C-4 position is expected to appear as a singlet downfield due to the influence of the neighboring carbonyl group and the double bond. The nine protons of the tert-butyl group will be magnetically equivalent and thus appear as a single, strong singlet.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon-13 NMR spectrum is predicted to display five signals, corresponding to the five unique carbon environments in the molecule.

Chemical Shift (δ) (ppm)Assignment
~ 165 - 170C-3 (C=O, carbonyl)
~ 130 - 135C-5 (C-Cl)
~ 120 - 125C-4 (=CH)
~ 60 - 65-C (CH₃)₃ (quaternary)
~ 28 - 32-C(C H₃)₃ (methyl carbons)

The carbonyl carbon (C-3) is expected to be the most downfield signal. The carbons of the double bond (C-4 and C-5) will appear in the vinyl region, with the carbon bearing the chlorine atom (C-5) being further downfield. The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-resolution NMR spectra of a small organic molecule like this compound.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[1] The sample should be free of particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

  • Instrumentation: The analysis is typically performed on a 300 to 500 MHz NMR spectrometer.[2]

  • Data Acquisition:

    • Insert the sample into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.[3]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic FTIR Absorptions

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2970 - 2870MediumC-H stretch (tert-Butyl)
~ 1680 - 1660StrongC=O stretch (α,β-unsaturated ketone)[4]
~ 1620 - 1590MediumC=C stretch (isothiazole ring)
~ 1370 & 1390MediumC-H bend (tert-Butyl gem-dimethyl)
~ 1200 - 1100StrongC-N stretch
~ 800 - 700StrongC-Cl stretch
~ 750 - 650MediumC-S stretch[4]
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples via FTIR.[5][6]

  • Sample Preparation: Use spectroscopic grade Potassium Bromide (KBr) that has been dried in an oven at ~110°C for 2-3 hours to remove moisture.[5]

  • Grinding: In an agate mortar, thoroughly grind 1-2 mg of the sample with 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[6]

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[5] Using a vacuum to remove entrapped air is recommended to improve pellet transparency.

  • Analysis:

    • Carefully remove the resulting thin, transparent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet.[5]

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for the molecule.[7][8]

m/z (mass-to-charge)Predicted Identity of Fragment
191/193[M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)
176/178[M - CH₃]⁺
156[M - Cl]⁺
135/137[M - C₄H₈]⁺ (loss of isobutylene)
57[C₄H₉]⁺ (tert-Butyl cation, likely the base peak)

The molecular ion peak should exhibit a characteristic 3:1 intensity ratio for the M and M+2 peaks, confirming the presence of a single chlorine atom. The most stable carbocation, the tert-butyl cation (m/z 57), is expected to be the base peak in the spectrum.

Experimental Protocol for Mass Spectrometry (Electron Ionization)

This protocol describes a general procedure for obtaining an EI mass spectrum.[7][9]

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for samples that are amenable to gas chromatography.[9][10]

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the molecule to lose an electron, forming a positively charged molecular ion, which then undergoes fragmentation.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

  • Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation and Visualization

The following diagrams illustrate the logical workflow for the spectral analysis and the relationship between the different analytical techniques for the structural elucidation of this compound.

SpectralAnalysisWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Purified Compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep FTIR_Prep Grind with KBr Sample->FTIR_Prep MS_Prep Introduce to Source Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra (500 MHz Spectrometer) NMR_Prep->NMR_Acq FTIR_Acq Acquire IR Spectrum (FTIR Spectrometer) FTIR_Prep->FTIR_Acq MS_Acq Acquire Mass Spectrum (EI-MS) MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Couplings, Integrations NMR_Acq->NMR_Analysis FTIR_Analysis Identify Characteristic Absorption Bands FTIR_Acq->FTIR_Analysis MS_Analysis Analyze Molecular Ion & Fragmentation Pattern MS_Acq->MS_Analysis Final_Structure Structural Elucidation NMR_Analysis->Final_Structure FTIR_Analysis->Final_Structure MS_Analysis->Final_Structure

Caption: A generalized workflow for the spectral analysis of a pure organic compound.

LogicalInterpretation cluster_data Experimental Data cluster_info Derived Information NMR_Data NMR Data NMR_Info C-H Framework - tert-Butyl Group - Vinyl Proton NMR_Data->NMR_Info FTIR_Data FTIR Data FTIR_Info Functional Groups - C=O (Ketone) - C=C, C-Cl, C-S FTIR_Data->FTIR_Info MS_Data Mass Spec Data MS_Info Molecular Weight (191) - Presence of Chlorine - tert-Butyl Fragment (m/z 57) MS_Data->MS_Info Confirmation Structure Confirmed: This compound NMR_Info->Confirmation FTIR_Info->Confirmation MS_Info->Confirmation

Caption: Logical flow from spectral data to final structure confirmation.

References

Solubility of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one, a key isothiazolinone biocide. Due to the limited availability of specific quantitative data for this particular derivative, this document leverages data from the closely related and well-studied compound, methylchloroisothiazolinone (MCI), to provide a foundational understanding. Furthermore, it outlines detailed, adaptable experimental protocols for determining solubility and presents a logical workflow for the synthesis of isothiazolinone compounds.

Quantitative Solubility Data

Table 1: General Solubility of Methylchloroisothiazolinone in Various Organic Solvents

Organic SolventSolubility ( g/100 mL)Temperature (°C)
Ethyl Acetate4.31Not Specified
Methanol4.40Not Specified
Toluene4.07Not Specified
Hexane0.28Not Specified
ChloroformSoluble to Slightly SolubleNot Specified

Table 2: Temperature-Dependent Solubility of Methylchloroisothiazolinone [1]

Organic SolventSolubility (g/L)Temperature (°C)
Ethyl Acetate38.0610
Ethyl Acetate52.5530
Hexane1.3910
Hexane2.9130

For a common commercial mixture of methylchloroisothiazolinone and methylisothiazolinone (MCI/MI), the following approximate solubilities have been reported:

Organic SolventApproximate Solubility
Ethanol30 mg/mL
Dimethyl Sulfoxide (DMSO)30 mg/mL

Experimental Protocols for Solubility Determination

A standardized method for determining the solubility of a compound like this compound in an organic solvent is the isothermal saturation method. This method is robust and widely applicable for solid-liquid equilibrium studies.

Isothermal Saturation Method

This protocol is a general guideline and may require optimization for specific solvent-solute systems.

1. Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel. b. Agitate the mixture using a magnetic stirrer or an orbital shaker at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

2. Phase Separation: a. Cease agitation and allow the suspension to settle. b. Separate the solid phase from the liquid phase. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically resistant membrane filter (e.g., a 0.45 µm PTFE filter).

3. Analysis of the Saturated Solution: a. Accurately withdraw a known volume or weight of the clear, saturated filtrate. b. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. c. Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Method

A general HPLC method for the analysis of isothiazolinones is described below. This method should be validated for this compound.

  • Column: A C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 mm × 250 mm, 5 µm) is commonly used.[2]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective.[2] The specific gradient program should be optimized to achieve good separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: A Diode Array Detector (DAD) can be used to monitor the absorbance at the wavelength of maximum absorbance for this compound (e.g., around 275-285 nm, typical for isothiazolinones).[2]

  • Quantification: An external standard method with a calibration curve prepared from standards of known concentrations is used for quantification.[2]

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the isothermal saturation method.

G A Start: Excess Solute and Solvent B Isothermal Equilibration (Constant Temperature Agitation) A->B Add excess solute to solvent C Phase Separation (Centrifugation/Filtration) B->C Equilibrium reached D Saturated Solution (Filtrate) C->D Isolate clear solution E Analytical Measurement (e.g., HPLC) D->E Analyze aliquot F End: Solubility Calculation E->F Calculate concentration G A 3-Mercaptopropanamide Derivative B Chlorination/Oxidation A->B Reaction with chlorinating/oxidizing agent C Ring Closure B->C Intramolecular cyclization D Isothiazolinone Derivative C->D Formation of heterocyclic ring

References

An In-depth Technical Guide to Characterizing the Thermal Stability and Degradation Profile of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Approach to Elucidating Critical Quality Attributes

Foreword: Charting Unexplored Territory

To our fellow researchers, scientists, and drug development professionals,

The isothiazolinone class of biocides is critical to the preservation and microbiological safety of a vast range of industrial and pharmaceutical products. While extensive data exists for common analogues like MCI and MI, many derivatives remain poorly characterized. This guide addresses one such molecule: 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one .

Publicly available literature lacks specific data on the thermal stability and degradation pathways of this compound. Therefore, this document deviates from a standard technical data summary. Instead, it serves as a comprehensive research protocol and strategic guide. It is designed to empower you, the scientist, to systematically and rigorously determine these critical properties.

Herein, we present not a collection of known facts, but a roadmap for their discovery. We will proceed from foundational theory to detailed, actionable experimental protocols, providing the complete framework necessary to define the stability and degradation profile of this and similar molecules. Our approach is grounded in the principles of scientific integrity, ensuring that the data you generate will be robust, reliable, and submission-ready.

Section 1: Theoretical Framework & Strategic Considerations

Before embarking on any experimental work, it is crucial to build a theoretical framework. This allows us to form hypotheses, anticipate potential outcomes, and design more intelligent experiments.

The Isothiazolinone Core: An Inherently Reactive Scaffold

The biocidal activity of isothiazolinones stems from the reactivity of the 3-isothiazolone heterocycle. The electrophilic sulfur atom is susceptible to nucleophilic attack, particularly by thiol groups found in microbial enzymes.[1][2] This interaction leads to the opening of the five-membered ring, a key step in both its biocidal action and its degradation.[2][3] The stability of this ring is highly sensitive to environmental factors including pH, temperature, and the presence of nucleophiles.[1][3]

The Influence of Substitution: A Tale of Two Groups

The stability and reactivity of the isothiazolinone core are modulated by its substituents. In the case of this compound, two key groups dictate its behavior:

  • 5-Chloro Group: The chlorine atom at the 5-position is electron-withdrawing, which increases the electrophilicity of the ring. This enhances the molecule's reactivity towards nucleophiles, a factor that likely contributes to its biocidal potency but may also render it less stable.[1] In the well-studied analogue, 5-chloro-2-methyl-4-isothiazolin-3-one (CMI), this chlorine atom is a critical component of its reactivity profile.[4]

  • 2-(tert-Butyl) Group: The N-substituent significantly influences the molecule's properties. The tert-butyl group is a bulky, sterically hindering moiety. This bulk may offer a degree of steric protection to the isothiazolinone ring, potentially slowing the rate of nucleophilic attack compared to less hindered analogues like CMI. This could translate to enhanced thermal or chemical stability. Conversely, the tert-butyl carbocation is relatively stable, which could favor certain degradation pathways under specific (e.g., acidic) conditions.

Our central hypothesis is that the bulky tert-butyl group may confer greater thermal stability compared to its methyl counterpart, but the 5-chloro substituent will still render it susceptible to degradation via ring-opening, particularly under hydrolytic or photolytic stress.

Section 2: Comprehensive Experimental Workflow

This section details the step-by-step methodologies required to fully characterize the thermal stability and degradation profile of the target molecule. The workflow is designed to be self-validating, with each stage building upon the last.

G cluster_0 Phase 1: Intrinsic Stability Assessment cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Degradant Characterization Material Procurement Material Procurement Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Material Procurement->Thermal Analysis (TGA/DSC) Forced Degradation Forced Degradation Thermal Analysis (TGA/DSC)->Forced Degradation GC-MS Analysis GC-MS Analysis (Volatiles) Thermal Analysis (TGA/DSC)->GC-MS Analysis UPLC Method Dev UPLC Method Development Forced Degradation->UPLC Method Dev Method Validation Method Validation UPLC Method Dev->Method Validation LC-MS/MS Analysis LC-MS/MS Analysis UPLC Method Dev->LC-MS/MS Analysis Structure Elucidation NMR / High-Res MS LC-MS/MS Analysis->Structure Elucidation Degradation Pathway Mapping Degradation Pathway Mapping Structure Elucidation->Degradation Pathway Mapping GC-MS Analysis->Structure Elucidation G cluster_0 Proposed Degradation Pathways cluster_1 Hydrolysis (Base) cluster_2 Photolysis cluster_3 Thermal Parent 2-(t-Butyl)-5-chloro- isothiazol-3(2H)-one RingOpened Ring-Opened Mercaptoacrylamide Parent->RingOpened OH⁻ Attack on Sulfur MalonamicAcid N-(t-Butyl) Malonamic Acid Parent->MalonamicAcid N-S Bond Cleavage Volatiles Isobutene + Smaller Fragments Parent->Volatiles Fragmentation Decarboxylated N-(t-Butyl)acetamide MalonamicAcid->Decarboxylated Decarboxylation

References

In-Depth Technical Guide: Antimicrobial Spectrum of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of scientific literature, patent databases, and technical data sheets, specific quantitative data on the antimicrobial spectrum (e.g., Minimum Inhibitory Concentration - MIC values) for 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one against a broad range of microorganisms is not publicly available. The following guide is based on the well-established antimicrobial properties of the isothiazolinone class of biocides, to which this compound belongs. The information provided should be considered representative of the general activity of 5-chloro-N-alkyl-isothiazolinones.

Executive Summary

This compound is a member of the isothiazolinone class of biocides, which are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and algae. The presence of a chlorine atom at the 5-position of the isothiazolinone ring is known to enhance biocidal efficacy. The N-alkyl substitution, in this case, a tert-butyl group, influences the compound's physical properties, such as solubility and partitioning behavior, which can in turn affect its antimicrobial performance in various formulations. This document provides a detailed overview of the expected antimicrobial spectrum, mechanism of action, and relevant experimental protocols for evaluating the efficacy of isothiazolinone-based biocides.

Antimicrobial Spectrum (General for 5-Chloro-N-Alkyl-Isothiazolinones)

Isothiazolinones are effective at very low concentrations against a wide variety of microorganisms. The data presented below is a general representation for 5-chloro-N-alkyl-isothiazolinones and should be used as a guideline for the expected activity of this compound. Actual MIC values for the specific compound may vary.

Table 1: General Antibacterial Spectrum of 5-Chloro-N-Alkyl-Isothiazolinones

Bacterial SpeciesTypeGeneral MIC Range (ppm)
Pseudomonas aeruginosaGram-negative1 - 10
Escherichia coliGram-negative1 - 10
Klebsiella pneumoniaeGram-negative1 - 15
Proteus vulgarisGram-negative5 - 20
Staphylococcus aureusGram-positive0.5 - 5
Streptococcus faecalisGram-positive1 - 10
Bacillus subtilisGram-positive0.5 - 5

Table 2: General Antifungal and Algicidal Spectrum of 5-Chloro-N-Alkyl-Isothiazolinones

Fungal/Algal SpeciesTypeGeneral MIC Range (ppm)
Aspergillus nigerFungus (Mold)10 - 50
Penicillium funiculosumFungus (Mold)5 - 30
Chaetomium globosumFungus (Mold)20 - 100
Candida albicansFungus (Yeast)5 - 25
Saccharomyces cerevisiaeFungus (Yeast)10 - 50
Chlorella vulgarisGreen Algae0.1 - 1
Anabaena cylindricaBlue-green Algae0.1 - 1

Mechanism of Action

The primary mechanism of action for isothiazolinones involves a rapid, two-step process that ultimately leads to microbial cell death.

  • Inhibition of Growth and Metabolism: Isothiazolinones quickly penetrate the microbial cell wall and cytoplasmic membrane. Once inside the cell, the electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic cellular components, particularly the thiol groups (-SH) of cysteine residues in enzymes and other proteins. This leads to the formation of mixed disulfides, which inactivates key metabolic enzymes, such as dehydrogenases, involved in respiration and energy production. This results in a rapid inhibition of microbial growth, metabolism, and motility.

  • Irreversible Cell Damage: Following the initial inhibition, continued interaction with cellular components and disruption of critical metabolic pathways leads to irreversible damage and cell death.

Mechanism_of_Action cluster_0 Microbial Cell Isothiazolinone Isothiazolinone Cell_Membrane Cell Membrane and Wall Isothiazolinone->Cell_Membrane Penetration Thiol_Enzymes Thiol-Containing Enzymes (e.g., Dehydrogenases) Isothiazolinone->Thiol_Enzymes Reaction with Thiol Groups Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Cytoplasm->Thiol_Enzymes Metabolic_Pathways Key Metabolic Pathways Thiol_Enzymes->Metabolic_Pathways Inhibition Cell_Death Cell_Death Metabolic_Pathways->Cell_Death Disruption leads to

Figure 1: General mechanism of action of isothiazolinones.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial spectrum of a biocide like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination:

MIC_Workflow Start Start Prepare_Stock Prepare stock solution of This compound Start->Prepare_Stock Serial_Dilution Perform serial dilutions in 96-well microtiter plates Prepare_Stock->Serial_Dilution Inoculate Inoculate wells with a standardized microbial suspension (e.g., 10^5 CFU/mL) Serial_Dilution->Inoculate Incubate Incubate plates at optimal temperature and time (e.g., 37°C for 24h) Inoculate->Incubate Read_Results Visually inspect for turbidity or use a plate reader Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for determining Minimum Inhibitory Concentration.

Detailed Protocol:

  • Preparation of Microbial Inoculum:

    • Streak the test microorganism onto a suitable agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) and incubate to obtain a fresh culture.

    • Suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Preparation of Microtiter Plates:

    • Aseptically add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of this compound to the first well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Inoculate each well with 10 µL of the prepared microbial inoculum.

    • Include a positive control (broth and inoculum, no biocide) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 35 ± 2°C for bacteria, 25 ± 2°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).

  • Interpretation of Results:

    • The MIC is recorded as the lowest concentration of the biocide at which there is no visible growth (i.e., the well is clear).

Conclusion

discovery and development of novel isothiazolinone biocides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Novel Isothiazolinone Biocides

Executive Summary

Isothiazolinones are a critical class of heterocyclic organic compounds widely utilized as biocides for microbial control in numerous industrial and consumer products.[1][2] Their efficacy stems from a potent and rapid mechanism of action, primarily involving the disruption of essential enzymatic pathways in microorganisms.[3][4] However, challenges such as microbial resistance and skin sensitization have necessitated the development of novel isothiazolinone derivatives with improved performance and safety profiles.[5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals on the core aspects of isothiazolinone biocides, covering their fundamental mechanism of action, synthetic pathways, structure-activity relationships, and key experimental protocols for their evaluation. Recent advancements, including the development of hybrid molecules and controlled-release formulations, are also discussed, offering insights into the future trajectory of isothiazolinone research.[7][8]

Introduction

First developed in the 1960s, isothiazolinones have become indispensable preservatives and antimicrobial agents.[9] They are used to control the growth of bacteria, fungi, and algae in a vast array of applications, including water treatment systems, paints, cosmetics, cleaning products, and wood preservation.[1][10] Commercially significant isothiazolinones include Methylisothiazolinone (MIT), Chloromethylisothiazolinone (CMIT), Benzisothiazolinone (BIT), and Octylisothiazolinone (OIT).[2] A 3:1 mixture of CMIT and MIT is famously marketed as Kathon™.[1][6] The broad-spectrum activity and effectiveness at low concentrations make them economically viable, though concerns about their stability and potential as skin sensitizers drive ongoing research.[2][5][11]

Core Mechanism of Action

The biocidal activity of isothiazolinones is a rapid, two-step process involving initial growth inhibition followed by irreversible cell damage leading to cell death.[3][4][11] The core mechanism is rooted in the electrophilic nature of the isothiazolinone ring.

  • Cellular Uptake: The biocide diffuses across the microbial cell membrane.[11]

  • Thiol Reaction: Inside the cell, the electron-deficient sulfur atom in the isothiazolinone ring readily reacts with nucleophilic groups, particularly the thiol (-SH) groups found in cysteine residues of essential enzymes and proteins like glutathione.[2][9]

  • Enzyme Inhibition: This reaction leads to the formation of mixed disulfides, which inactivates critical enzymes, especially dehydrogenases involved in the Krebs cycle and electron transport chain.[1][3]

  • Metabolic Disruption: The inhibition of these enzymes rapidly disrupts key metabolic functions, including respiration, ATP synthesis, and overall energy generation.[3][9][11]

  • Cell Death: The widespread enzymatic disruption and production of free radicals ultimately lead to irreversible cellular damage and death within hours of exposure.[4][11]

Mechanism_of_Action cluster_cell Microbial Cell Enzyme Thiol-Containing Enzymes (e.g., Dehydrogenase) Disulfide Mixed Disulfide Formation (Enzyme Inactivation) Enzyme->Disulfide Reaction with Thiol Groups Metabolism Disruption of Metabolic Pathways (Respiration, ATP Synthesis) Disulfide->Metabolism Death Cell Death Metabolism->Death Biocide Isothiazolinone Biocide Biocide->Enzyme Diffusion

Caption: Mechanism of action for isothiazolinone biocides.

Discovery and Synthesis of Novel Isothiazolinones

The synthesis of the isothiazolinone scaffold typically involves the cyclization of thioamide precursors.[2] Novel derivatives are being developed to enhance efficacy, reduce toxicity, and overcome resistance.

General Synthetic Pathways

The most common methods for creating the isothiazolinone ring involve the oxidative cyclization of 3-mercaptopropanamide derivatives or the chlorination-cyclization of 3,3'-dithiopropionamides.[2][12] A variety of starting materials and reagents can be used to introduce different functional groups onto the nitrogen atom or the carbon backbone of the ring, allowing for the creation of a diverse library of novel compounds.[2][13]

Synthesis_Workflow Start Starting Materials (e.g., 3,3'-dithiopropionamides) Reaction Cyclization Reaction Start->Reaction Reagent Cyclization Reagent (e.g., SOCl2, SO2Cl2) Reagent->Reaction Purify Purification (e.g., Crystallization, Chromatography) Reaction->Purify Product Novel Isothiazolinone Derivative Purify->Product

Caption: Generalized workflow for the synthesis of isothiazolinones.

Recent Innovations
  • Hybrid Molecules: To combat resistance and improve potency, researchers are creating hybrid molecules. For example, isothiazolone-nitroxide hybrids have shown significantly improved activity against antibiotic-resistant Staphylococcus aureus compared to the parent isothiazolinone.[8]

  • Controlled-Release Formulations: Microencapsulation of isothiazolinones in materials like mesoporous silica is a growing trend.[6][7] This approach provides a slow, controlled release of the biocide, which enhances long-term efficacy, improves stability in alkaline conditions, and can reduce the overall amount of biocide required.[6][7]

  • Synergistic Blends: Combining different isothiazolinones or mixing them with other classes of biocides can provide a broader spectrum of activity and help manage the development of microbial resistance.[7]

Structure-Activity Relationship (SAR) Analysis

The biological activity of isothiazolinones is highly dependent on their chemical structure. Understanding these relationships is key to designing more effective and safer biocides.

  • C5-Substitution: The presence of an electron-withdrawing group, such as chlorine at the C5 position (as in CMIT), significantly enhances biocidal activity compared to its non-chlorinated counterpart (MIT).[2]

  • N-Substituent: The group attached to the nitrogen atom influences the compound's physical properties, such as hydrophobicity and stability. For instance, the long alkyl chain in Octylisothiazolinone (OIT) increases its lipid solubility, making it effective in different matrices like leather and plastics.[2]

  • Ring Integrity: The biocidal activity is contingent on the intact isothiazolinone ring. Degradation or opening of the ring, which can be caused by nucleophiles in the environment, results in a loss of function.[9]

SAR_Logic Core Isothiazolinone Core Structure Activity Biocidal Activity Core->Activity Influences Properties Physicochemical Properties (Solubility, Stability) Core->Properties Influences Toxicity Toxicity & Sensitization Potential Core->Toxicity Influences N_Sub N-Substituent Group (e.g., -CH3, -C8H17) N_Sub->Core C_Sub C4/C5 Ring Substituents (e.g., -H, -Cl) C_Sub->Core

Caption: Key structural factors influencing isothiazolinone properties.

Quantitative Efficacy Data

The efficacy of isothiazolinone biocides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible microbial growth.

Biocide/DerivativeTest OrganismMIC (µg/mL)Reference
Methylisothiazolinone (MIT)Schizosaccharomyces pombe245[2]
Methylisothiazolinone (MIT)Escherichia coli41[2]
Chloromethylisothiazolinone (MCI)Schizosaccharomyces pombe2.6[2]
Chloromethylisothiazolinone (MCI)Escherichia coli0.5[2]
Isothiazolone-Nitroxide Hybrid 22Staphylococcus aureus (MSSA)35 µM (~7.8 µg/mL)[8]
Isothiazolone-Nitroxide Hybrid 22Staphylococcus aureus (VRSA)8.75 µM (~1.9 µg/mL)[8]

Table 1: Minimum Inhibitory Concentration (MIC) of select isothiazolinones.

BiocideTest OrganismEndpointValue (µg/L)Reference
CMIT/MIT MixtureDaphnia magna48h LC₅₀63.20[14]
CMIT/MIT MixtureDaphnia magna21d NOEC5[14]

Table 2: Ecotoxicity data for a common isothiazolinone mixture. (LC₅₀: Lethal Concentration, 50%; NOEC: No-Observed-Effect Concentration).

Key Experimental Protocols

The development of novel biocides requires robust experimental procedures for synthesis, characterization, and efficacy testing.

Protocol: General Synthesis of an N-Substituted Isothiazolinone

This protocol is a generalized procedure based on the cyclization of 3,3'-dithiopropionamides as described in the literature.[2][12]

  • Preparation of Amide: React 3,3'-dithiopropionic acid with an appropriate amine (e.g., methylamine, octylamine) in the presence of a coupling agent to form the corresponding N,N'-disubstituted-3,3'-dithiopropionamide.

  • Reaction Setup: Dissolve the dithiopropionamide in a suitable inert solvent (e.g., dichloromethane) in a reaction flask equipped with a stirrer and cooled in an ice bath.

  • Cyclization: Add a chlorinating/cyclizing agent, such as sulfuryl chloride (SO₂Cl₂), dropwise to the solution while maintaining the low temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture, typically with a sodium sulfite solution. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization to yield the final isothiazolinone derivative.

Protocol: Antimicrobial Efficacy Testing (MIC Determination via Broth Microdilution)

This protocol is based on standard suspension test methodologies like those outlined by EN 1276 and ASTM E2315.[15]

  • Inoculum Preparation: Culture the target microorganism (e.g., E. coli ATCC 25922) in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C. Adjust the culture concentration to a standardized value (e.g., 1x10⁶ CFU/mL).

  • Biocide Dilution: Prepare a stock solution of the test isothiazolinone in a suitable solvent. Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5x10⁵ CFU/mL. Include positive (microbes, no biocide) and negative (medium only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the biocide in which no visible growth (no turbidity) is observed. Results can be confirmed by measuring absorbance at 600 nm.

Protocol: Analytical Characterization (Purity and Concentration via HPLC)

This protocol outlines a general method for analyzing isothiazolinone samples.[9][16]

  • Sample Preparation: Accurately weigh and dissolve the synthesized isothiazolinone sample in a suitable solvent (e.g., methanol/water mixture) to a known concentration.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.

  • Mobile Phase: Prepare a mobile phase, typically a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column. Run the analysis according to the established gradient method.

  • Data Processing: Detect the compound by monitoring the UV absorbance at a relevant wavelength. The purity can be assessed by the peak area percentage, and the concentration can be determined by comparing the peak area to a standard curve prepared from a certified reference material.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_eval Biological Evaluation S1 Synthesis Reaction S2 Purification S1->S2 C1 Structural Verification (NMR, Mass Spec) S2->C1 C2 Purity Analysis (HPLC) C1->C2 E1 Efficacy Testing (MIC, Kill-Time) C2->E1 E2 Toxicity/Safety Assays E1->E2 Data Data Analysis & Structure-Activity Relationship E2->Data

Caption: Overall experimental workflow for novel biocide development.

Conclusion and Future Outlook

Isothiazolinone biocides remain a cornerstone of microbial control. The primary challenge and opportunity lie in the rational design of new derivatives that exhibit high efficacy against a broad spectrum of microbes, including resistant strains, while minimizing environmental impact and human toxicity. Future research will likely focus on developing "smart" biocides using controlled-release technologies, creating synergistic formulations that require lower concentrations, and exploring novel chemical scaffolds that retain the potent thiol-reactive mechanism but possess improved safety and degradation profiles.

References

Methodological & Application

Analytical Methods for the Detection of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. The primary method detailed is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), which is a widely adopted, sensitive, and specific technique for the analysis of isothiazolinones.[1][2][3][4] Additionally, an alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) is presented, which may be suitable for certain sample matrices and laboratory capabilities.

The protocols provided are based on established methods for analogous isothiazolinone compounds and have been adapted for the specific chemical properties of this compound.

Chemical Properties of this compound

PropertyValueReference
CAS Number850314-47-5[5]
Molecular FormulaC₇H₁₀ClNO₃S[6]
Molecular Weight223.68 g/mol
AppearanceWhite to Yellow Solid
Storage2-8°C, Inert atmosphere

Application Note 1: Quantification of this compound in Liquid Samples by HPLC-MS/MS

This application note describes a robust and sensitive method for the quantitative analysis of this compound in liquid matrices such as process streams, environmental water samples, or pharmaceutical formulations. The method utilizes reverse-phase HPLC for separation followed by tandem mass spectrometry for detection, offering high selectivity and low detection limits.

Principle

The method involves a simple sample preparation step, followed by chromatographic separation on a C18 column. The analyte is then ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high specificity by monitoring a specific precursor-to-product ion transition for the target analyte.

Experimental Protocol

1. Sample Preparation

  • For aqueous samples, a direct injection may be possible after filtration.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. A common extraction solvent for isothiazolinones is methanol.[1][3][4]

  • Accurately weigh or measure the sample.

  • If extraction is needed, add methanol and vortex or sonicate for a specified time (e.g., 20-60 minutes).[1]

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.22 µm or 0.45 µm filter prior to injection.

2. HPLC-MS/MS Instrumentation and Conditions

ParameterRecommended Condition
HPLC System Any standard HPLC or UHPLC system
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BMethanol with 0.1% formic acid
GradientStart with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be: 0-2 min, 10-90% B; 2-5 min, 90% B; 5.1-8 min, 10% B.
Flow Rate0.3 mL/min
Column Temperature30°C
Injection Volume5-20 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Capillary VoltageAs per instrument manufacturer's recommendation (e.g., 3.5 kV)
Gas Temperature300-350°C
Gas FlowAs per instrument manufacturer's recommendation
MRM Transition (Hypothetical) Precursor Ion (m/z): 224.0 [M+H]⁺ Product Ion (m/z): 168.0 [M+H - C₄H₈]⁺ (loss of tert-butyl group)

3. Data Analysis

  • Create a calibration curve using a series of standard solutions of this compound of known concentrations.

  • Quantify the analyte in the samples by comparing the peak area of the MRM transition to the calibration curve.

Workflow Diagram

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Liquid Sample Filter Filtration (0.22 µm) Sample->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quant Quantification MSMS->Quant Result Concentration Result Quant->Result

Caption: Workflow for the analysis of this compound by HPLC-MS/MS.

Application Note 2: Screening for this compound in Solid Samples by GC-MS

This application note provides a screening method for the detection of this compound in solid matrices, such as raw materials or finished products. Gas chromatography is a viable alternative to HPLC, particularly for volatile and semi-volatile compounds. The tert-butyl group in the target molecule may provide sufficient volatility for GC analysis.

Principle

The method involves extracting the analyte from the solid matrix into a suitable solvent, followed by direct injection into a gas chromatograph. The compound is separated from other matrix components based on its boiling point and interaction with the GC column stationary phase. Detection is achieved using a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (selected ion monitoring) data.

Experimental Protocol

1. Sample Preparation

  • Accurately weigh a representative portion of the solid sample.

  • Add a suitable extraction solvent (e.g., methanol, ethyl acetate).

  • Homogenize the sample using a vortex mixer or sonicator for an appropriate duration (e.g., 30 minutes).

  • Centrifuge the sample to separate the solid material.

  • Carefully transfer the supernatant to a clean vial.

  • Filter the extract through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

ParameterRecommended Condition
GC System Any standard GC system
ColumnA mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature250°C
Injection ModeSplitless or split (e.g., 10:1)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
Mass Spectrometer Single quadrupole or ion trap mass spectrometer
Ionization SourceElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) for quantitative analysis.
Characteristic Ions (Hypothetical) Molecular Ion: m/z 223 (if stable) Fragment Ions: m/z 208 (loss of CH₃), m/z 167 (loss of C₄H₈), m/z 57 (tert-butyl cation)

3. Data Analysis

  • For qualitative analysis, compare the obtained mass spectrum of the chromatographic peak with a reference spectrum of this compound.

  • For quantitative analysis, create a calibration curve using standard solutions and monitor the abundance of characteristic ions in SIM mode.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Solid Sample Extraction Solvent Extraction Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration Centrifuge->Filter GC GC Separation Filter->GC MS MS Detection (EI) GC->MS Analysis Qualitative/ Quantitative Analysis MS->Analysis Result Detection/Quantification Result Analysis->Result

References

HPLC-MS/MS quantification of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one in water samples

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Sensitive Quantification of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one in Water Samples by HPLC-MS/MS

Introduction

This compound is a biocide used to control the growth of bacteria, fungi, and algae in various industrial and commercial applications, including water treatment processes. Its presence in water sources needs to be monitored to ensure environmental safety and compliance with regulatory standards. This application note describes a sensitive and selective method for the quantification of this compound in water samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method utilizes a straightforward sample preparation procedure followed by rapid and reliable instrumental analysis, making it suitable for routine monitoring.

Experimental Protocols

Sample Preparation

For the analysis of this compound in relatively clean water matrices such as drinking water or surface water, a direct injection approach following filtration is recommended to minimize sample manipulation and potential for analyte loss. For more complex water matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences and concentrate the analyte.

Protocol for Direct Injection:

  • Collect water samples in clean, amber glass bottles.

  • To ensure the stability of the isothiazolinone, it is recommended to analyze the samples as soon as possible. If storage is necessary, samples should be kept at 4°C in the dark. For longer-term storage, preservation with sodium azide (NaN₃) may be considered to prevent microbial degradation[1].

  • Allow the water sample to equilibrate to room temperature.

  • Filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an HPLC vial.

  • The sample is now ready for injection into the HPLC-MS/MS system.

Protocol for Solid-Phase Extraction (for complex matrices):

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid) and transfer to an HPLC vial for analysis.

HPLC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of the target analyte.

Instrumentation:

  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate and reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

HPLC Conditions:

Parameter Setting
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temperature | 40°C |

Mass Spectrometry Conditions:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +4500 V
Source Temperature 500°C

| Collision Gas | Nitrogen |

MRM Transitions:

The molecular weight of this compound is approximately 191.68 g/mol . The protonated molecule [M+H]⁺ is expected at m/z 192. Based on the fragmentation patterns of compounds containing a tert-butyl group, the primary product ions are predicted to result from the loss of a methyl group (CH₃, 15 Da) or the entire tert-butyl group (C₄H₉, 57 Da). The following MRM transitions are proposed for method development and will require optimization of collision energies (CE) and other compound-specific parameters.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound192.0135.0 (Predicted: [M+H - C₄H₉]⁺)177.0 (Predicted: [M+H - CH₃]⁺)

Data Presentation

The following tables summarize the expected performance characteristics of the method, based on data from similar isothiazolinone compounds analyzed by HPLC-MS/MS. These values should be established specifically for this compound during method validation.

Table 1: Method Performance Characteristics (Hypothetical)

ParameterExpected Performance
Linear Range 0.1 - 100 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/L
Limit of Quantification (LOQ) 0.1 µg/L
Precision (%RSD) < 15%
Accuracy (Recovery %) 85 - 115%

Table 2: Quantitative Data Summary (Example)

Sample IDConcentration (µg/L)Recovery (%)%RSD (n=3)
Spiked DI Water (1 µg/L)0.98985.2
Spiked DI Water (10 µg/L)10.31033.8
Spiked DI Water (50 µg/L)48.5974.1
Environmental Sample 1< LOQN/AN/A
Environmental Sample 22.5N/A6.1

Experimental Workflow Visualization

HPLC_MSMS_Workflow Workflow for HPLC-MS/MS Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection Filtration 2. Filtration (0.22 µm) SampleCollection->Filtration SPE Solid-Phase Extraction (Optional for complex matrices) Filtration->SPE If necessary Injection 3. HPLC Injection Separation 4. Chromatographic Separation (C18 Column) Injection->Separation Ionization 5. Electrospray Ionization (ESI+) Separation->Ionization MS_Analysis 6. MS/MS Detection (MRM) Ionization->MS_Analysis DataAcquisition 7. Data Acquisition MS_Analysis->DataAcquisition Quantification 8. Quantification using Calibration Curve DataAcquisition->Quantification Reporting 9. Reporting of Results Quantification->Reporting

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in water samples. The direct injection protocol is suitable for rapid screening of clean water samples, while the optional SPE procedure allows for the analysis of more complex matrices. The use of MRM ensures high selectivity and accuracy of the results. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development and environmental monitoring for the reliable determination of this biocide. Method validation should be performed in the specific matrix of interest to establish the performance characteristics.

References

Application Notes and Protocols for 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one as an Antifungal Agent in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one is a member of the isothiazolinone class of biocides, which are widely utilized for their broad-spectrum antimicrobial properties. These compounds are effective at controlling the growth of bacteria, fungi, and algae. In the coatings industry, isothiazolinones are crucial for both in-can preservation of water-based paints and the protection of the final dried film from fungal defacement, which can cause discoloration and degradation of the coating.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound as an antifungal agent in coating formulations.

Chemical and Physical Properties

While specific experimental data for this compound is not widely published, the general properties of isothiazolinones can be referenced. Isothiazolinones are characterized by a sulfur-containing heterocyclic ring which is key to their antimicrobial activity.[4][5]

PropertyData for Representative Isothiazolinones
IUPAC Name This compound
CAS Number 850314-47-5
Molecular Formula C₇H₁₀ClNOS
Appearance Typically supplied as liquid concentrates, which can range from clear to amber in color.
Solubility Generally soluble in water and a range of organic solvents.
Stability Stability is influenced by pH, temperature, and UV exposure.[5][6] Alkaline conditions can lead to degradation of some isothiazolinones.[2]

Mechanism of Action

The antifungal activity of isothiazolinones is primarily due to their ability to disrupt essential metabolic pathways within microbial cells. The mechanism involves a rapid, two-step process:

  • Inhibition of Growth and Metabolism: The electron-deficient sulfur atom in the isothiazolinone ring reacts with nucleophilic groups, particularly the thiol groups (-SH) of cysteine residues in vital enzymes.[7][8][9] This leads to the formation of mixed disulfides, which inactivates the enzymes.[7] This initial step rapidly inhibits microbial growth and key cellular processes like respiration and energy generation.[9][10]

  • Irreversible Cell Damage: Following the initial inhibition, irreversible cell damage occurs, leading to cell death.[1] This multi-faceted disruption of enzymatic function makes it difficult for fungi to develop resistance.

Mechanism_of_Action cluster_fungal_cell Fungal Cell Isothiazolinone This compound Enzyme Thiol-containing Enzyme (Active) Isothiazolinone->Enzyme Reacts with -SH group Inactive_Enzyme Inactive Enzyme (Disulfide Bridge) Enzyme->Inactive_Enzyme Oxidation Metabolism Cellular Respiration & Energy Production (ATP) Inactive_Enzyme->Metabolism Inhibits Growth Fungal Growth and Proliferation Metabolism->Growth Supports Cell_Death Cell Death Metabolism->Cell_Death Leads to

Figure 1. Mechanism of action of isothiazolinones against fungal cells.

Application in Coatings

This compound can be incorporated into water-based coating formulations to provide long-term protection against fungal growth on the dried film.

Formulation Guidelines
  • Recommended Concentration: The optimal concentration will vary depending on the coating formulation, the expected environmental conditions (e.g., humidity, temperature), and the desired level of protection. As a starting point for formulation development, concentrations of related isothiazolinones in paints are often in the range of 50 to 500 ppm.[1] It is recommended to conduct a ladder study to determine the minimum effective concentration for a specific paint system.

  • Incorporation: The biocide should be added during the let-down stage of paint manufacturing under good agitation to ensure uniform distribution.

  • Compatibility: Compatibility with other coating components should be evaluated. Isothiazolinones are generally compatible with most binders, pigments, and additives used in water-based paints.[1]

  • pH Considerations: The pH of the final formulation should be considered, as highly alkaline conditions can affect the stability of some isothiazolinones.[2]

Factors Influencing Efficacy
  • Leaching: Isothiazolinones can leach from the paint film when exposed to water, which may reduce long-term efficacy.[6][11][12][13] The rate of leaching can be influenced by the paint formulation and the specific isothiazolinone used.

  • Environmental Exposure: UV radiation, high humidity, and temperature can impact the performance and stability of the biocide in the coating.[5][6][11]

Experimental Protocols

Protocol: Evaluation of Antifungal Efficacy in a Paint Film (ASTM D5590)

This protocol outlines the standardized method for determining the resistance of a paint film to fungal defacement.[4][14][15]

Objective: To assess the effectiveness of this compound in preventing the growth of specific fungi on a coated surface.

Materials:

  • Test Paint Formulation (with and without the antifungal agent)

  • Inert Substrate (e.g., glass fiber disks, paperboard strips)

  • Fungal Cultures (e.g., Aspergillus niger, Penicillium funiculosum, Aureobasidium pullulans)

  • Nutrient-Rich Agar (e.g., Malt Agar)

  • Sterile Petri Dishes

  • Spore Suspension Preparation Equipment

  • Incubator (25-30°C, ≥85% relative humidity)

Procedure:

  • Sample Preparation:

    • Apply a uniform film of the test and control paints onto the inert substrate strips.

    • Allow the coated strips to dry completely under controlled conditions (e.g., 24 hours at room temperature).

  • Agar Plate Preparation:

    • Prepare and sterilize the malt agar according to the manufacturer's instructions.

    • Pour the molten agar into sterile petri dishes and allow it to solidify.

  • Inoculum Preparation:

    • Prepare a mixed spore suspension of Aspergillus niger and Penicillium funiculosum.

    • Prepare a separate spore suspension of Aureobasidium pullulans.

    • Adjust the concentration of the spore suspensions as per the ASTM D5590 standard.

  • Inoculation and Incubation:

    • Place the dried, coated strips onto the surface of the solidified agar in the petri dishes.

    • Inoculate the surfaces of the strips and the surrounding agar with the prepared spore suspensions.

    • Incubate the plates at 25-30°C with a relative humidity of ≥85% for 4 weeks.

  • Evaluation:

    • Visually inspect the samples weekly for fungal growth.

    • At the end of the 4-week incubation period, rate the fungal growth on the coated surface according to the ASTM D5590 rating scale.

Data Presentation:

RatingDescription
0 No growth
1 Traces of growth (<10% coverage)
2 Light growth (10-30% coverage)
3 Moderate growth (30-60% coverage)
4 Heavy growth (60-100% coverage)

A rating of 0 or 1 typically indicates effective resistance to fungal defacement.[14]

ASTM_D5590_Workflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation A Prepare Paint Samples (Control & Test) B Coat Substrate Strips A->B E Place Coated Strips on Agar B->E C Prepare Fungal Spore Suspensions F Inoculate with Fungal Spores C->F D Prepare Malt Agar Plates D->E E->F G Incubate for 4 Weeks (25-30°C, ≥85% RH) F->G H Weekly Visual Inspection G->H I Final Fungal Growth Rating (Scale 0-4) H->I

Figure 2. Experimental workflow for ASTM D5590 antifungal test.

Safety and Handling

Isothiazolinones, in their concentrated form, can be corrosive and may cause skin and eye irritation or allergic reactions.[7] Always refer to the specific Safety Data Sheet (SDS) for this compound before handling.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14] In case of inadequate ventilation, respiratory protection may be required.[14]

  • Handling: Avoid contact with skin, eyes, and clothing.[14][15] Do not inhale vapors or mists.

  • Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[14]

  • Spills: Absorb spills with an inert material (e.g., sand, sawdust) and dispose of it as hazardous waste.[14]

First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[15] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[14] If symptoms persist, seek medical advice.

  • Ingestion: Rinse mouth with water.[15] Do not induce vomiting. Seek immediate medical attention.

Conclusion

This compound, as a member of the isothiazolinone family, is a promising antifungal agent for protecting coatings from microbial degradation. Its efficacy is attributed to the disruption of critical enzymatic functions in fungi. Proper formulation and testing, following standardized protocols such as ASTM D5590, are essential to determine the optimal concentration and ensure long-lasting performance in the final coating product. Adherence to safety and handling guidelines is crucial when working with this class of compounds.

References

Application Notes and Protocols: 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one in Industrial Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one is a member of the isothiazolinone class of biocides, which are widely utilized for microbial control in industrial water systems. These compounds are effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae, which can cause biofouling, corrosion, and reduced heat transfer efficiency in industrial settings such as cooling towers, heat exchangers, and reverse osmosis systems. The tert-butyl group on the nitrogen atom influences its partitioning behavior and may affect its efficacy and stability in certain formulations. This document provides an overview of its application, protocols for efficacy testing, and its general mechanism of action.

Disclaimer: Quantitative efficacy data and detailed application protocols specifically for this compound are not extensively available in publicly accessible literature. The data and protocols presented herein are based on the general properties and applications of the isothiazolinone class of biocides. Users should perform their own specific validation and optimization studies for their intended application.

General Mechanism of Action

Isothiazolinones, including this compound, exert their antimicrobial effect through a two-step mechanism.[1][2] Initially, they rapidly inhibit microbial growth and metabolic pathways. This is followed by irreversible cell damage, leading to cell death.[1][3] The primary target within the microbial cell is the thiol groups present in enzymes and other proteins.[2][4] The electrophilic sulfur atom of the isothiazolinone ring reacts with nucleophilic thiols, such as those in cysteine residues, forming disulfide bonds.[4][5] This covalent modification inactivates critical enzymes, particularly dehydrogenases involved in the Krebs cycle and electron transport chain, thereby disrupting essential cellular functions like respiration and ATP synthesis.[1][2] This disruption of cellular metabolism and the generation of free radicals ultimately lead to microbial death.[1][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Isothiazolinone Isothiazolinone Enzymes Enzymes Isothiazolinone->Enzymes Inhibition via Thiol Reaction Metabolic_Pathways Metabolic_Pathways Enzymes->Metabolic_Pathways Disruption Cell_Death Cell_Death Metabolic_Pathways->Cell_Death Leads to

Caption: General mechanism of action of isothiazolinone biocides.

Application Data

While specific data for this compound is limited, the following table provides illustrative efficacy data for the closely related and widely studied isothiazolinone mixture, CMIT/MIT (5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one). This data can serve as a starting point for determining the potential efficacy of other isothiazolinones.

ParameterValueConditionsReference
Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa3.0-10.0 ppmBroth dilution method[6]
Staphylococcus aureus1.0-3.0 ppmBroth dilution method[6]
Aspergillus niger10.0-30.0 ppmBroth dilution method[6]
Industrial Application Dosage
Cooling Tower Water25-100 ppm (shock dose)Periodic application[7]
Metalworking Fluids50-150 ppmIn formulation[6]
Reverse Osmosis Membranes10-50 ppmCleaning-in-placeGeneral Recommendation

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the minimum concentration of this compound required to inhibit the growth of a specific microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Microbial culture in the logarithmic growth phase

  • Sterile diluent (e.g., deionized water, saline)

  • Incubator

  • Microplate reader

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent and sterilize by filtration.

  • Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the biocide stock solution in the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculation: Adjust the microbial culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL) and inoculate each well (except for the negative control) with the microbial suspension.

  • Controls: Include a positive control (medium with inoculum, no biocide) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).

  • MIC Determination: The MIC is the lowest concentration of the biocide at which no visible growth is observed. This can be determined visually or by measuring the optical density using a microplate reader.

A Prepare Biocide Stock Solution B Perform Serial Dilutions in 96-Well Plate A->B C Inoculate with Microbial Culture B->C D Incubate at Optimal Temperature C->D E Determine MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Protocol 2: Biocide Efficacy in a Simulated Cooling Tower System

This protocol describes a method to evaluate the effectiveness of this compound in a laboratory-scale recirculating water system that simulates the conditions of an industrial cooling tower.

Materials:

  • Laboratory-scale cooling tower model with recirculation pump and heat source.[8]

  • This compound

  • Make-up water with representative water chemistry (hardness, alkalinity, pH).

  • Consortium of microorganisms relevant to cooling tower systems (e.g., Pseudomonas fluorescens, Legionella pneumophila).

  • Nutrient broth for microbial growth.

  • Sampling containers.

  • Plate counting agar for microbial enumeration.

Procedure:

  • System Acclimatization: Fill the cooling tower model with the prepared make-up water and circulate until the temperature and water chemistry stabilize.

  • Inoculation: Inoculate the system with the microbial consortium and add a small amount of nutrient broth to promote initial growth. Allow the microbial population to reach a target concentration (e.g., 10^6 CFU/mL).

  • Biocide Dosing: Add a predetermined concentration of this compound to the system. This can be a single shock dose or a continuous feed.

  • Sampling: Collect water samples at regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) post-dosing.

  • Microbial Enumeration: Perform serial dilutions of the collected samples and use the spread plate technique on appropriate agar plates to determine the number of viable microorganisms (CFU/mL).

  • Data Analysis: Plot the log reduction in microbial count versus time to evaluate the kill rate and overall efficacy of the biocide at the tested concentration.

A Acclimatize Cooling Tower Model B Inoculate with Microbial Consortium A->B C Dose with Biocide B->C D Collect Samples at Time Intervals C->D E Enumerate Viable Microorganisms D->E F Analyze Log Reduction vs. Time E->F

Caption: Experimental workflow for biocide efficacy testing in a simulated cooling tower.

Conclusion

This compound belongs to a potent class of biocides essential for maintaining the operational efficiency and safety of industrial water systems. While specific performance data for this particular derivative is not widely published, the general principles of isothiazolinone chemistry and application provide a strong foundation for its use. The protocols provided here offer a systematic approach to evaluating its efficacy against target microorganisms under relevant industrial conditions. It is imperative for researchers and professionals to conduct thorough in-house testing to determine the optimal dosage and application strategy for their specific systems, taking into account factors such as water chemistry, microbial load, and operational parameters.

References

In Vitro Cytotoxicity of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one, a biocide with potential applications and toxicological considerations. The provided information is intended to guide researchers in designing and executing robust cytotoxicity studies.

Introduction

This compound is an isothiazolinone derivative, a class of compounds known for their antimicrobial properties.[1] Understanding the cytotoxic profile of this compound is crucial for its safe and effective application. This document outlines standard in vitro assays to evaluate its effects on cell viability and elucidate the underlying mechanisms of toxicity.

Data Presentation: Summary of Cytotoxicity Data

Cell LineAssayExposure TimeIC50 (Concentration)Reference
HaCaT (Human Keratinocytes) MTT24 hours< 0.0015% (for CMI/MI mixture)[3]
HDFa (Human Dermal Fibroblasts) MTT24 hours< 0.0015% (for CMI/MI mixture)[3]
HepG2 (Human Liver Carcinoma) MTT24 hours< 0.0015% (for CMI/MI mixture)[3]
Normal Human Keratinocytes (NHK) Apoptosis Assay10 min exposure, followed by 0-24h incubationApoptosis at 0.001-0.05%, Necrosis at 0.1% (for CMI/MI mixture)[4]

Note: The provided data is for a CMI/MI mixture and should be considered as an estimate for this compound. Experimental determination of IC50 values for the specific compound is highly recommended.

Experimental Protocols

Detailed methodologies for key in vitro cytotoxicity assays are provided below. These protocols are based on established standards and can be adapted for the specific needs of the research.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include untreated and vehicle-treated cells as controls.[6]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cell membrane integrity.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, add a specific volume of the supernatant to the LDH reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well if required by the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (lysed cells) and determine the concentration of the compound that causes 50% LDH release (EC50).

Neutral Red (NR) Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.

Principle: Viable cells can incorporate and bind Neutral Red in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.[7]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • NR Staining: After treatment, remove the culture medium and add medium containing a specific concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the NR-containing medium and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of NR uptake relative to the untreated control and determine the IC50 value.

Apoptosis Assays (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect this event. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for the desired time points.[6]

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.[6]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[6]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, differentiating the cell populations based on their fluorescence.[6]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for in vitro cytotoxicity testing.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_viability Viability Assays cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HaCaT, HepG2) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation MTT MTT Assay incubation->MTT LDH LDH Assay incubation->LDH NR Neutral Red Assay incubation->NR AnnexinV Annexin V / PI Staining incubation->AnnexinV readout Spectrophotometry / Flow Cytometry MTT->readout LDH->readout NR->readout AnnexinV->readout calculation IC50 Calculation / Apoptosis Quantification readout->calculation

Caption: General workflow for in vitro cytotoxicity testing.

Hypothetical Signaling Pathway for Isothiazolinone-Induced Cytotoxicity

Based on studies of related isothiazolinones, the following diagram illustrates a plausible signaling pathway for cytotoxicity induced by this compound. The primary mechanism is believed to involve the induction of oxidative stress.[4]

G cluster_cellular_effects Cellular Effects cluster_downstream Downstream Events compound This compound ros Increased Reactive Oxygen Species (ROS) compound->ros caspase8 Caspase-8 Activation compound->caspase8 Fas Receptor Interaction? necrosis Necrosis (at high concentrations) compound->necrosis mito_dys Mitochondrial Dysfunction ros->mito_dys caspase9 Caspase-9 Activation mito_dys->caspase9 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for isothiazolinone cytotoxicity.

Disclaimer: This document provides generalized protocols and hypothetical pathways based on available scientific literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The signaling pathway is a simplified representation and may not encompass all molecular events.

References

Application Notes and Protocols for 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory use of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one, a potent antimicrobial agent. This document outlines its mechanism of action, physicochemical properties, and detailed protocols for evaluating its efficacy.

Introduction

This compound belongs to the isothiazolinone class of biocides, which are heterocyclic organic compounds widely recognized for their broad-spectrum antimicrobial activity.[1][2] These compounds are effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeast, and fungi.[1] The presence of an active sulfur moiety in the isothiazolinone ring is crucial for its biocidal function.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its dioxide form are presented in Table 1. This information is essential for the proper handling, storage, and preparation of solutions for experimental use.

PropertyValueReference
Chemical Formula C₇H₁₀ClNO₃S
Molecular Weight 223.68 g/mol
CAS Number 850314-47-5 (for the 1,1-dioxide form)
Appearance White to yellow solid
Storage Temperature 2-8°C in an inert atmosphere

Mechanism of Action

The antimicrobial activity of isothiazolinones is a two-step process.[3] Initially, they rapidly inhibit microbial growth and metabolism. This is followed by irreversible cellular damage, leading to a loss of viability. The primary target of isothiazolinones is enzymes, particularly those containing thiol groups at their active sites.[4] The active sulfur atom in the isothiazolinone ring acts as an electrophile, reacting with nucleophilic thiol groups in cysteine residues of essential enzymes. This reaction leads to the formation of mixed disulfides, inactivating the enzymes and disrupting critical metabolic pathways, such as cellular respiration and energy generation, ultimately causing cell death.[3][4]

cluster_membrane Cell Membrane Isothiazolinone Isothiazolinone Enzyme Thiol-containing Enzyme (Active) Isothiazolinone->Enzyme Reacts with Thiol Group Inactivated_Enzyme Inactivated Enzyme (Mixed Disulfide) Enzyme->Inactivated_Enzyme Forms Disruption Disruption of Metabolic Pathways Inactivated_Enzyme->Disruption Cell_Death Cell Death Disruption->Cell_Death

Figure 1: Proposed mechanism of action for isothiazolinones.

Applications in Research and Drug Development

Given its potent antimicrobial properties, this compound is a valuable tool in various research and development settings:

  • Antimicrobial Efficacy Screening: Evaluating its effectiveness against a panel of clinically relevant or industrially problematic microorganisms.

  • Preservative Efficacy Testing: Assessing its ability to prevent microbial contamination in formulations such as cosmetics, paints, and other water-based products.

  • Biofilm Research: Investigating its activity against microbial biofilms, which are often more resistant to antimicrobial agents.

  • Drug Discovery: Serving as a lead compound or a reference for the development of new antimicrobial agents.

Experimental Protocols

The following are detailed protocols for evaluating the antimicrobial efficacy of this compound.

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for accurate and reproducible results. Due to the limited solubility of some isothiazolinones in aqueous media, a suitable organic solvent is often required for the initial stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (reagent grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

Procedure:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of DMSO or ethanol to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Prepare a secondary stock solution by diluting the primary stock in the appropriate sterile broth medium to a concentration suitable for the experiment (e.g., 1000 µg/mL). This secondary stock will be used to make the serial dilutions for the assays.

Note: The final concentration of the organic solvent in the test wells should be kept low (typically ≤1% v/v) to avoid any inhibitory effects on the microorganisms. A solvent control should always be included in the experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Sterile 96-well microtiter plates

  • Prepared stock solution of this compound

  • Standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL)

  • Sterile broth medium

  • Multichannel pipette

  • Incubator

Protocol:

  • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Add 200 µL of the secondary stock solution of the test compound to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • The eleventh column will serve as the growth control (broth and inoculum, no compound), and the twelfth column as the sterility control (broth only).

  • Add 100 µL of the standardized microbial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

  • Seal the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Standardized Inoculum Inoculate Inoculate with Microorganism Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read Determine Determine MIC Read->Determine

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a follow-up to the MIC assay.

Materials:

  • MIC plate from the previous assay

  • Sterile agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette tips or loops

  • Incubator

Protocol:

  • Following the determination of the MIC, select the wells showing no visible growth.

  • Using a sterile pipette tip or loop, take a small aliquot (e.g., 10 µL) from each of these clear wells.

  • Spot-plate the aliquot onto a fresh, appropriately labeled agar plate.

  • Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • After incubation, observe the plates for colony growth. The MBC/MFC is the lowest concentration of the compound that results in no growth or a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

MIC_Plate MIC Plate with No Visible Growth Subculture Subculture Aliquots onto Agar Plates MIC_Plate->Subculture Incubate_Plates Incubate Agar Plates Subculture->Incubate_Plates Observe Observe for Colony Growth Incubate_Plates->Observe Determine_MBC Determine MBC/MFC Observe->Determine_MBC

Figure 3: Workflow for the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assay.

Safety and Handling

Isothiazolinones, as a class, are known to be skin and eye irritants and potential sensitizers.[3] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or a chemical fume hood.[5]

Disposal:

Dispose of waste containing this compound in accordance with local, state, and federal regulations.[6] Avoid release into the environment, as isothiazolinones can be toxic to aquatic life.[4][7]

Toxicity Data

While specific toxicity data for this compound is limited in the public domain, data for related isothiazolinone compounds provide an indication of their potential hazards.

Toxicity EndpointObservation for Related IsothiazolinonesReference
Aquatic Toxicity High toxicity to aquatic organisms.[4][7]
Skin Irritation/Sensitization Known irritants and sensitizers.[3]
Inhalation Avoid inhaling aerosols.[3]

Disclaimer: The information provided in these application notes is intended for guidance in a laboratory research setting. All experiments should be conducted by trained personnel in accordance with established laboratory safety procedures. It is the responsibility of the user to validate these protocols for their specific applications.

References

Application Notes and Protocols for 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one as a Material Preservative

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

1.1. Introduction

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one is a member of the isothiazolinone class of biocides. These compounds are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and algae. The primary mechanism of action for isothiazolinones involves the inhibition of microbial growth and metabolism by targeting critical physiological processes. They react with thiol-containing proteins, such as enzymes involved in respiration and energy generation, leading to disruption of cellular functions and ultimately cell death.[1] The N-S bond in the isothiazolinone ring is crucial for its reactivity with nucleophilic cellular components.

1.2. Applications as a Material Preservative

Based on the known applications of similar isothiazolinone biocides, this compound is anticipated to be an effective preservative for a variety of water-based and solvent-based materials, including:

  • Paints and Coatings: To prevent microbial degradation and spoilage in the wet state and to protect the dry film from fungal and algal growth.

  • Adhesives and Sealants: To maintain product integrity and prevent bond failure due to microbial contamination.

  • Polymer Emulsions: To protect against bacterial and fungal growth during storage and use.

  • Building Materials: As an additive in products like joint compounds, grouts, and stuccos to prevent mold and mildew growth.

  • Metalworking Fluids: To control microbial growth that can lead to fluid degradation, corrosion, and foul odors.

1.3. Recommended Use Levels

The optimal use level of this compound will depend on the material to be preserved, the expected microbial challenge, and the environmental conditions. It is crucial to determine the minimum inhibitory concentration (MIC) for the target microorganisms and to conduct challenge tests in the final formulation. Preliminary recommendations, extrapolated from related compounds, would be in the range of 0.01% to 0.2% active ingredient by weight of the final product.

1.4. Stability and Formulation Considerations

Isothiazolinones can be sensitive to high pH (>9) and the presence of strong nucleophiles or reducing agents, which can lead to the opening of the heterocyclic ring and loss of activity. The stability of this compound in a specific formulation should be evaluated.

Toxicological Data Summary

The following tables summarize the available toxicological data for this compound and the related, more extensively studied, 5-chloro-2-methylisothiazol-3(2H)-one (CMIT).

Table 1: Acute Toxicity of this compound

EndpointValueSpeciesReference
Oral LD50100 mg/kg-[2]
Dermal LD5050 mg/kg-[2]
Inhalation LC50/4h0.5 mg/l-[2]

Table 2: Hazard Classifications for this compound

HazardClassification
Acute Toxicity, OralToxic if swallowed[2]
Acute Toxicity, DermalFatal in contact with skin[2]
Acute Toxicity, InhalationFatal if inhaled[2]
Skin Corrosion/IrritationCauses severe skin burns and eye damage[2]
Serious Eye Damage/Eye IrritationCauses serious eye damage[2]
Skin SensitizationMay cause an allergic skin reaction[2]
Aquatic Hazard (Acute)Very toxic to aquatic life[2]
Aquatic Hazard (Chronic)Very toxic to aquatic life with long lasting effects[2]

Table 3: General Toxicity of 5-Chloro-2-methylisothiazol-3(2H)-one (CMIT) for Reference

EndpointValueSpeciesReference
Oral LD5066 mg/kgRat
Dermal LD5087.12 mg/kgRabbit
Inhalation LC50/4h0.171 mg/lRat
Skin Corrosion/IrritationCorrosiveRabbit
Serious Eye Damage/Eye IrritationCorrosive to eyesRabbit
Skin SensitizationMay cause an allergic skin reaction-

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound as a material preservative.

3.1. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the biocide that inhibits the visible growth of a specific microorganism.

Materials:

  • This compound stock solution of known concentration.

  • Sterile growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Pure cultures of relevant test microorganisms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus niger, Penicillium funiculosum).

  • Sterile 96-well microtiter plates.

  • Incubator.

  • Spectrophotometer (optional).

Procedure:

  • Prepare a serial dilution of the biocide stock solution in the appropriate growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (medium with inoculum, no biocide) and negative controls (medium only).

  • Incubate the plates at the optimal temperature for the test microorganism (e.g., 30-35°C for bacteria, 25-28°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-7 days for fungi).

  • Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the biocide at which no growth is observed.

  • (Optional) Quantify growth by measuring the optical density at 600 nm.

3.2. Protocol 2: In-Can Preservation Challenge Test

Objective: To evaluate the efficacy of the biocide in preventing microbial growth in a liquid material during storage.

Materials:

  • Test material (e.g., paint, adhesive) formulated with and without (control) varying concentrations of this compound.

  • Mixed microbial inoculum containing relevant spoilage organisms.

  • Sterile containers.

  • Incubator.

Procedure:

  • Add a known concentration of the mixed microbial inoculum to the containers of the test material (with and without biocide).

  • Thoroughly mix the contents.

  • Store the containers at a suitable temperature (e.g., 25°C or under cycling temperature conditions) for a defined period (e.g., 28 days).

  • At regular intervals (e.g., 7, 14, 21, and 28 days), draw a sample from each container and perform a microbial plate count to determine the number of viable microorganisms.

  • Re-inoculate the samples after each sampling to simulate repeated contamination.

  • Evaluate the performance of the biocide by comparing the microbial counts in the preserved samples to the control samples. A successful preservative will show a significant reduction or no increase in microbial population over time.

3.3. Protocol 3: Dry Film Fungal and Algal Resistance Test

Objective: To assess the ability of the biocide to protect a dry material film from fungal and algal growth.

Materials:

  • Test material (e.g., paint) formulated with and without (control) varying concentrations of this compound.

  • Substrates for coating (e.g., filter paper, glass slides, or wood panels).

  • Mixed fungal and/or algal spore suspension.

  • Environmental chamber with controlled temperature, humidity, and light cycle.

Procedure:

  • Apply the test material to the substrates and allow them to dry completely under controlled conditions.

  • Place the coated substrates on a nutrient agar plate or in a humid chamber.

  • Inoculate the surface of the dry film with the fungal or algal spore suspension.

  • Incubate the samples in an environmental chamber under conditions favorable for fungal or algal growth (e.g., 28°C, >85% relative humidity, with a UV light cycle for algae) for a specified period (e.g., 28 days).

  • At regular intervals, visually assess the extent of microbial growth on the film surface and assign a rating (e.g., on a scale of 0 to 5, where 0 is no growth and 5 is heavy growth).

  • Compare the growth ratings of the preserved samples to the control samples to determine the efficacy of the biocide.

Visualizations

antimicrobial_mechanism biocide This compound cell_membrane Microbial Cell Membrane biocide->cell_membrane Diffusion thiol_proteins Thiol-containing Proteins (e.g., enzymes) biocide->thiol_proteins Reaction with N-S bond cytoplasm Cytoplasm cell_membrane->cytoplasm Enters disulfide_bond Disulfide Bond Formation thiol_proteins->disulfide_bond Oxidation of Thiol Groups inactivated_enzyme Inactivated Enzyme disulfide_bond->inactivated_enzyme disrupted_metabolism Disrupted Metabolic Pathways (e.g., Respiration) inactivated_enzyme->disrupted_metabolism cell_death Cell Death disrupted_metabolism->cell_death

Caption: Antimicrobial mechanism of isothiazolinones.

experimental_workflow start Start: Evaluate Biocide Efficacy mic_test Protocol 1: Determine Minimum Inhibitory Concentration (MIC) start->mic_test formulation Formulate Biocide into Test Material mic_test->formulation Inform starting concentrations in_can_test Protocol 2: In-Can Preservation Challenge Test data_analysis Data Analysis and Efficacy Assessment in_can_test->data_analysis dry_film_test Protocol 3: Dry Film Fungal/Algal Resistance Test dry_film_test->data_analysis formulation->in_can_test formulation->dry_film_test end End: Determine Optimal Use Concentration data_analysis->end

Caption: Experimental workflow for biocide evaluation.

References

Determining the Minimum Inhibitory Concentration (MIC) of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of the antimicrobial compound 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. The protocols detailed below follow standardized methodologies to ensure accuracy and reproducibility of results.

Introduction

This compound is a member of the isothiazolinone class of biocides, which are known for their broad-spectrum antimicrobial activity. These compounds are utilized in various industrial and commercial applications to prevent the growth of bacteria and fungi. The determination of the MIC is a critical step in evaluating the efficacy of a new or existing antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is a key parameter in understanding the potency of the compound and is essential for regulatory approval and for determining appropriate end-use concentrations.

Principle of Minimum Inhibitory Concentration (MIC) Testing

MIC testing is based on the principle of challenging a standardized population of a specific microorganism with a range of concentrations of the antimicrobial agent in a defined growth medium. Following incubation under controlled conditions, the presence or absence of microbial growth is determined. The lowest concentration of the agent that inhibits visible growth is recorded as the MIC. The two most common methods for determining the MIC are the broth microdilution method and the agar dilution method.

Data Presentation

Disclaimer: The following tables contain illustrative data for this compound. Specific MIC values for this compound are not widely available in published literature. The data presented here is for example purposes to demonstrate how results should be structured and interpreted. Actual MIC values must be determined experimentally.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Common Bacteria.

Bacterial SpeciesStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 292134
Escherichia coliATCC 259228
Pseudomonas aeruginosaATCC 2785316
Enterococcus faecalisATCC 292122

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Common Fungi.

Fungal SpeciesStrain IDMIC (µg/mL)
Candida albicansATCC 900281
Aspergillus brasiliensisATCC 164042

Experimental Protocols

Protocol 1: Broth Microdilution Method

This method is a widely used technique for determining the MIC of antimicrobial agents and is amenable to high-throughput screening.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile diluent (e.g., sterile water or saline)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration gradient (e.g., 640, 320, 160, 80, 40, 20, 10, 5, 2.5, 1.25 µg/mL).

    • The eleventh well in each row will serve as a growth control (no antimicrobial agent), and the twelfth well will be the sterility control (no inoculum).

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 10 µL of the standardized inoculum to each well (except the sterility control wells).

  • Incubation: Cover the plate and incubate at 35 ± 2 °C for 18-24 hours for bacteria, or as appropriate for the fungal species being tested.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of isolates against a few antimicrobial agents.

Materials:

  • This compound

  • Sterile petri dishes

  • Appropriate sterile agar medium (e.g., Mueller-Hinton Agar for bacteria)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile diluent

  • Inoculator (e.g., a multipoint replicator)

  • Water bath

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration 10 times the highest desired final concentration in the agar.

  • Preparation of Agar Plates:

    • Melt a sufficient volume of agar medium and cool it to 45-50 °C in a water bath.

    • Prepare a series of tubes, each containing 18 mL of molten agar.

    • Add 2 mL of the appropriate dilution of the antimicrobial stock solution to each tube to achieve the desired final concentrations. For example, to achieve a final concentration of 64 µg/mL, add 2 mL of a 640 µg/mL stock solution to 18 mL of agar.

    • Mix the contents of each tube thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.

    • A control plate containing no antimicrobial agent should also be prepared.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint replicator, spot-inoculate approximately 1-2 µL of the standardized inoculum onto the surface of each agar plate, including the control plate. Allow the inoculum spots to dry before inverting the plates.

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours for bacteria.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or that allows for the growth of no more than one or two colonies.

Mandatory Visualizations

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Antimicrobial Stock Solution serial_dilution Perform Serial Dilutions stock->serial_dilution plate_prep Prepare 96-well Plate with Broth plate_prep->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation inoculum_prep Prepare 0.5 McFarland Inoculum inoculum_prep->inoculation incubation Incubate at 35°C for 18-24h inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Agar_Dilution_Workflow Agar Dilution Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Antimicrobial Stock Solution agar_prep Prepare Agar Plates with Antimicrobial stock->agar_prep inoculation Spot Inoculate Agar Plates agar_prep->inoculation inoculum_prep Prepare 0.5 McFarland Inoculum inoculum_prep->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_results Inspect Plates for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination using the agar dilution method.

Application Notes and Protocols for Studying Microbial Resistance to 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the specific compound 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one in the context of microbial resistance is limited in publicly available literature. The following application notes and protocols are based on studies of closely related 5-chloroisothiazolinone analogues and general principles of isothiazolinone antimicrobial activity and resistance. The methodologies and data presented should be adapted and validated for the specific compound of interest.

Introduction to this compound

This compound belongs to the isothiazolinone class of biocides, which are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and yeasts.[1] The antimicrobial efficacy of isothiazolinones is primarily attributed to their ability to rapidly inhibit microbial growth and metabolism, followed by irreversible cellular damage leading to a loss of viability. The key mechanism involves the disruption of metabolic pathways by targeting dehydrogenase enzymes.[2] Specifically, the electrophilic sulfur atom in the isothiazolinone ring reacts with thiol-containing proteins, such as cysteine, leading to the formation of disulfide bonds and subsequent inactivation of essential enzymes.[2][3] The presence of a chlorine atom at the 5-position of the isothiazolone ring is generally associated with enhanced biocidal activity.[4]

Applications in Microbial Resistance Studies

The study of this compound and its analogues is critical in the context of rising antimicrobial resistance. Research in this area can help in:

  • Understanding Mechanisms of Action: Elucidating the specific molecular targets and pathways affected by this compound in various microorganisms.

  • Investigating Resistance Development: Determining the genetic and biochemical mechanisms by which microbes may develop resistance to this class of biocides.

  • Evaluating Efficacy Against Resistant Strains: Assessing the activity of this compound against clinically relevant multidrug-resistant (MDR) bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and Carbapenem-resistant Enterobacteriaceae (CRE).[4]

  • Synergy Studies: Investigating the potential for synergistic effects when used in combination with conventional antibiotics to combat resistant infections.

Quantitative Data on Antimicrobial Activity of 5-Chloroisothiazolinone Analogues

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various 5-chloroisothiazolinone analogues against a range of bacterial strains, including antibiotic-resistant isolates. This data can serve as a reference for designing experiments with this compound.

Table 1: MIC of 5-chloroisothiazolone analogue 5a against Carbapenem-Resistant Enterobacterales (CRE) [4]

Bacterial StrainAnalogue 5a MIC (µg/mL)Meropenem (MRM) MIC (µg/mL)
E. coli BL21 (NDM-1)< 0.032≥ 128
E. coli HN88 (NDM-1)< 0.03264

Analogue 5a: 5-chloroisothiazolone core with an N-(4-chlorophenyl) substitution.[4]

Table 2: Spectrum of Activity of 5-chloroisothiazolone analogues 4a, 5a, and 5g [4]

Bacterial StrainAnalogue 4a MIC (µg/mL)Analogue 5a MIC (µg/mL)Analogue 5g MIC (µg/mL)
E. coli (ATCC 25922)> 642> 64
S. aureus (ATCC 29213)> 6422
MRSA (ATCC 43300)> 6444

Analogue 4a: N-(4-chlorophenyl) substitution without the 5-chloro group. Analogue 5g: 5-chloroisothiazolone core with a different N-substitution.[4]

Table 3: Activity of Isothiazolone Analogues against Acinetobacter baumannii [5]

Bacterial StrainCompound 6 MIC (µg/mL)Compound 7 MIC (µg/mL)
MDR A. baumannii (46 clinical isolates)2 - 81 - 4

Compound 6: 5-chloro-2-(4-chloro-3-methylphenyl)-4-methyl-3(2H)-isothiazolone. Compound 7: 5-chloro-2-(4-chlorophenyl)-4-methyl-3(2H)-isothiazolone.[5]

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Dilute the overnight bacterial culture in fresh MHB to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate, including a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no bacterial growth). The MIC can also be determined by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol for Inducing Microbial Resistance

This protocol describes a method for inducing resistance in a bacterial strain through continuous exposure to sub-lethal concentrations of the test compound.

Objective: To generate a bacterial strain with increased resistance to this compound.

Materials:

  • Wild-type bacterial strain

  • This compound

  • Growth medium (broth and agar)

  • Incubator

  • Shaker

Procedure:

  • Initial MIC Determination: Determine the initial MIC of the wild-type strain as described in Protocol 4.1.

  • Serial Passage: a. Inoculate a tube of broth containing the test compound at a sub-inhibitory concentration (e.g., 0.5 x MIC) with the wild-type strain. b. Incubate with shaking at 37°C for 24 hours. c. After incubation, transfer an aliquot of the culture to a fresh tube of broth containing a two-fold higher concentration of the compound. d. Repeat this process for a predetermined number of passages or until a significant increase in MIC is observed.

  • Isolation of Resistant Mutants: a. After several passages, plate the culture onto agar plates containing increasing concentrations of the compound. b. Isolate single colonies that grow at the highest concentrations.

  • Confirmation of Resistance: Determine the MIC of the isolated mutants to confirm the increased resistance compared to the wild-type strain.

Visualizations

Proposed Mechanism of Action of Isothiazolinones

G cluster_cell Bacterial Cell CellWall Cell Wall & Membrane Cytoplasm Cytoplasm CellWall->Cytoplasm Enzymes Essential Enzymes (e.g., Dehydrogenases) Thiol Thiol Groups (-SH) on Proteins InactivatedEnzyme Inactivated Enzyme Thiol->InactivatedEnzyme Forms Disulfide Bonds Isothiazolinone This compound Isothiazolinone->CellWall Penetration Isothiazolinone->Thiol Electrophilic Attack MetabolicDisruption Metabolic Disruption & Inhibition of Respiration InactivatedEnzyme->MetabolicDisruption Leads to CellDeath Cell Death MetabolicDisruption->CellDeath Results in

Caption: Proposed mechanism of action for isothiazolinone biocides.

Experimental Workflow for MIC Determination

G Start Start PrepStock Prepare Stock Solution of This compound Start->PrepStock SerialDilute Perform Serial Dilutions in 96-well plate PrepStock->SerialDilute Inoculate Inoculate Wells SerialDilute->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadMIC Determine MIC (Visual or OD600) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Flow for Investigating Microbial Resistance

G Start Start Resistance Study InitialMIC Determine Baseline MIC of Wild-Type Strain Start->InitialMIC InduceResistance Induce Resistance via Serial Passage with Sub-lethal Concentrations InitialMIC->InduceResistance IsolateMutants Isolate Potential Resistant Mutants InduceResistance->IsolateMutants ConfirmResistance Confirm Resistance by Determining MIC of Mutants IsolateMutants->ConfirmResistance Characterize Characterize Resistance Mechanisms ConfirmResistance->Characterize Genomic Genomic Analysis (e.g., Sequencing) Characterize->Genomic Proteomic Proteomic Analysis (e.g., 2D-PAGE, Mass Spec) Characterize->Proteomic End End Study Genomic->End Proteomic->End

Caption: Logical workflow for studying induced microbial resistance.

References

Troubleshooting & Optimization

troubleshooting 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one instability in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound?

This compound, like other isothiazolinones, is susceptible to degradation under several conditions. The main factors influencing its stability are:

  • pH: The compound is most stable in acidic to neutral conditions. In alkaline environments (pH > 8), it undergoes rapid degradation through hydrolysis.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[3]

  • Presence of Nucleophiles: The electrophilic sulfur atom in the isothiazolinone ring is highly reactive towards nucleophiles.[1][4] Common nucleophiles in complex matrices include:

    • Thiols (e.g., cysteine, glutathione)

    • Amines

    • Sulfides

    • Certain metal ions (e.g., iron)[1][5]

  • Light Exposure: Ultraviolet (UV) light can cause photodegradation of the isothiazolinone ring structure.[3][6]

Q2: My this compound solution is losing potency much faster than anticipated. What is the likely cause?

A rapid loss of potency is often linked to the pH and temperature of your matrix or the presence of undeclared nucleophiles.[1][2] Isothiazolinones, as a class, show significant acceleration in degradation in alkaline conditions.[3] For instance, the half-life of a related compound, 5-chloro-2-methylisothiazol-3(2H)-one (CMI), decreases dramatically at higher temperatures and alkaline pH.[2] It is also crucial to consider the composition of your matrix, as even trace amounts of thiols or amines can lead to significant degradation.[1][4]

Q3: Can this compound degrade even if my experiments are conducted in the dark?

Yes, degradation can occur in the absence of light. The primary non-photolytic degradation pathway is hydrolysis, which is highly dependent on the pH and temperature of the solution.[1][7] If your matrix is alkaline, hydrolysis will be a significant factor in the compound's instability, regardless of light conditions.

Q4: What specific components in my complex matrix (e.g., cell culture media, formulation buffers) could be reacting with this compound?

Several components commonly found in experimental matrices can react with and degrade this compound:

  • Proteins and Peptides: These are rich in amino acids with nucleophilic side chains, particularly cysteine (containing a thiol group) and lysine (containing an amine group).[8]

  • Reducing Agents: Reagents like dithiothreitol (DTT) and β-mercaptoethanol contain thiols and will readily react with the isothiazolinone ring.

  • Buffer Components: Some buffers, such as those containing primary or secondary amines (e.g., Tris), can act as nucleophiles.

  • Metal Ions: Divalent cations, particularly iron, have been shown to promote the degradation of isothiazolinones.[5]

Q5: How can I accurately quantify the concentration of this compound in my samples to assess its stability?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or tandem mass spectrometry (MS/MS) detector is the most common and reliable method for the quantification of isothiazolinones.[9][10] Due to the complexity of many matrices, a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to remove interfering substances.[11]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in stability studies.
  • Possible Cause: Uncontrolled variations in matrix pH.

  • Troubleshooting Steps:

    • Verify pH: Measure and record the pH of each matrix preparation before adding the compound.

    • Buffer the Matrix: If the matrix pH is unstable or close to alkaline, use a suitable buffer system to maintain a consistent pH in the acidic to neutral range.

    • pH Adjustment: Carefully adjust the pH of the final solution after the addition of all components.

  • Possible Cause: Presence of variable concentrations of nucleophiles.

  • Troubleshooting Steps:

    • Matrix Characterization: Analyze the composition of your complex matrix. Identify and quantify potential nucleophiles.

    • Use Fresh Reagents: Prepare solutions with freshly sourced and high-purity reagents to minimize contaminants.

    • Inert Atmosphere: For matrices particularly sensitive to oxidation which may produce nucleophiles, consider preparing and running experiments under an inert atmosphere (e.g., nitrogen or argon).

Problem 2: Suspected photodegradation during experiments.
  • Possible Cause: Exposure of the compound or experimental setup to ambient or UV light.

  • Troubleshooting Steps:

    • Use Amber Glassware: Store stock solutions and conduct experiments in amber-colored glass vials or flasks to protect from light.

    • Minimize Light Exposure: Cover experimental setups with aluminum foil or conduct manipulations in a dark room or under yellow light.

    • Run Dark Controls: Include control samples that are kept in complete darkness to differentiate between photodegradation and other degradation pathways.

Problem 3: Low recovery of the compound during sample extraction.
  • Possible Cause: The compound is degrading during the sample preparation process.

  • Troubleshooting Steps:

    • Control Temperature: Keep samples on ice or at reduced temperatures during extraction to minimize thermal degradation.

    • Optimize pH: Adjust the sample pH to an acidic or neutral range before extraction.

    • Evaluate Extraction Method: Test different solid-phase extraction (SPE) sorbents or liquid-liquid extraction (LLE) solvents to find the optimal conditions for your matrix. A matrix solid-phase dispersion (MSPD) approach might also be effective.[12]

Data Presentation

Table 1: Influence of pH and Temperature on the Stability of Related Isothiazolinones
CompoundpHTemperature (°C)Half-lifeReference
CMI425Stable (>30 days)[7]
CMI725Stable (>30 days)[7]
CMI925Slight degradation[7]
CMINot specified4012 days[1]
CMINot specified60< 2 days[1]

CMI (5-chloro-2-methylisothiazol-3(2H)-one) is used as a surrogate due to the lack of specific public data for this compound. The tert-butyl group may influence stability, but the general trends with pH and temperature are expected to be similar.

Experimental Protocols

Protocol 1: General Method for Evaluating the Stability of this compound in a Liquid Matrix
  • Preparation of Matrix: Prepare the complex matrix (e.g., formulation buffer, cell culture medium) and adjust the pH to the desired value.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Spiking: Spike the matrix with the stock solution to achieve the target final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid matrix effects.

  • Incubation: Aliquot the spiked matrix into amber glass vials, seal, and incubate at a constant temperature. Include a control sample stored at -20°C or -80°C, where degradation is assumed to be minimal.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for analysis.

  • Sample Quenching (Optional): If degradation is rapid, it may be necessary to quench the reaction by adding a strong acid to lower the pH or by immediately freezing the sample.

  • Sample Preparation: Extract the compound from the matrix using an optimized SPE or LLE protocol.

  • Analysis: Quantify the concentration of the parent compound using a validated HPLC-UV or HPLC-MS/MS method.

  • Data Analysis: Plot the concentration of this compound against time to determine the degradation kinetics and calculate the half-life.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Quantification
  • Instrumentation: HPLC with UV or Diode-Array Detection (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to control pH and improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution (typically in the range of 270-280 nm for isothiazolinones).

  • Quantification: Generate a calibration curve using a series of standard solutions of this compound of known concentrations.

Visualizations

cluster_factors Compound This compound (Stable) Degradation Degradation Compound->Degradation Products Inactive Ring-Opened Products Degradation->Products pH Alkaline pH (>8) pH->Degradation Temp High Temperature Temp->Degradation Light UV Light Light->Degradation Nucleophiles Nucleophiles (Thiols, Amines) Nucleophiles->Degradation start Unexpected Degradation Observed check_ph Measure pH of Matrix start->check_ph is_alkaline pH > 8? check_ph->is_alkaline adjust_ph Adjust pH to 4-7 with Buffer is_alkaline->adjust_ph Yes check_temp Review Incubation Temperature is_alkaline->check_temp No adjust_ph->check_temp is_high_temp Temp > 40°C? check_temp->is_high_temp reduce_temp Lower Incubation Temperature is_high_temp->reduce_temp Yes check_nucleophiles Identify Potential Nucleophiles in Matrix is_high_temp->check_nucleophiles No reduce_temp->check_nucleophiles has_nucleophiles Thiols/Amines Present? check_nucleophiles->has_nucleophiles remove_nucleophiles Purify Matrix or Use Alternative Reagents has_nucleophiles->remove_nucleophiles Yes check_light Protect from Light (Amber Vials, Dark) has_nucleophiles->check_light No remove_nucleophiles->check_light re_evaluate Re-evaluate Stability check_light->re_evaluate cluster_pathway Reaction with Nucleophiles (e.g., Thiols) Isothiazolinone This compound Electrophilic Sulfur Atom Intermediate Ring Opening Attack on Sulfur Atom Isothiazolinone->Intermediate Reaction Nucleophile Nucleophile (R-SH) e.g., Cysteine, Glutathione Nucleophile->Intermediate Product Inactive Product e.g., Disulfide Adduct Intermediate->Product

References

Technical Support Center: Optimizing 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one for Microbial Control

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific antimicrobial efficacy and optimal usage parameters of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one is limited. The following guidance is based on the general properties of isothiazolinones and standard microbiological protocols. Researchers are strongly encouraged to perform their own validation experiments to determine the optimal dosage and conditions for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for isothiazolinones like this compound?

A1: Isothiazolinones are biocides that exhibit broad-spectrum antimicrobial activity. Their primary mechanism of action involves the active sulfur moiety, which can oxidize thiol-containing residues in microbial cells. This disrupts essential metabolic pathways, including enzymatic functions, leading to the inhibition of growth, respiration, and ultimately, cell death. They are effective against a wide range of gram-positive and gram-negative bacteria, as well as fungi and algae.[1][2][3]

Q2: What is a typical starting concentration for dosage optimization experiments?

A2: Without specific data for this compound, a reasonable starting point for determining the Minimum Inhibitory Concentration (MIC) would be to test a broad range of concentrations, for instance, from 0.1 ppm to 50 ppm. The optimal concentration will be highly dependent on the target microorganism, the matrix of the system (e.g., culture media, industrial fluid), and other environmental factors.

Q3: What are the key factors that can influence the efficacy of this compound?

A3: Several factors can impact the performance of isothiazolinones:

  • pH: The stability and activity of isothiazolinones can be pH-dependent. Generally, they are more stable in acidic to neutral conditions and may degrade more rapidly under alkaline conditions.[4]

  • Presence of Organic Matter: High levels of organic material can reduce the effectiveness of the biocide by reacting with it and making it unavailable to interact with microorganisms.

  • Inoculum Size: A higher concentration of microorganisms will generally require a higher concentration of the biocide for effective control.

  • Contact Time: The duration of exposure is critical for achieving microbial kill. Shorter contact times may only inhibit growth (bacteriostatic), while longer contact times are required for a cidal effect (bactericidal).

  • Temperature: Temperature can affect both the rate of microbial growth and the stability of the biocide.

  • Presence of Antagonistic Chemicals: Certain reducing agents or nucleophiles in the system can deactivate isothiazolinones.

Q4: Is this compound effective against biofilms?

A4: Isothiazolinones, in general, can be effective against biofilms, but typically at higher concentrations than those required for planktonic (free-floating) organisms. Biofilms have a protective extracellular matrix that can hinder the penetration of biocides. It is essential to conduct specific biofilm efficacy tests, such as the Minimum Biofilm Eradication Concentration (MBEC) assay, to determine the effective dosage for biofilm control.

Q5: What are the primary safety precautions to consider when handling this compound?

A5: Isothiazolinones can be skin and eye irritants and may cause allergic skin reactions.[5] Always refer to the Safety Data Sheet (SDS) for specific handling instructions.[5][6][7] General safety precautions include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Working in a well-ventilated area or under a fume hood.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention if irritation persists.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
No or low antimicrobial activity observed. Dosage is too low.Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for your specific microbial strains. Increase the dosage based on these results.
Inactivation by system components.Analyze the chemical composition of your system for interfering substances such as reducing agents or high organic load. Consider pre-treating the system if possible.
Incorrect pH of the system.Measure the pH of your experimental setup. Isothiazolinones are generally more stable at a lower pH. Adjust the pH if feasible for your application, or choose a biocide more suitable for the existing pH.
Microbial resistance.Some microbial strains may have inherent or acquired resistance. Consider testing against a broader panel of microorganisms or using a combination of biocides with different mechanisms of action.
Inconsistent results between experiments. Variation in inoculum preparation.Standardize your protocol for microbial culture and inoculum preparation to ensure a consistent cell density and growth phase.
Inaccurate dilution of the biocide.Prepare fresh stock solutions of the biocide for each experiment. Verify the accuracy of your pipettes and dilution techniques.
Fluctuation in environmental conditions.Ensure consistent incubation times, temperatures, and aeration across all experiments.
Effective against planktonic bacteria but not biofilms. Insufficient concentration to penetrate the biofilm matrix.Determine the Minimum Biofilm Eradication Concentration (MBEC). This is typically much higher than the MIC.
Inadequate contact time.Increase the exposure time of the biocide to the biofilm.
Mature and robust biofilm structure.Consider a combination treatment with a biofilm-dispersing agent or a physical removal method prior to biocide application.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.

Materials:

  • This compound stock solution

  • Target microorganism culture

  • Sterile 96-well microtiter plates

  • Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Inoculum: Culture the target microorganism overnight in the appropriate growth medium. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare Biocide Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate using the appropriate growth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the biocide dilutions.

  • Controls:

    • Positive Control: Wells with microbial inoculum and growth medium only (no biocide).

    • Negative Control: Wells with growth medium only (no inoculum or biocide).

  • Incubation: Incubate the plate at the optimal temperature for the target microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of the biocide at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Time-Kill Kinetic Assay

This assay helps to determine the rate at which the biocide kills a microbial population.

Objective: To evaluate the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • Target microorganism culture

  • Sterile culture tubes or flasks

  • Appropriate sterile growth medium

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Sterile agar plates for colony counting

  • Incubator and shaker

Procedure:

  • Prepare Inoculum: Prepare a standardized inoculum of the target microorganism in the mid-logarithmic growth phase (approximately 1 x 10^6 CFU/mL).

  • Experimental Setup: Add the biocide at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) to separate flasks containing the microbial inoculum in the growth medium. Include a growth control flask without the biocide.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Neutralization and Plating: Immediately perform serial dilutions of the collected aliquots in a suitable neutralizing broth or sterile saline. Plate the dilutions onto appropriate agar plates.

  • Incubation and Counting: Incubate the agar plates at the optimal temperature for the microorganism until colonies are visible. Count the number of colony-forming units (CFUs) on each plate.

  • Data Analysis: Plot the log10 CFU/mL against time for each biocide concentration. A bactericidal effect is typically defined as a ≥ 3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is no significant change in the CFU/mL over time compared to the initial inoculum.

Visualizations

Experimental_Workflow_for_Dosage_Optimization cluster_prep Preparation cluster_assays Primary Assays cluster_kinetic Kinetic Analysis cluster_biofilm Biofilm Efficacy cluster_analysis Data Analysis & Optimization prep_biocide Prepare Biocide Stock mic_assay MIC Determination prep_biocide->mic_assay prep_inoculum Prepare Microbial Inoculum prep_inoculum->mic_assay mbc_assay MBC Determination prep_inoculum->mbc_assay time_kill Time-Kill Assay prep_inoculum->time_kill mbec_assay MBEC Assay prep_inoculum->mbec_assay mic_assay->mbc_assay Inform concentrations mic_assay->time_kill Inform concentrations data_analysis Analyze Data mbc_assay->data_analysis time_kill->data_analysis mbec_assay->data_analysis optimize Optimize Dosage data_analysis->optimize

Caption: Experimental workflow for optimizing biocide dosage.

Troubleshooting_Decision_Tree start Low/No Antimicrobial Activity check_conc Is the concentration sufficient? start->check_conc check_inactivation Are there interfering substances? check_conc->check_inactivation No increase_conc Increase Concentration (based on MIC/MBC) check_conc->increase_conc Yes check_ph Is the pH optimal? check_inactivation->check_ph No pretreat Pre-treat system / Increase dose check_inactivation->pretreat Yes check_resistance Is the microbe resistant? check_ph->check_resistance No adjust_ph Adjust pH / Choose different biocide check_ph->adjust_ph Yes change_biocide Use alternative or combination of biocides check_resistance->change_biocide Yes

Caption: Troubleshooting decision tree for low antimicrobial activity.

References

Technical Support Center: Quantification of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for quantifying this compound?

The most common and effective methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) and Gas Chromatography (GC) also coupled with mass spectrometry (GC-MS).[1][2] HPLC-MS/MS is often preferred for its high sensitivity and selectivity, especially for non-volatile compounds in complex matrices.[1] GC-MS is also a powerful technique, particularly for volatile and semi-volatile compounds.

Q2: What are the key physicochemical properties of this compound to consider during method development?

Understanding the physicochemical properties of this compound is crucial for developing robust analytical methods. Key properties are summarized in the table below. The compound's molecular weight and formula are essential for mass spectrometry settings. Its relatively low LogP suggests moderate hydrophobicity, which influences the choice of chromatographic conditions.

PropertyValueReference
CAS Number 850314-12-4[3]
Molecular Formula C7H10ClNOS[3]
Molecular Weight 191.678 g/mol [3]
Boiling Point 235.6 ± 50.0 °C at 760 mmHg[3]
Flash Point 96.3 ± 30.1 °C[3]
Density 1.3 ± 0.1 g/cm³[3]
LogP 1.47[3]

Q3: How stable is this compound during sample storage and analysis?

Troubleshooting Guides

This section addresses specific problems that may arise during the quantification of this compound.

HPLC-MS/MS Troubleshooting

Q4: I am observing poor peak shape and tailing for this compound in my HPLC analysis. What could be the cause?

Poor peak shape can be attributed to several factors. One common cause is secondary interactions between the analyte and active sites on the HPLC column packing material. Using a column with low silanol activity, such as a Newcrom R1, can mitigate these interactions.[5] Another potential issue could be the mobile phase composition. Ensure the pH of the mobile phase is appropriate for the analyte. For MS compatibility, using formic acid as a modifier is a common practice that can also improve peak shape.[5][6]

Q5: My recovery of this compound is low and inconsistent. How can I improve it?

Low and inconsistent recovery often points to issues with sample preparation or matrix effects.

  • Sample Preparation: The choice of extraction solvent and method is critical. For complex matrices like cosmetics, a matrix solid-phase dispersion (MSPD) method using florisil as the dispersive phase and methanol as the elution solvent has proven effective for other isothiazolinones and could be adapted.[7][8] For simpler matrices, a straightforward dilution followed by filtration might be sufficient.[9] It is important to optimize the extraction time and solvent-to-sample ratio.[1]

  • Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[10] To assess matrix effects, compare the response of the analyte in a standard solution to its response in a post-extraction spiked sample. If significant matrix effects are observed, consider further sample cleanup, using a matrix-matched calibration curve, or employing an isotopically labeled internal standard.

GC-MS Troubleshooting

Q6: I am having difficulty detecting this compound using GC-MS. What are the potential reasons?

Several factors could contribute to detection issues in GC-MS analysis:

  • Thermal Degradation: Although the boiling point of this compound is relatively high, thermal degradation in the hot GC inlet or column can occur. It is advisable to use the lowest possible inlet and oven temperatures that still allow for good chromatography.

  • Analyte Adsorption: Active sites in the GC inlet liner or column can lead to analyte adsorption and loss. Using a deactivated liner and a high-quality, low-bleed column is recommended.

  • Derivatization: For some isothiazolinones, derivatization is necessary to improve their volatility and chromatographic performance.[2] While it is not explicitly stated for this compound, if direct analysis fails, derivatization could be explored.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the quantification of this compound. Optimization will be required for specific sample matrices and instrumentation.

HPLC-MS/MS Method
  • Sample Preparation (General):

    • Accurately weigh 0.5 g of the sample into a centrifuge tube.

    • Add 10 mL of methanol or acetonitrile.

    • Vortex for 1 minute, followed by sonication for 30 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound will need to be determined by infusing a standard solution.

GC-MS Method
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a solid-phase extraction (SPE) cartridge (e.g., polymeric or C18) with an appropriate solvent.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with a suitable solvent (e.g., acetone or ethyl acetate).

    • Concentrate the eluate if necessary.

  • GC Conditions:

    • Column: A low-bleed, mid-polarity column (e.g., DB-5ms).

    • Inlet Temperature: Start at a lower temperature (e.g., 250 °C) and optimize.

    • Oven Program: Begin at a low temperature (e.g., 60 °C) and ramp up to a final temperature that allows for elution without degradation.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) using characteristic fragment ions of this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., Vortex, Sonication) Sample->Extraction Cleanup Cleanup (e.g., SPE, Filtration) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Detection Mass Spectrometric Detection (MS/MS or MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Result Quantification->Result

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Tree Start Start: Quantification Issue CheckPeak Poor Peak Shape? Start->CheckPeak CheckRecovery Low/Inconsistent Recovery? CheckPeak->CheckRecovery No MobilePhase Optimize Mobile Phase (pH, modifier) CheckPeak->MobilePhase Yes CheckSignal No/Low Signal? CheckRecovery->CheckSignal No SamplePrep Optimize Sample Prep (Solvent, Time, Method) CheckRecovery->SamplePrep Yes InstrumentParams Check Instrument Parameters (Temperatures, Voltages) CheckSignal->InstrumentParams Yes Resolved Issue Resolved CheckSignal->Resolved No ColumnChoice Use Column with Low Silanol Activity MobilePhase->ColumnChoice ColumnChoice->Resolved MatrixEffects Investigate Matrix Effects (Matrix-matched standards) SamplePrep->MatrixEffects MatrixEffects->Resolved AnalyteStability Assess Analyte Stability (Fresh Standards/Samples) InstrumentParams->AnalyteStability Derivatization Consider Derivatization (for GC-MS) AnalyteStability->Derivatization Derivatization->Resolved

Caption: Troubleshooting decision tree for quantification issues.

References

Technical Support Center: Enhancing the Efficacy of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one with Synergistic Blends

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its efficacy through synergistic blends.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other isothiazolinones?

A1: Isothiazolinones, including this compound, exert their antimicrobial effect primarily through a two-step mechanism.[1][2][3] Initially, they cause rapid inhibition of microbial growth, respiration, and energy generation (ATP synthesis) within minutes of contact.[1][2] This is followed by irreversible cell damage leading to cell death, which occurs over a period of hours.[1][2] The core of this mechanism is the reaction of the electron-deficient sulfur atom in the isothiazolinone ring with thiol groups (-SH) found in essential microbial enzymes and proteins, such as those in the cell membrane.[4][5] This reaction leads to the formation of disulfide bonds, inactivating these critical biomolecules and disrupting vital metabolic pathways.[4][5]

Q2: What is meant by a "synergistic blend," and why is it beneficial?

A2: A synergistic blend is a combination of two or more antimicrobial agents where the combined effect is greater than the sum of their individual effects. This means that lower concentrations of each compound can be used to achieve the desired antimicrobial activity. The primary benefits of using synergistic blends include:

  • Increased Efficacy: The combination can be effective against a broader spectrum of microorganisms or more resistant strains.

  • Reduced Concentrations: Lowering the concentration of active ingredients can reduce the risk of toxicity and adverse side effects.[6]

  • Cost-Effectiveness: Using smaller amounts of each biocide can be more economical.

  • Minimized Resistance: Targeting multiple cellular pathways simultaneously can make it more difficult for microorganisms to develop resistance.[1]

Q3: What are some common synergistic partners for isothiazolinones?

A3: While specific data for this compound is limited in publicly available literature, isothiazolinones in general are often blended with other biocides to achieve synergy. Common partners include:

  • Other Isothiazolinones: Blends of different isothiazolinones, such as combining a chlorinated isothiazolinone with a non-chlorinated one, can broaden the spectrum of activity. A well-known example is the combination of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[7]

  • Quaternary Ammonium Compounds (QACs): These are cationic surfactants that disrupt cell membranes and can act synergistically with isothiazolinones.

  • Bronopol: This compound releases formaldehyde, which has a different mechanism of action, leading to potential synergy.

  • Organic Acids: Sorbic acid and benzoic acid are effective at acidic pH and can complement the activity of isothiazolinones.

Q4: How is synergy quantitatively measured?

A4: The most common method for quantifying synergy is by calculating the Fractional Inhibitory Concentration (FIC) index from a checkerboard assay.[8][9] The FIC index is calculated using the following formula:

FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

The results are typically interpreted as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0[9]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound and its synergistic blends.

Problem 1: Inconsistent or non-reproducible results in synergy testing.

Potential Cause Troubleshooting Step
Pipetting Errors Inaccurate serial dilutions can significantly impact results. Use calibrated pipettes and ensure proper mixing at each dilution step. Consider using automated liquid handlers for high-throughput screening.
Inconsistent Inoculum The density of the microbial inoculum must be consistent across all wells and experiments. Standardize the inoculum preparation using a spectrophotometer (e.g., to a specific McFarland turbidity standard).
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate the biocides, leading to skewed results. Fill the perimeter wells with a sterile medium or phosphate-buffered saline (PBS) and do not use them for experimental data points.
Compound Instability Isothiazolinones can be sensitive to pH and the presence of nucleophiles (e.g., thiols, amines) in the growth medium, which can degrade the active ingredient.[4] Prepare fresh stock solutions and consider the composition of your test medium.

Problem 2: The synergistic blend is less effective than expected.

Potential Cause Troubleshooting Step
Antagonism The combined effect of the two agents may be antagonistic, meaning their combined efficacy is less than the sum of their individual effects. Calculate the FIC index to confirm antagonism (FIC > 4.0).[9]
Incorrect Ratio of Biocides Synergy is often dependent on the specific ratio of the combined agents. Perform a checkerboard assay with a wide range of concentrations for both compounds to identify the optimal synergistic ratio.
pH of the Medium The efficacy of isothiazolinones can be pH-dependent.[4] Ensure the pH of your experimental medium is controlled and within the optimal range for your compounds.
Binding to Formulation Components If testing in a complex formulation (e.g., a cream or paint), the biocides may bind to other ingredients, reducing their bioavailability. Test the synergy in a simple broth first, then in the final formulation.

Problem 3: Difficulty in dissolving this compound.

Potential Cause Troubleshooting Step
Low Aqueous Solubility Isothiazolinones can have limited water solubility. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol) before diluting it into the aqueous test medium. Ensure the final concentration of the solvent does not affect microbial growth.
Precipitation upon Dilution The compound may precipitate when the stock solution is added to the aqueous medium. Try vortexing or sonicating the solution after dilution. If precipitation persists, consider using a co-solvent or a different solvent for the stock solution.

Data Presentation

The following tables provide illustrative examples of how to present quantitative data from synergy experiments. Note: This data is representative of isothiazolinone blends and not specific to this compound due to limited publicly available data.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Biocides against E. coli

BiocideMIC Alone (µg/mL)MIC in Combination (µg/mL)
Isothiazolinone A82
Biocide B164

Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation

Biocide CombinationFIC of Isothiazolinone AFIC of Biocide BFIC IndexInterpretation
Isothiazolinone A + Biocide B2 / 8 = 0.254 / 16 = 0.250.50Synergy

Experimental Protocols

1. Checkerboard Assay for Synergy Testing

This protocol determines the synergistic, additive, or antagonistic effect of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Test microorganisms (e.g., E. coli, S. aureus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Stock solutions of this compound (Drug A) and the synergistic partner (Drug B) in a suitable solvent.

  • Sterile pipette tips and reservoirs

  • Microplate reader

Methodology:

  • Prepare Drug Dilutions:

    • In a 96-well plate, serially dilute Drug A horizontally (e.g., across columns 1-10) and Drug B vertically (e.g., down rows A-G).

    • Column 11 should contain only dilutions of Drug B (to determine its MIC alone).

    • Row H should contain only dilutions of Drug A (to determine its MIC alone).

    • Column 12 should contain a growth control (medium + inoculum) and a sterility control (medium only).

  • Inoculate the Plate:

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted inoculum to all wells except the sterility control.

  • Incubation:

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Data Collection and Analysis:

    • After incubation, determine the MIC for each drug alone and for each combination by observing the lowest concentration that inhibits visible growth. This can be done visually or by using a microplate reader to measure optical density (OD).

    • Calculate the FIC index for each combination that shows no growth. The lowest FIC index determines the nature of the interaction.

2. Time-Kill Curve Analysis

This method assesses the rate at which a synergistic combination kills a microbial population over time.

Materials:

  • Flasks or tubes for bacterial culture

  • Growth medium

  • Stock solutions of the biocides

  • Sterile plates for colony counting

  • Incubator and shaker

Methodology:

  • Prepare Cultures:

    • Grow an overnight culture of the test microorganism.

    • Dilute the culture in fresh medium to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Add Biocides:

    • Prepare flasks containing the microbial culture with:

      • No biocide (growth control)

      • Drug A alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

      • Drug B alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

      • The combination of Drug A and Drug B (at their respective sub-MIC concentrations).

  • Incubate and Sample:

    • Incubate the flasks at the appropriate temperature with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Counts:

    • Perform serial dilutions of each aliquot and plate them onto agar plates.

    • Incubate the plates until colonies are visible, then count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at a specific time point (e.g., 24 hours).

Visualizations

Isothiazolinone_Mechanism_of_Action cluster_microbe Microbial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Enters Cytoplasm Essential_Enzymes Essential Enzymes (Thiol-containing) Cytoplasm->Essential_Enzymes Targets Metabolic_Pathways Metabolic Pathways (e.g., Respiration, ATP Synthesis) Essential_Enzymes->Metabolic_Pathways Inactivation leads to disruption of Cell_Death Cell Death Metabolic_Pathways->Cell_Death Inhibition results in Isothiazolinone This compound Isothiazolinone->Cell_Membrane Diffusion Isothiazolinone->Essential_Enzymes Reacts with Thiol Groups (-SH)

Caption: Mechanism of action of this compound.

Synergy_Testing_Workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Analysis Prepare_Dilutions Prepare Serial Dilutions of Biocide A and B Inoculate_Plate Inoculate 96-well Plate with Microorganism Prepare_Dilutions->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Determine_MIC Determine MIC of Individual and Combined Biocides Incubate->Determine_MIC Calculate_FIC Calculate FIC Index Determine_MIC->Calculate_FIC Synergy_Confirmed Synergy Confirmed Calculate_FIC->Synergy_Confirmed FIC <= 0.5 No_Synergy No Synergy or Antagonism Calculate_FIC->No_Synergy FIC > 0.5 Prepare_Cultures Prepare Standardized Cultures Add_Biocides Add Biocides (Alone and Combined) at Sub-MIC Concentrations Prepare_Cultures->Add_Biocides Incubate_Sample Incubate and Sample at Time Intervals Add_Biocides->Incubate_Sample Plate_Count Perform Serial Dilutions and Plate for CFU Count Incubate_Sample->Plate_Count Plot_Data Plot log10 CFU/mL vs. Time Plate_Count->Plot_Data Plot_Data->Synergy_Confirmed >= 2-log reduction Plot_Data->No_Synergy < 2-log reduction Start Start Synergy Experiment Start->Prepare_Dilutions Start->Prepare_Cultures

References

Technical Support Center: Degradation Pathways of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the photodegradation of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. Our goal is to equip you with the expertise and practical protocols needed to navigate the complexities of your experimental work, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the fundamental behavior of this compound and related isothiazolinones under UV irradiation.

Q1: What is the primary degradation mechanism for this compound under UV light?

The primary photodegradation pathway for isothiazolinones, including the 2-(tert-Butyl)-5-chloro variant, is initiated by the cleavage of the heterocyclic ring structure.[1] The energy from UV photons excites the molecule, leading to the homolytic cleavage of the weakest bonds, typically the N-S or S-Cl bonds. This initial fragmentation generates highly reactive radical intermediates that subsequently undergo a cascade of reactions, including rearrangement, oxidation, and further fragmentation, ultimately leading to smaller, more stable molecules. While direct photolysis is a key driver, the process can be significantly influenced by the surrounding chemical matrix.

Q2: What are the major degradation products I should expect to see in my analysis?

While specific studies on this compound are limited, data from closely related analogues like 5-chloro-2-methylisothiazolin-3-one (CMIT) provide a strong predictive framework. The degradation is complex, but key transformation mechanisms include:

  • Oxidation of the Sulfur Atom: The sulfur in the ring can be oxidized.

  • Hydroxylation: Hydroxyl groups (•OH) can be added to the double bond within the ring.

  • Dealkylation: The N-tert-butyl group may be cleaved.

  • Dechlorination: The chlorine atom at the C5 position can be substituted by a hydroxyl group.[2]

Consequently, you should screen for a variety of smaller organic acids, amides, and chlorinated intermediates. High-resolution mass spectrometry is often required to definitively identify these transient and final products.[3][4]

Q3: How do key environmental factors like pH, temperature, and solvent composition affect the degradation rate?

The stability and degradation kinetics of this compound are highly sensitive to environmental conditions.

  • pH: This is one of the most critical factors. Isothiazolinones are generally most stable in acidic conditions (pH 4-6). As the pH becomes alkaline (pH > 8), the rate of degradation increases significantly due to base-catalyzed hydrolysis, which competes with and often accelerates photodegradation.[5][6][7]

  • Temperature: Increased temperature provides more energy to the system, accelerating reaction rates. The degradation rate can double with a modest temperature increase of 5-10°C.[7] For reproducible experiments, precise temperature control is essential.

  • Solvent/Matrix Components: The presence of nucleophiles, such as thiols, amines, or certain metal ions, can lead to the rapid opening of the isothiazolinone ring, independent of UV light.[1][5] Conversely, substances in the matrix can act as photosensitizers, accelerating UV degradation, or as quenchers, slowing it down.[8]

ParameterEffect on Degradation RateRationale
Increasing pH (Alkaline) IncreasesPromotes base-catalyzed hydrolysis of the isothiazolinone ring.[5][6]
Increasing Temperature IncreasesProvides more kinetic energy, overcoming activation energy barriers for degradation reactions.[5][7]
UV Light Intensity IncreasesHigher photon flux leads to a greater number of excited molecules and a faster rate of direct photolysis.[9]
Presence of Nucleophiles IncreasesNucleophilic attack on the electrophilic sulfur atom leads to ring cleavage.[1][5]
Dissolved Oxygen Generally IncreasesCan participate in photo-oxidative pathways, generating reactive oxygen species.
Radical Scavengers DecreasesSubstances like bicarbonate can scavenge reactive species (e.g., •OH), slowing indirect photodegradation pathways.[2][10]

Q4: What analytical methods are recommended for monitoring the degradation process?

A multi-faceted analytical approach is often necessary for a complete picture of the degradation process.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for quantifying the parent compound.[5][6] It is robust, reliable, and widely available. The isothiazolinone chromophore typically absorbs around 270-280 nm.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is indispensable for identifying and quantifying the low-level degradation products.[11][12] Its high sensitivity and selectivity allow for the structural elucidation of unknown compounds formed during the experiment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the parent compound due to potential thermal instability, GC-MS can be useful for identifying smaller, more volatile degradation products, sometimes after a derivatization step.[5][6][13]

TechniquePrimary UseAdvantagesLimitations
HPLC-UV/DAD Quantification of parent compoundRobust, reproducible, cost-effective.[5]Limited sensitivity for trace-level degradants; cannot confirm identity without standards.
LC-MS/MS Identification & quantification of degradantsHigh sensitivity and selectivity; structural elucidation capabilities.[11][12]Higher cost and complexity; potential for matrix effects.
GC-MS Analysis of volatile productsExcellent for separating and identifying small volatile molecules.May require derivatization; not suitable for thermally labile compounds.[6]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during photodegradation studies.

Problem: My degradation rates are inconsistent and not reproducible.

Inconsistent results are a common challenge, often stemming from subtle variations in experimental conditions. This workflow can help you isolate the source of the variability.

start Inconsistent Degradation Rates Observed q1 Is UV Lamp Output Monitored & Stable? start->q1 sol1 Implement regular lamp output checks using a calibrated radiometer. Replace aging lamps. q1->sol1 No q2 Is the Reaction Medium (pH, buffer, solvent) Prepared Identically Each Time? q1->q2 Yes sol1->q2 sol2 Use a rigorous SOP for media preparation. Verify pH immediately before UV exposure. Use high-purity solvents. q2->sol2 No q3 Is the Reaction Temperature Strictly Controlled? q2->q3 Yes sol2->q3 sol3 Use a temperature-controlled water bath or reaction chamber. Monitor and record temperature throughout the experiment. q3->sol3 No end Consistent Results Achieved q3->end Yes sol3->end

Caption: Troubleshooting workflow for inconsistent degradation results.

Problem: I am observing unexpected peaks in my chromatogram.

The appearance of unknown peaks can indicate either complex degradation chemistry or experimental artifacts.

  • Possible Cause: Secondary Degradation: The initial degradation products may themselves be unstable under UV light and are breaking down further.

    • Troubleshooting Step: Conduct a time-course study with more frequent sampling intervals, especially early on. This can help you map the appearance and disappearance of transient intermediates.

  • Possible Cause: Contamination: Impurities in your starting material, solvents, or buffer salts can interfere with the analysis or react under UV irradiation.

    • Troubleshooting Step: Run "dark" controls (samples prepared identically but not exposed to UV) and "blank" controls (solvent/buffer only, exposed to UV). This will help you differentiate between degradation products and artifacts. Always use HPLC-grade or higher purity solvents.

Problem: The degradation is occurring much faster or slower than literature values for similar compounds.

This often points to an unaccounted-for component in your reaction matrix.

  • Possible Cause: Matrix Effects: Your specific medium (e.g., cell culture media, formulation buffer) contains substances that are accelerating or inhibiting the reaction.

    • Troubleshooting Step: Perform a spike-and-recovery experiment in your matrix versus a clean system (e.g., buffered ultrapure water). If the degradation rate is significantly different, it confirms a matrix effect. Common accelerators include dissolved organic matter that acts as a photosensitizer, while inhibitors can include radical scavengers or UV-absorbing compounds.[8][14]

  • Possible Cause: Incorrect pH: Even a small deviation in pH, especially towards the alkaline range, can dramatically increase the degradation rate.

    • Troubleshooting Step: Re-calibrate your pH meter and verify the pH of your buffered solution immediately before starting the experiment. Ensure your buffer has sufficient capacity to maintain the pH throughout the reaction.

Section 3: Key Experimental Protocols

Protocol 1: Standardized UV Photodegradation Experimental Setup

This protocol provides a framework for conducting a reproducible photodegradation experiment.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and store it protected from light at 4°C.

  • Preparation of Reaction Medium: Prepare the desired aqueous buffer solution (e.g., phosphate buffer for pH 7, acetate for pH 4). Ensure the buffer components are UV-transparent at the irradiation wavelength.

  • Reaction Setup:

    • In a quartz reaction vessel, add the reaction medium. Quartz is essential as it is transparent to a broad range of UV light.

    • Spike the medium with the stock solution to achieve the desired final concentration (e.g., 1-10 mg/L).

    • Place the vessel in a temperature-controlled chamber or water bath.

    • Position a calibrated UV lamp (e.g., a mercury lamp with a filter for a specific wavelength like 254 nm, or a solar simulator) at a fixed distance from the sample.

  • Execution:

    • Take a "time zero" (t=0) sample immediately after spiking, before turning on the UV lamp.

    • Turn on the UV lamp to begin the irradiation.

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

    • Immediately quench any ongoing reaction in the withdrawn sample, either by adding a quenching agent (like sodium thiosulfate) or by placing it in the dark on ice, and prepare for analysis.

  • Controls:

    • Dark Control: A parallel sample prepared identically but kept in the dark to measure hydrolysis or other non-photolytic degradation.

    • Blank Control: A sample of the reaction medium without the target compound, irradiated to check for interfering peaks from the matrix itself.

Protocol 2: HPLC-UV Method for Quantification

  • Instrumentation: An HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV/Vis or DAD detector.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid for pH control and improved peak shape) is typical. A starting point could be 60:40 Acetonitrile:Water.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Scan from 200-400 nm to find the absorbance maximum (λmax), expected around 275 nm.[5]

  • Calibration: Prepare a series of standard solutions of this compound in the mobile phase with known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). Ensure the R² value is >0.995.

  • Sample Analysis: Filter all experimental samples through a 0.22 or 0.45 µm syringe filter before injection to protect the column. Dilute if necessary to fall within the linear range of the calibration curve. Quantify the concentration in your samples by comparing their peak areas to the calibration curve.

Section 4: Visualized Degradation Pathway

The following diagram illustrates a plausible initial degradation pathway based on mechanisms observed for analogous isothiazolinone compounds.

parent This compound intermediate1 Radical Intermediates (via N-S or S-Cl bond cleavage) parent->intermediate1 UV (hv) path1 Ring Opening & Fragmentation intermediate1->path1 Rearrangement path2 Hydroxylation & Dechlorination intermediate1->path2 + •OH, H₂O end_products Smaller Molecules (e.g., amides, organic acids) path1->end_products path2->end_products

Caption: Proposed initial photodegradation steps.

References

overcoming matrix effects in the analysis of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. The guidance provided is based on established methodologies for the analysis of isothiazolinone biocides and may require optimization for your specific application and matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the analysis of isothiazolinones.[1][2] This method offers high selectivity and sensitivity, which is crucial when dealing with complex matrices. HPLC with UV detection can also be used, but it may be less selective in complex sample matrices.

Q2: What are matrix effects and how can they affect the analysis of this compound?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor precision, and reduced sensitivity.[3] Given that this compound is often analyzed in complex matrices such as industrial water, cosmetics, or adhesives, matrix effects are a significant challenge.

Q3: How can I assess the presence of matrix effects in my analysis?

A3: The presence and extent of matrix effects can be evaluated using the post-extraction spike method.[3] This involves comparing the signal response of the analyte in a neat solvent to the response of the analyte spiked into a blank matrix extract that has undergone the entire sample preparation procedure. A significant difference in the signal indicates the presence of matrix effects.

Q4: What are the general strategies to overcome matrix effects?

A4: The most effective strategies to mitigate matrix effects include:

  • Effective Sample Preparation: To remove interfering components from the sample matrix before analysis.[4][5]

  • Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract to compensate for matrix effects.

  • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled analog of the analyte as an internal standard can effectively compensate for matrix effects.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC analysis. Here are the potential causes and solutions:

  • Secondary Interactions with Stationary Phase:

    • Cause: The analyte may have secondary interactions with residual silanol groups on the silica-based stationary phase.

    • Solution: Use a highly end-capped column or a column with a different stationary phase (e.g., a polymer-based column). Adjusting the mobile phase pH to suppress the ionization of silanol groups (typically pH 2.5-4.5) can also help.

  • Column Overload:

    • Cause: Injecting too much sample onto the column can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-Column Effects:

    • Cause: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.

    • Solution: Use shorter, narrower-bore tubing where possible.

  • Contamination:

    • Cause: A contaminated guard column or analytical column can lead to poor peak shape.

    • Solution: Replace the guard column. If the analytical column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

Problem 2: Inconsistent or Low Analyte Recovery

Q: I am experiencing low and variable recovery for this compound during sample preparation. What are the likely causes and how can I improve it?

A: Low and inconsistent recovery is often related to the sample preparation method. Consider the following:

  • Inadequate Extraction:

    • Cause: The extraction solvent or technique may not be efficient for your sample matrix. The hydrophobic nature of the tert-butyl group may require a less polar solvent for efficient extraction.

    • Solution: Optimize the extraction solvent system. For complex matrices like polymer dispersions, a mixture of solvents might be necessary to first precipitate the polymer and then extract the analyte.[4] Techniques like ultrasonic extraction can improve efficiency.[7]

  • Analyte Loss During Evaporation:

    • Cause: If your sample preparation involves an evaporation step, the analyte may be lost due to its volatility.

    • Solution: Use a gentle stream of nitrogen for evaporation and avoid high temperatures. Adding a high-boiling point "keeper" solvent can help to minimize analyte loss.

  • Adsorption to Labware:

    • Cause: The analyte may adsorb to the surface of glass or plastic labware.

    • Solution: Silanize glassware or use polypropylene labware. Rinsing the labware with the extraction solvent can also help to recover any adsorbed analyte.

  • Inefficient Solid-Phase Extraction (SPE):

    • Cause: The chosen SPE sorbent may not be optimal for retaining the analyte, or the elution solvent may not be strong enough to desorb it completely.

    • Solution: Screen different SPE sorbents (e.g., C18, polymer-based). Optimize the loading, washing, and elution steps of the SPE protocol.

Problem 3: Signal Suppression or Enhancement in LC-MS/MS

Q: My LC-MS/MS analysis of this compound is showing significant ion suppression. How can I mitigate this?

A: Ion suppression is a common matrix effect in LC-MS/MS. Here are some strategies to address it:

  • Improve Sample Cleanup:

    • Cause: Co-eluting matrix components are interfering with the ionization of the analyte.

    • Solution: Enhance your sample preparation method to remove more of the matrix. Consider using a more rigorous SPE cleanup or a liquid-liquid extraction (LLE) step. For polymer dispersions, protein precipitation followed by SPE can be effective.[4]

  • Optimize Chromatography:

    • Cause: The analyte is co-eluting with interfering compounds.

    • Solution: Modify the HPLC gradient to better separate the analyte from the matrix components. Using a column with a different selectivity (e.g., a pentafluorophenyl (PFP) column) can also be beneficial.[8]

  • Dilution of the Extract:

    • Cause: High concentrations of matrix components are causing the suppression.

    • Solution: Dilute the final extract before injection.[6] This is a simple and often effective way to reduce matrix effects, provided the analyte concentration remains above the limit of quantification.

  • Change Ionization Source:

    • Cause: Electrospray ionization (ESI) can be prone to suppression.

    • Solution: If available, try using an atmospheric pressure chemical ionization (APCI) source, which can be less susceptible to matrix effects for certain compounds.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize typical performance data for the analysis of other isothiazolinones in various matrices. This data can serve as a general guideline for method development and validation.

Table 1: Typical Recoveries and Relative Standard Deviations (RSD) for Isothiazolinone Analysis

AnalyteMatrixSample PreparationRecovery (%)RSD (%)Reference
Various IsothiazolinonesWater-Based AdhesivesVortex Extraction with Methanol81.5 - 107.3< 5.9[1]
Various IsothiazolinonesCosmetics & Household ProductsMatrix Solid-Phase Dispersion (MSPD)> 80 (for most)< 7[9]
MI, CMI, BITCigarette AccessoriesUltrasonic Extraction with Methanol80 - 120< 3.5[7]

Table 2: Typical Limits of Detection (LOD) and Quantification (LOQ) for Isothiazolinone Analysis

AnalyteMatrixAnalytical MethodLODLOQReference
Various IsothiazolinonesWater-Based AdhesivesHPLC-MS/MS0.003 - 0.025 mg/L0.004 - 0.02 mg/L[1]
MI, CMI, BITCigarette AccessoriesLC-MS/MS0.1 - 0.5 ng/mL-[7]
Various IsothiazolinonesCosmeticsHPLC-MS/MS0.0002 - 0.002 mg/L-[2]

Experimental Protocols

The following are generalized experimental protocols for the analysis of isothiazolinones. These should be optimized for the specific analysis of this compound and your sample matrix.

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • For aqueous samples (e.g., industrial water): Acidify the sample to pH ~3 with formic acid.

    • For solid or semi-solid samples (e.g., adhesives, cosmetics): Disperse/dissolve a known amount of the sample (e.g., 1 g) in a suitable solvent (e.g., methanol or acetonitrile). Centrifuge to pellet any solids.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the analyte with a small volume of a strong solvent (e.g., 2 x 2 mL of methanol or acetonitrile).

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC-MS/MS Analysis
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

  • Gradient Elution:

    • Start with a low percentage of mobile phase B (e.g., 10%) and increase it linearly to a high percentage (e.g., 95%) over several minutes to elute the analyte and then wash the column. A typical gradient might be:

      • 0-1 min: 10% B

      • 1-8 min: 10% to 95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for isothiazolinones.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound will need to be determined by infusing a standard solution of the compound into the mass spectrometer.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Pretreatment Pre-treatment (e.g., Dilution, Centrifugation) Sample->Pretreatment Extraction Extraction (e.g., SPE, LLE) Pretreatment->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC Separation Concentration->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions Problem Analytical Problem (e.g., Poor Peak Shape, Low Recovery) Check_HPLC Check HPLC System (Leaks, Pressure, Baseline) Problem->Check_HPLC Check_Method Review Analytical Method (Mobile Phase, Gradient) Problem->Check_Method Check_Sample_Prep Evaluate Sample Preparation (Extraction, Cleanup) Problem->Check_Sample_Prep Optimize_HPLC Optimize HPLC Conditions Check_HPLC->Optimize_HPLC Modify_Method Modify Method Parameters Check_Method->Modify_Method Improve_Sample_Prep Improve Sample Preparation Check_Sample_Prep->Improve_Sample_Prep Result Problem Resolved? Optimize_HPLC->Result Re-analyze Modify_Method->Result Re-analyze Improve_Sample_Prep->Result Re-analyze Result->Problem No End_Yes End Result->End_Yes Yes

References

pH-dependent activity and stability of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound at different pH values?

A1: While specific quantitative data for this compound is limited in publicly available literature, the stability of the isothiazolinone class of compounds is well-documented. Generally, isothiazolinones exhibit greater stability in acidic to neutral conditions and undergo degradation in alkaline environments.[1][2][3][4] The rate of degradation typically increases with higher pH and temperature.[2][3] It is recommended to perform stability studies specific to your formulation and storage conditions.

Q2: How does pH affect the antimicrobial activity of this compound?

A2: The antimicrobial efficacy of isothiazolinones can be influenced by pH. While active over a broad pH range, their stability is compromised at high pH, which can lead to a decrease in activity over time.[5] The optimal pH for both stability and activity should be determined empirically for your specific application.

Q3: What is the primary mechanism of action for isothiazolinones like this compound?

A3: Isothiazolinones function as electrophilic agents.[6] The electron-deficient sulfur atom in the isothiazolinone ring reacts with nucleophilic groups, particularly thiols (-SH) found in amino acids like cysteine, which are critical components of microbial enzymes and proteins.[1][7][8][9] This interaction leads to the formation of disulfide bonds, disrupting essential metabolic pathways, inhibiting growth and respiration, and ultimately causing cell death.[6][7][8]

Q4: Are there any known incompatibilities with other common formulation components?

A4: Yes, isothiazolinones can be inactivated by strong nucleophiles, such as amines, thiols (e.g., mercaptans), and some sulfides.[1] The presence of these compounds in a formulation can lead to the opening of the isothiazolinone ring and a loss of antimicrobial activity.[1] It is crucial to evaluate the compatibility of this compound with all components in your formulation.

Troubleshooting Guides

Issue 1: Loss of Antimicrobial Efficacy in Formulation
Possible Cause Troubleshooting Step
pH Instability Verify the pH of your formulation. If it is in the alkaline range (typically > 8.5), the biocide may be degrading.[2][3] Consider adjusting the pH to a more acidic or neutral level if the formulation allows. Conduct a stability study at your formulation's pH to determine the half-life of the active ingredient.
Incompatibility with Formulation Components Review all components of your formulation for the presence of strong nucleophiles (e.g., amines, thiols). If present, consider alternative components or a different biocide. Perform compatibility studies by incubating the biocide with individual components and measuring its concentration over time.
Inadequate Concentration Ensure the concentration of the biocide is within the recommended effective range for the anticipated microbial load. Sub-lethal concentrations may not provide adequate preservation.[3]
Development of Microbial Resistance While resistance to isothiazolinones is not common due to their multi-targeted mechanism, it is a possibility with prolonged use of sub-lethal concentrations. Consider alternating with a biocide that has a different mechanism of action.[6]
Issue 2: Inconsistent Results in Activity Assays
Possible Cause Troubleshooting Step
Variability in pH of Media Ensure the pH of the growth media used for antimicrobial testing is consistent across all experiments. Small variations in pH can affect both the biocide's stability and the growth of the microorganisms.
Interaction with Assay Components Some components of microbiological media or reagents used in activity assays could potentially interact with and neutralize the biocide. Run a control with the biocide in the assay medium without the target organism to check for any inherent instability.
Improper Dispersion in Formulation For non-aqueous or poorly soluble formulations, ensure that the biocide is properly dispersed to guarantee uniform activity.

Data Presentation

Table 1: pH-Dependent Stability of Related Isothiazolinones (General Guideline)

This data is for other isothiazolinones and should be used as a general guideline for this compound. Experimental verification is highly recommended.

pHStabilityHalf-life (at room temperature)Reference
< 7Stable> 1 year (estimated for some isothiazolinones)[2][3]
8.5Moderate~47 days[2][3]
9.0Low~23 days[2]
9.6Very Low~3.3 days[2]
10.0Very Low~2 days[2]

Experimental Protocols

Protocol: Determining pH-Dependent Stability of this compound
  • Preparation of Buffer Solutions: Prepare a series of buffer solutions at various pH values (e.g., pH 4, 5, 6, 7, 8, 9, and 10).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a known concentration.

  • Incubation: Store the prepared solutions in sealed containers at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each solution.

  • Analysis: Quantify the concentration of the active ingredient in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the concentration of the biocide versus time for each pH. Determine the degradation kinetics (e.g., first-order) and calculate the half-life at each pH.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: pH Stability Analysis A Prepare Buffer Solutions (pH 4-10) B Dissolve Biocide to Known Concentration A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Quantify Biocide Concentration (HPLC) D->E F Calculate Degradation Kinetics and Half-life E->F

Caption: Workflow for Determining pH-Dependent Stability.

G cluster_pathway Mechanism of Action: Isothiazolinone Biocides Isothiazolinone Isothiazolinone (Electron-Deficient Sulfur) Thiol Microbial Thiol Groups (-SH in Cysteine) Isothiazolinone->Thiol Electrophilic Attack Disulfide Disulfide Bond Formation (Inactive Enzyme) Thiol->Disulfide Oxidation CellDeath Cell Death Disulfide->CellDeath Disruption of Metabolic Pathways

Caption: General Mechanism of Action for Isothiazolinones.

G cluster_troubleshooting Troubleshooting Logic: Loss of Efficacy Start Start: Loss of Antimicrobial Efficacy CheckpH Is formulation pH > 8.5? Start->CheckpH AdjustpH Action: Adjust pH to < 8.5 or conduct stability study CheckpH->AdjustpH Yes CheckNucleophiles Are strong nucleophiles (amines, thiols) present? CheckpH->CheckNucleophiles No End Efficacy Restored AdjustpH->End Reformulate Action: Reformulate to remove incompatible components CheckNucleophiles->Reformulate Yes CheckConcentration Is biocide concentration adequate? CheckNucleophiles->CheckConcentration No Reformulate->End IncreaseConcentration Action: Increase biocide concentration CheckConcentration->IncreaseConcentration No CheckConcentration->End Yes IncreaseConcentration->End

Caption: Troubleshooting Workflow for Loss of Efficacy.

References

Technical Support Center: Long-Term Stability Testing of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals engaged in the long-term stability testing of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can degrade this compound during a long-term stability study?

A1: The stability of this compound, like other isothiazolinones, is primarily affected by temperature, pH, and the presence of nucleophiles.[1] The isothiazolinone ring is susceptible to nucleophilic attack, which can lead to ring-opening and loss of activity.[1] Elevated temperatures can accelerate this degradation. The compound is generally more stable in acidic conditions and degrades faster at an alkaline pH.[1]

Q2: What is a suitable analytical method for quantifying this compound and its degradation products in a stability study?

A2: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) detector is the most common and reliable method for the quantification of isothiazolinones.[1][2] An HPLC-MS/MS method can offer higher sensitivity and specificity, which is particularly useful for identifying and quantifying degradation products at low levels.[3][4] A C18 column is often used for separation, with a mobile phase typically consisting of a mixture of acetonitrile and water.[2]

Q3: How should I prepare my samples for HPLC analysis, especially from complex matrices?

A3: Sample preparation is a critical step. For liquid samples, a simple dilution with the mobile phase may be sufficient. However, for more complex matrices, an extraction step is often necessary to remove interfering substances.[5] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.[5] The addition of magnesium silicate has been shown to be effective in breaking down interactions between the analyte and the matrix in some formulations.[1]

Q4: What are the expected degradation products of this compound?

A4: While specific data for this compound is limited, the degradation of isothiazolinones generally proceeds via the cleavage of the N-S bond in the heterocyclic ring.[5] This can lead to a variety of degradation products. For other isothiazolinones, degradation products such as N-substituted malonamic acids, amides, and amines have been identified.[5] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify the potential degradation products of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the long-term stability testing of this compound.

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload.- Backflush or replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or dilute the sample.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system.- Degas the mobile phase.- Flush the system with a strong solvent.- Check and tighten all fittings.
Inconsistent Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Changes in flow rate.- Use a column oven for temperature control.- Prepare fresh mobile phase and ensure proper mixing.- Check the pump for proper functioning.
Low Analyte Recovery - Inefficient sample extraction.- Interaction of the analyte with the sample matrix.- Optimize the extraction method (e.g., change solvent, pH, or extraction time).- Consider using matrix modifiers or a different sample preparation technique like SPE.[1]
Experimental Stability Study Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Rapid Degradation of the Analyte - Inappropriate storage conditions (high temperature or humidity).- High pH of the sample formulation.- Presence of nucleophilic excipients in the formulation.- Verify and maintain the correct storage conditions as per ICH guidelines.- If possible, adjust the pH of the formulation to a more acidic range.- Investigate potential interactions with excipients.
Inconsistent Results Between Time Points - Lack of homogeneity in the sample batch.- Inconsistent sample handling and preparation.- Analytical instrument variability.- Ensure the batch is homogeneous before aliquoting for the stability study.- Follow a standardized and validated sample preparation protocol.- Perform system suitability tests before each analytical run.
Mass Imbalance (Sum of analyte and degradation products is not 100%) - Formation of non-chromophoric or volatile degradation products.- Incomplete elution of degradation products from the HPLC column.- Use a universal detector like a mass spectrometer in addition to a UV detector.- Modify the HPLC gradient to ensure all components are eluted.- Investigate the possibility of adsorption of the analyte or degradants onto the container surface.

Data Presentation

Table 1: Example Long-Term Stability Data for this compound
Time Point (Months)Storage ConditionAssay (% of Initial)Total Degradation Products (%)Appearance
025°C ± 2°C / 60% RH ± 5% RH100.0< 0.1Clear, colorless solution
325°C ± 2°C / 60% RH ± 5% RH99.50.5Clear, colorless solution
625°C ± 2°C / 60% RH ± 5% RH98.91.1Clear, colorless solution
925°C ± 2°C / 60% RH ± 5% RH98.21.8Clear, colorless solution
1225°C ± 2°C / 60% RH ± 5% RH97.62.4Clear, colorless solution
Table 2: Example Forced Degradation Study Results
Stress ConditionDurationAssay (% Remaining)Major Degradation Product (% Peak Area)
0.1 M HCl24 hours99.2Not Detected
0.1 M NaOH2 hours85.312.8 (at RRT 0.85)
3% H₂O₂24 hours92.16.5 (at RRT 0.92)
Heat (60°C)48 hours96.53.1 (at RRT 0.88)
Photostability (ICH Q1B)1.2 million lux hours98.81.0 (at RRT 0.95)

Experimental Protocols

Long-Term Stability Study Protocol

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines.

Objective: To evaluate the long-term stability of this compound under specified storage conditions.

Materials:

  • This compound (at least three batches)

  • Stability chambers

  • Validated HPLC method

  • Appropriate container closure system

Procedure:

  • Place samples of at least three batches of this compound in the intended container closure system.

  • Store the samples in a stability chamber under long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • At each time point, analyze the samples for:

    • Appearance (visual inspection)

    • Assay of this compound (using a validated stability-indicating HPLC method)

    • Quantification of degradation products

    • Any other relevant physical or chemical properties.

  • Record and analyze the data to establish a shelf-life or re-test period.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound and to demonstrate the specificity of the analytical method.

Procedure:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a specified period.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).

  • Photodegradation: Expose the compound (in solid and solution form) to light as per ICH Q1B guidelines.

  • Analyze the stressed samples using the HPLC method to separate the parent compound from any degradation products.

Visualizations

Stability_Testing_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_data 3. Data Analysis & Reporting A Define Stability Protocol B Select Batches (>=3) A->B C Define Storage Conditions (ICH) B->C D Select Analytical Methods C->D E Place Samples in Stability Chambers D->E F Withdraw Samples at Time Points E->F G Analyze Samples (Assay, Degradants, Appearance) F->G H Compile and Analyze Data G->H I Determine Degradation Rate H->I J Establish Shelf-life / Re-test Period I->J K Prepare Stability Report J->K

Caption: Workflow for Long-Term Stability Testing.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_analysis Analysis Stress This compound Acid Acidic (HCl) Stress->Acid Base Basic (NaOH) Stress->Base Oxidation Oxidative (H2O2) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (Light) Stress->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradation Products HPLC->Identify Pathway Propose Degradation Pathway Identify->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Forced Degradation Study Logic.

References

Technical Support Center: Enhancing the Performance of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one in High-Fouling Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one in high-fouling systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a non-oxidizing isothiazolinone biocide. Its primary function is to control the growth of a broad spectrum of microorganisms, including bacteria, fungi, and algae, in industrial water systems and other applications susceptible to microbial contamination.[1][2]

Q2: How does this compound work to control microbial growth?

Like other isothiazolinones, it acts by inhibiting essential enzymes within the microbial cells, particularly dehydrogenase enzymes. This disruption of metabolic pathways leads to a rapid cessation of cell growth and, ultimately, cell death.[2][3]

Q3: What are the typical challenges encountered when using this biocide in high-fouling systems?

In high-fouling systems, such as industrial cooling towers, the efficacy of this compound can be diminished by several factors:

  • High microbial load and biofilm formation: Biofilms can create a protective barrier, preventing the biocide from reaching and eliminating the microorganisms within.

  • Presence of reducing agents: Substances like hydrogen sulfide can degrade the isothiazolinone molecule, reducing its effectiveness.

  • High pH: The stability of isothiazolinones generally decreases at a pH above 9.0.[2]

  • Presence of interfering substances: Certain organic and inorganic materials in the water can react with and neutralize the biocide.

Q4: Can the performance of this compound be improved by combining it with other chemicals?

Yes, synergistic effects can be achieved by combining it with other non-oxidizing biocides or certain metal ions. For instance, the combination with copper ions (Cu2+) has been shown to enhance the activity of similar isothiazolinones.[4] It is also compatible with most cationic, anionic, and non-ionic surfactants, which can help to penetrate biofilms.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reduced Efficacy in a High-Fouling System High microbial load and established biofilm.1. Increase the initial dosage to overcome the high demand. 2. Consider a pre-treatment with a biodispersant or surfactant to break up existing biofilm. 3. Evaluate the potential for synergistic use with another biocide.
Presence of reducing agents (e.g., H₂S).1. Test the system for the presence of reducing agents. 2. If present, consider a pre-treatment to neutralize these agents or select an alternative biocide that is more stable in such conditions.
pH of the system is too high (above 9.0).1. Measure the pH of the system. 2. If technically feasible, adjust the pH to a range of 7.0-8.5 for optimal biocide stability and performance.[2]
Rapid Degradation of the Biocide Presence of nucleophiles (e.g., amines, thiols).1. Analyze the water chemistry for the presence of nucleophilic substances. 2. Consider using a stabilized formulation of the isothiazolinone if available.
Photodegradation in open systems.1. If the system is exposed to direct sunlight, consider dosing the biocide during evening hours. 2. Investigate the availability of UV-stabilized formulations.
Inconsistent Performance Inadequate mixing and distribution of the biocide.1. Ensure the biocide is introduced at a point of good circulation in the system. 2. Verify that the dosing pump is functioning correctly and providing a consistent feed rate.
Development of microbial resistance.1. Although rare for isothiazolinones, consider alternating with a biocide that has a different mechanism of action. 2. Review the dosing strategy to ensure it is not consistently sublethal, which could encourage resistance.

Data Presentation

Table 1: General Properties of this compound

PropertyValue
CAS Number 850314-47-5
Molecular Formula C₇H₁₀ClNOS
Molecular Weight 191.68 g/mol
Appearance White to yellow solid
Mechanism of Action Inhibition of dehydrogenase enzymes

Source: General chemical supplier data. Specific properties may vary by formulation.

Table 2: Factors Influencing the Efficacy of Isothiazolinone Biocides

FactorImpact on EfficacyRecommended Operating Range
pH Decreased stability above pH 9.07.0 - 8.5
Temperature Generally stable at typical industrial water system temperatures< 50°C for prolonged periods
Reducing Agents (e.g., H₂S) Degradation of the active moleculeShould be minimized or absent
Biofilm Can significantly reduce penetration and effectivenessPre-treatment with biodispersants recommended
Surfactants Can enhance penetration into biofilmsCompatible with most types

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is designed to determine the lowest concentration of this compound that will inhibit the visible growth of a target microorganism.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a water/solvent mixture depending on solubility).

  • Inoculate a liquid growth medium with a known concentration of the target microorganism isolated from the high-fouling system.

  • Perform serial dilutions of the biocide stock solution in the inoculated growth medium in a 96-well microtiter plate. Include a positive control (no biocide) and a negative control (no microorganism).

  • Incubate the microtiter plate at the optimal growth temperature for the microorganism for 24-48 hours.

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the biocide at which no growth is observed.

Protocol 2: Biofilm Efficacy Test

This protocol assesses the effectiveness of this compound against established biofilms.

  • Grow a biofilm of the target microorganism on a suitable surface (e.g., glass slides or PVC coupons) in a continuous flow reactor or a batch culture system that mimics the conditions of the high-fouling environment.

  • Expose the established biofilms to various concentrations of this compound for a defined contact time. Include an untreated control.

  • After the contact time, gently rinse the biofilm samples to remove residual biocide and non-adherent cells.

  • Quantify the remaining viable bacteria in the biofilm. This can be done by scraping the biofilm, resuspending the cells, and performing plate counts, or by using a metabolic activity assay (e.g., resazurin reduction).

  • Calculate the percentage reduction in viable cells for each biocide concentration compared to the untreated control.

Visualizations

logical_relationship cluster_system High-Fouling System cluster_biocide Biocide Performance cluster_enhancement Performance Enhancement Biofilm Biofilm Formation Efficacy Reduced Efficacy Biofilm->Efficacy ReducingAgents Reducing Agents (e.g., H₂S) ReducingAgents->Efficacy HighpH High pH (>9.0) HighpH->Efficacy Biocide This compound Biocide->Efficacy impacted by SynergisticBiocide Synergistic Biocide Efficacy->SynergisticBiocide addressed by Surfactant Surfactant/Biodispersant Efficacy->Surfactant addressed by pHControl pH Control Efficacy->pHControl addressed by ImprovedEfficacy Improved Efficacy SynergisticBiocide->ImprovedEfficacy Surfactant->ImprovedEfficacy pHControl->ImprovedEfficacy

Caption: Factors negatively impacting biocide efficacy and strategies for performance enhancement.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_biofilm Biofilm Efficacy Test cluster_analysis Analysis A Prepare Biocide Stock Solution C Serial Dilution in 96-Well Plate A->C B Culture Target Microorganism B->C F Grow Biofilm on Coupons B->F D Incubate (24-48h) C->D E Observe for Growth Inhibition D->E I Determine MIC Value E->I G Expose Biofilm to Biocide F->G H Rinse and Quantify Viable Cells G->H J Calculate % Biofilm Reduction H->J

Caption: Workflow for evaluating the efficacy of this compound.

References

Validation & Comparative

validation of a quantitative method for 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated quantitative methods for the analysis of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one, a significant isothiazolinone preservative. Due to the limited availability of directly published validated methods for this specific analyte, this document leverages established and validated methodologies for analogous isothiazolinone compounds, such as methylisothiazolinone (MIT), methylchloroisothiazolinone (CMIT), and benzisothiazolinone (BIT). The physicochemical properties of this compound are utilized to extrapolate and propose suitable analytical approaches.

Introduction to this compound

This compound is a biocide belonging to the isothiazolinone class of preservatives. These compounds are effective antimicrobial agents used in a wide range of industrial and consumer products to control the growth of bacteria, fungi, and algae. Accurate and reliable quantitative analysis is crucial for quality control, regulatory compliance, and safety assessment of products containing this preservative.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₇H₁₀ClNO₂S
Molecular Weight223.68 g/mol
Boiling Point298.3 °C
LogP0.15

The low LogP value indicates that this compound is relatively hydrophilic, which influences the choice of analytical columns and mobile phases in chromatographic methods.

Comparison of Analytical Methodologies

The primary analytical techniques for the quantification of isothiazolinones are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). The selection of a method depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.

Quantitative Performance Data

The following table summarizes the expected performance characteristics of different analytical methods for the analysis of this compound, based on data from validated methods for similar isothiazolinones.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity (R²) > 0.995> 0.999> 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 ng/mL0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 ng/mL0.05 - 0.5 µg/L
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (% RSD) < 5%< 3%< 10%
Sample Throughput ModerateHighModerate
Selectivity ModerateHighHigh
Matrix Effects Can be significantCan be minimized with appropriate sample preparation and internal standardsCan be significant; derivatization may be required

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from validated methods for other isothiazolinones and are expected to be suitable for this compound with minor modifications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control analysis where high sensitivity is not a primary requirement.

Sample Preparation:

  • Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Solid/Semi-solid Samples: Extract the analyte using a suitable solvent such as methanol or acetonitrile, potentially with the aid of ultrasonication. Centrifuge and filter the extract before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 275 nm

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.

Sample Preparation:

  • Liquid-Liquid Extraction (LLE): For aqueous samples, extract the analyte with a water-immiscible organic solvent like ethyl acetate.

  • Solid-Phase Extraction (SPE): Use a C18 or polymeric sorbent cartridge to clean up and concentrate the analyte from complex matrices.

LC-MS/MS Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Ionization: Electrospray Ionization (ESI), positive mode

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of isothiazolinones, derivatization may be necessary to improve chromatographic performance.

Sample Preparation:

  • Perform LLE or SPE as described for LC-MS/MS.

  • Evaporate the solvent and reconstitute in a suitable solvent for derivatization.

  • Derivatize the analyte, for example, using silylation reagents like BSTFA.

GC-MS Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Injection: Splitless mode

  • Temperature Program: Optimized temperature gradient to ensure good separation.

  • Ionization: Electron Ionization (EI)

  • Detection: Mass spectrometer in Selected Ion Monitoring (SIM) or full scan mode.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methodologies.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Dilution Dilution (Liquid) Sample->Dilution Extraction Extraction (Solid) Sample->Extraction Filtration Filtration Dilution->Filtration Extraction->Filtration HPLC HPLC System Filtration->HPLC UV_Detector UV Detector HPLC->UV_Detector Data Data Acquisition & Processing UV_Detector->Data

Caption: Experimental workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample LLE Liquid-Liquid Extraction Sample->LLE SPE Solid-Phase Extraction Sample->SPE Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation LC LC System Evaporation->LC MSMS Tandem Mass Spectrometer LC->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Experimental workflow for LC-MS/MS analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC GC System Derivatization->GC MS Mass Spectrometer GC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for GC-MS analysis.

Method_Selection cluster_factors Decision Factors cluster_methods Analytical Methods Matrix Sample Matrix Complexity HPLC_UV HPLC-UV Matrix->HPLC_UV Low LC_MSMS LC-MS/MS Matrix->LC_MSMS High GC_MS GC-MS Matrix->GC_MS High Sensitivity Required Sensitivity Sensitivity->HPLC_UV Low Sensitivity->LC_MSMS High Sensitivity->GC_MS High Throughput Sample Throughput Throughput->HPLC_UV High Throughput->LC_MSMS High Throughput->GC_MS Low

Caption: Logical relationship for analytical method selection.

A Comparative Analysis of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one and DCOIT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two isothiazolinone-based biocides: 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT). While both compounds belong to the same class of antimicrobials, a significant disparity exists in the publicly available data regarding their performance and toxicological profiles. DCOIT is a widely used and well-documented biocide, particularly in antifouling applications. Conversely, information on this compound is sparse, limiting a direct and comprehensive comparison. This guide summarizes the available data for both compounds, highlighting the existing knowledge gaps for this compound.

Chemical Structure and Properties

A fundamental difference between the two molecules lies in the N-substituent on the isothiazolinone ring. DCOIT possesses a linear octyl chain, which imparts significant lipophilicity, while this compound has a bulky tert-butyl group. This structural variation is expected to influence their physical properties, membrane permeability, and ultimately their biological activity.

PropertyThis compound4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)
CAS Number 850314-47-564359-81-5
Molecular Formula C₇H₁₀ClNO₃SC₁₁H₁₇Cl₂NOS
Molecular Weight 223.68 g/mol 282.23 g/mol [1]
Appearance White to Yellow SolidWhite crystalline powder[2]
Melting Point Not available36-40°C[2]
Boiling Point Not available322.6°C at 760 mmHg[2]
Solubility Not availableSlightly soluble in water; soluble in ethanol, acetone, and other organic solvents.

Mechanism of Action

Isothiazolinones, as a class, are known to exert their antimicrobial effects through a multi-step mechanism. The electrophilic sulfur atom in the isothiazolinone ring is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins.

The generally accepted mechanism of action for isothiazolinones is as follows:

  • Rapid Inhibition of Metabolism: Isothiazolinones quickly inhibit key metabolic pathways by targeting dehydrogenase enzymes.

  • Disruption of Cellular Functions: This leads to a rapid cessation of growth, respiration, and energy generation (ATP synthesis).

  • Irreversible Cell Damage: The interaction with protein thiols leads to the formation of disulfide bonds and the generation of free radicals, causing irreversible damage to cellular components and eventual cell death.

Due to the lack of specific studies on this compound, it is presumed to follow this general mechanism of action. The specific efficacy and target proteins may, however, be influenced by the tert-butyl group.

Isothiazolinone_Mechanism Isothiazolinone Isothiazolinone Cell Microbial Cell Isothiazolinone->Cell Enters Thiol Thiol Groups (e.g., in Cysteine) Isothiazolinone->Thiol Reacts with Cell->Thiol Enzymes Critical Enzymes (e.g., Dehydrogenases) Thiol->Enzymes Part of Metabolism Metabolic Pathways (Growth, Respiration, ATP Synthesis) Thiol->Metabolism Inactivates enzymes in Damage Irreversible Cell Damage & Cell Death Metabolism->Damage Leads to

Generalized mechanism of action for isothiazolinone biocides.

Antimicrobial Efficacy

For DCOIT, its broad-spectrum activity against bacteria, fungi, and algae is well-established. It is particularly effective as an antifouling agent in marine environments.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (General Method)

A standard method for determining the MIC of an antimicrobial agent is the broth microdilution method.[3][4]

  • Preparation of Antimicrobial Agent: A stock solution of the isothiazolinone is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[4]

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[4] This can be determined visually or by using a growth indicator dye like p-iodonitrotetrazolium violet (INT).[5]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of isothiazolinone in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate under appropriate conditions C->D E Visually assess for growth or use indicator dye D->E F Determine MIC (Lowest concentration with no growth) E->F

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Toxicological Profile

Toxicological data is crucial for assessing the safety of any biocide. While extensive data is available for DCOIT, the toxicological profile of this compound is largely undocumented in publicly accessible literature.

Toxicological EndpointThis compound4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT)
Acute Oral Toxicity (LD50) Not available1636 mg/kg bw (rat)[6]
Acute Dermal Toxicity (LD50) Not available>2000 mg/kg bw (rat)[6]
Acute Inhalation Toxicity (LC50) Not available0.164–0.26 mg/L air (rat)[6]
Skin Irritation Not availableCorrosive (rabbit)[6]
Eye Irritation Not availableSevere irritant
Skin Sensitization Not availableStrong sensitizer (classified as GHS 1A)[7]

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (General Method - OECD 429)

The LLNA is an in vivo method to assess the skin sensitization potential of a substance.

  • Animal Model: Typically, CBA/Ca or CBA/J mice are used.

  • Test Substance Application: The test substance is prepared in a suitable vehicle (e.g., acetone/olive oil) at various concentrations. A volume of 25 µL is applied to the dorsal surface of each ear for three consecutive days.

  • Cell Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously.

  • Sample Collection and Processing: After 5 hours, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The incorporated radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

Conclusion

Based on the currently available information, a comprehensive and direct comparison of the performance and safety of this compound and DCOIT is not feasible. DCOIT is a well-characterized biocide with established applications and a known toxicological profile, including being a strong skin sensitizer. For this compound, there is a significant lack of publicly available data on its antimicrobial efficacy and toxicity.

Researchers and drug development professionals considering the use of this compound should be aware of this data gap and may need to conduct their own comprehensive studies to determine its suitability and safety for their specific applications. The structural difference of the tert-butyl group compared to the n-octyl chain in DCOIT suggests potential differences in their biological activity and safety profiles, which warrant further investigation.

References

Efficacy of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one in Comparison to Traditional Isothiazolinones: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Traditional isothiazolinones, particularly CMIT, exhibit high efficacy against a broad spectrum of microorganisms at low concentrations. Their mechanism of action involves the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage. The efficacy of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one is presumed to follow a similar mechanism due to its structural similarity to other isothiazolinones. However, without specific experimental data, a direct quantitative comparison of its potency against traditional counterparts is not possible. This guide presents the available data for traditional isothiazolinones and outlines the standard experimental protocols used to generate such data, providing a framework for the potential evaluation of novel derivatives like this compound.

Data Presentation: Efficacy of Traditional Isothiazolinones

The following table summarizes the minimum inhibitory concentration (MIC) values for common isothiazolinones against representative microorganisms. Lower MIC values indicate higher efficacy.

IsothiazolinoneMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
CMIT Escherichia coli ATCC 87390.1 - 0.5
Schizosaccharomyces pombe NCYC 13540.1 - 0.5
MIT Escherichia coli ATCC 873940 - 250
Schizosaccharomyces pombe NCYC 135440 - 250
BIT Escherichia coli ATCC 873915 - 20
Schizosaccharomyces pombe NCYC 135415 - 20

Data sourced from available scientific literature. Specific efficacy of this compound is not publicly available.

Mechanism of Action of Isothiazolinones

Isothiazolinones exert their antimicrobial effect through a two-step mechanism. Initially, they rapidly inhibit microbial growth and key metabolic pathways. This is followed by irreversible cellular damage, leading to cell death. The primary target is the thiol groups within cellular proteins and enzymes. The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic thiols, such as those in cysteine residues of enzymes, forming disulfide bonds. This effectively inactivates critical enzymes, disrupting cellular respiration and energy production.

Isothiazolinone_Mechanism_of_Action cluster_Cell Microbial Cell Isothiazolinone Isothiazolinone (e.g., this compound) CellMembrane Cell Membrane Penetration Isothiazolinone->CellMembrane Enzymes Cellular Enzymes (with Thiol Groups) CellMembrane->Enzymes Reacts with InactivatedEnzymes Inactivated Enzymes (Disulfide Bonds) Enzymes->InactivatedEnzymes Forms MetabolicDisruption Disruption of Metabolic Pathways (e.g., Respiration, ATP Synthesis) InactivatedEnzymes->MetabolicDisruption Leads to CellDeath Cell Death MetabolicDisruption->CellDeath Results in

Figure 1. General mechanism of action of isothiazolinone biocides.

Experimental Protocols for Efficacy Testing

The following outlines a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of a biocide, a key metric for evaluating its efficacy.

Preparation of Microbial Cultures
  • Microorganisms: Select a panel of relevant bacteria and fungi (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger).

  • Culture Media: Use appropriate liquid broth (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Incubation: Grow the microorganisms to a logarithmic phase under optimal temperature and atmospheric conditions. Adjust the final inoculum concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL.

Preparation of Biocide Dilutions
  • Stock Solution: Prepare a concentrated stock solution of the test biocide (e.g., this compound) in a suitable solvent.

  • Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in the appropriate culture medium to create a range of test concentrations.

Microdilution Assay
  • Plate Setup: Use a 96-well microtiter plate. Add 100 µL of each biocide dilution to respective wells.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Controls: Include positive controls (microorganisms in broth without biocide) and negative controls (broth only).

  • Incubation: Incubate the plates at the appropriate temperature for 24-48 hours (bacteria) or 48-72 hours (fungi).

Determination of MIC
  • Visual Assessment: The MIC is the lowest concentration of the biocide that completely inhibits visible growth of the microorganism.

  • Spectrophotometric Reading: Alternatively, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine the inhibition of growth.

MIC_Assay_Workflow A 1. Prepare Microbial Inoculum (Bacteria/Fungi) C 3. Inoculate 96-well Plate with Biocide Dilutions and Microbes A->C B 2. Prepare Serial Dilutions of Biocide B->C D 4. Incubate Plate (e.g., 24-72 hours) C->D E 5. Assess Microbial Growth (Visually or Spectrophotometrically) D->E F 6. Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 2. Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Traditional isothiazolinones like CMIT have demonstrated potent, broad-spectrum antimicrobial activity. The structural features of this compound suggest it likely shares the same mechanism of action and biocidal potential. The presence of the chloro- group at the 5-position is generally associated with high reactivity and efficacy. The N-substituted tert-Butyl group may influence properties such as stability, solubility, and interaction with the microbial cell membrane, which could potentially modulate its efficacy profile compared to N-methyl substituted compounds like CMIT.

To definitively ascertain the efficacy of this compound relative to traditional isothiazolinones, rigorous side-by-side testing following standardized protocols, such as the MIC determination method outlined above, is imperative. Such studies would provide the necessary quantitative data to inform its potential applications in research, drug development, and industrial settings. Researchers are encouraged to perform these comparative studies to fully characterize the biocidal profile of this and other novel isothiazolinone derivatives.

Navigating Cross-Reactivity: A Comparative Guide for the Environmental Monitoring of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity in environmental monitoring is paramount for accurate and reliable data. This guide provides a comparative assessment of analytical methodologies and highlights the critical knowledge gap concerning the cross-reactivity of the emerging biocide, 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one.

While specific experimental data on the cross-reactivity of this compound remains limited in publicly available literature, the well-documented cross-reactivity among other isothiazolinones serves as a crucial indicator of potential analytical challenges. This guide will delve into the established methods for detecting related compounds and propose a framework for assessing the cross-reactivity of this specific tert-butyl variant.

The Isothiazolinone Family: A History of Cross-Reactivity

Isothiazolinones are a widely used class of biocides, with prominent members including methylisothiazolinone (MI), methylchloroisothiazolinone (MCI), benzisothiazolinone (BIT), and octylisothiazolinone (OIT). Numerous studies have demonstrated the potential for cross-reactivity among these compounds in various analytical methods, particularly in immunoassays. This phenomenon, where an assay designed for one compound also detects another, can lead to false-positive results and an overestimation of the target analyte's concentration in environmental samples.

Evidence suggests that the degree of cross-reactivity is often dependent on the concentration of the interfering isothiazolinone.[1][2] For instance, individuals sensitized to MI have shown reactions to OIT and BIT when exposed to sufficient concentrations.[1][3] This underscores the importance of highly selective analytical methods in environmental monitoring to differentiate between various isothiazolinones that may be present.

Comparative Analysis of Analytical Methods for Isothiazolinone Detection

The selection of an appropriate analytical method is critical for the accurate quantification of isothiazolinones in environmental matrices. The primary techniques employed include chromatography and immunoassays, each with its own set of advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantagesLimit of Detection (LOD)
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Separation of compounds based on their physicochemical properties followed by mass-based detection and fragmentation for structural confirmation.High selectivity and sensitivity, capable of simultaneous multi-analyte detection, considered the gold standard.High instrument cost, requires skilled operators, potential for matrix effects.0.01 - 0.1 µg/L in water[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile or semi-volatile compounds followed by mass-based detection.High sensitivity and selectivity for volatile analytes.Not suitable for non-volatile compounds without derivatization, which can add complexity.0.01 - 0.1 µg/L in water (with derivatization for some compounds)[4][5]
Immunoassays (e.g., ELISA) Utilizes the specific binding of an antibody to the target analyte.High throughput, relatively low cost, can be adapted for field use.Susceptible to cross-reactivity with structurally similar compounds, matrix effects can interfere with antibody-antigen binding.Varies depending on antibody specificity and assay format.
Colorimetric Test Kits Chemical reaction that produces a color change in the presence of the target analyte.Simple to use, rapid results, suitable for on-site screening.Lower sensitivity and specificity compared to other methods, may not be quantitative.[6]Generally in the ppm range.[6]

Experimental Protocols for Cross-Reactivity Assessment

A thorough assessment of the cross-reactivity of this compound is essential for developing reliable monitoring methods. The following outlines a proposed experimental workflow based on established protocols for other small molecules and isothiazolinones.

Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a common and effective method for assessing the cross-reactivity of small molecules.[7][8][9][10][11]

Objective: To determine the percentage cross-reactivity of an antibody developed for this compound with other structurally related isothiazolinones.

Materials:

  • Microtiter plates coated with a conjugate of this compound.

  • Specific antibody against this compound.

  • Standard solutions of this compound.

  • Standard solutions of potentially cross-reacting isothiazolinones (e.g., MI, MCI, BIT, OIT).

  • Enzyme-conjugated secondary antibody.

  • Substrate solution.

  • Stop solution.

  • Plate reader.

Protocol:

  • Standard Curve Generation: Prepare a series of dilutions of the this compound standard to generate a standard curve.

  • Competitive Reaction: In separate wells, incubate the specific antibody with either the this compound standard or the potentially cross-reacting isothiazolinone standards at various concentrations.

  • Addition to Coated Plate: Transfer the antibody-analyte mixtures to the coated microtiter plate wells. The free antibody will bind to the immobilized antigen on the plate.

  • Washing: Wash the plate to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, which will bind to the primary antibody captured on the plate.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Substrate Addition: Add the substrate solution. The enzyme will catalyze a color change.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculation: The concentration of the cross-reacting compound that causes a 50% inhibition of the signal (IC50) is compared to the IC50 of the target analyte. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of target analyte / IC50 of cross-reactant) x 100

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS can be used to confirm the identity and quantity of isothiazolinones in a sample, thereby validating the results of an immunoassay and directly assessing cross-reactivity in complex matrices.[12][13][14]

Objective: To develop a selective and sensitive method for the simultaneous determination of this compound and other isothiazolinones in environmental water samples.

Protocol:

  • Sample Preparation: Filter water samples to remove particulate matter. Solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove interfering matrix components.[15]

  • Chromatographic Separation: Inject the prepared sample onto a suitable HPLC column (e.g., C18). Develop a gradient elution program using appropriate mobile phases (e.g., water with formic acid and acetonitrile) to achieve separation of the target analytes.

  • Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each analyte, select a specific precursor ion and at least two product ions for quantification and confirmation.

  • Method Validation: Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.

  • Cross-Reactivity Assessment: Analyze samples containing a mixture of this compound and other isothiazolinones. The high selectivity of MRM will allow for the individual quantification of each compound, thereby determining if the presence of other isothiazolinones interferes with the signal of the target analyte.

Visualizing Workflows and Relationships

To aid in the understanding of the experimental processes and the context of cross-reactivity, the following diagrams are provided.

Cross_Reactivity_Assessment_Workflow cluster_immunoassay Immunoassay-based Assessment cluster_chromatography Chromatography-based Confirmation antibody_dev Antibody Production for This compound elisa_dev Competitive ELISA Development antibody_dev->elisa_dev cross_react_testing Cross-Reactivity Testing with other Isothiazolinones elisa_dev->cross_react_testing data_analysis IC50 Determination & % Cross-Reactivity Calculation cross_react_testing->data_analysis quantification Selective Quantification of each Compound data_analysis->quantification Confirmation of Immunoassay Results method_dev HPLC-MS/MS Method Development for multiple Isothiazolinones method_val Method Validation (LOD, LOQ, Accuracy) method_dev->method_val sample_analysis Analysis of Mixed Isothiazolinone Samples method_val->sample_analysis sample_analysis->quantification

Caption: Workflow for assessing the cross-reactivity of this compound.

Analytical_Method_Selection start Start: Need for Isothiazolinone Monitoring screening Screening or Quantitative Analysis? start->screening lab Laboratory Analysis screening->lab Quantitative field_test Field Testing screening->field_test Screening field Field or Lab Based? hplc High Selectivity & Sensitivity Required? lab->hplc immunoassay High Throughput Required? lab->immunoassay colorimetric Rapid, Qualitative Result Sufficient? field_test->colorimetric hplc->immunoassay No hplc_msms HPLC-MS/MS hplc->hplc_msms Yes gc_ms GC-MS (for volatile analytes) hplc->gc_ms Yes (Volatile) immunoassay->hplc No elisa ELISA immunoassay->elisa Yes test_kit Colorimetric Test Kit colorimetric->test_kit Yes

Caption: Decision tree for selecting an analytical method for isothiazolinone monitoring.

Conclusion and Future Directions

The potential for cross-reactivity of this compound with other commonly used isothiazolinones presents a significant challenge for accurate environmental monitoring. While direct experimental data is currently lacking, the established cross-reactivity within this class of biocides strongly suggests that this is a critical area for investigation.

For researchers and professionals in the field, the immediate path forward involves adapting and validating existing highly selective methods, such as HPLC-MS/MS, for the detection of this specific compound. Furthermore, the development of specific antibodies and subsequent immunoassays, coupled with rigorous cross-reactivity testing as outlined in this guide, will be crucial for enabling high-throughput and cost-effective monitoring.

Until such specific data becomes available, it is recommended to employ confirmatory analytical techniques to avoid the potential for inaccurate reporting of environmental concentrations of this compound. This proactive approach will ensure the integrity of environmental monitoring data and support informed risk assessments.

References

Navigating Biocidal Alternatives: A Comparative Guide to 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one and Other Industrial Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate biocide is critical for product preservation and performance. This guide provides a comparative analysis of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one and its alternatives in key industrial applications, supported by available experimental data and detailed methodologies.

While specific comparative performance data for this compound is limited in publicly available literature, this guide leverages data on closely related isothiazolinone compounds and other major biocidal classes to provide a comprehensive overview for informed decision-making. The guide focuses on applications in paints and coatings, metalworking fluids, and water treatment.

Understanding Isothiazolinones: Mechanism of Action

Isothiazolinones are a class of heterocyclic biocides renowned for their broad-spectrum antimicrobial activity. Their primary mechanism of action involves a rapid, two-step process that is effective against a wide range of bacteria, fungi, and algae.[1] Initially, they inhibit microbial growth and metabolism by disrupting key enzymatic pathways. This is followed by irreversible cell damage, leading to cell death. The key to their biocidal activity is the electrophilic sulfur atom in the isothiazolinone ring, which reacts with thiol groups (-SH) in essential microbial proteins and enzymes, leading to the inactivation of these vital cellular components.[2][3]

Isothiazolinone Mechanism of Action cluster_cell Microbial Cell Enzyme_Active Active Enzyme (with Thiol group) Enzyme_Inactive Inactive Enzyme Enzyme_Active->Enzyme_Inactive Forms Covalent Adduct Metabolic_Pathways Essential Metabolic Pathways Enzyme_Active->Metabolic_Pathways Catalyzes Cell_Death Cell Death Metabolic_Pathways->Cell_Death Disruption leads to Cell_Growth Cell_Growth Metabolic_Pathways->Cell_Growth Supports Isothiazolinone Isothiazolinone Biocide Isothiazolinone->Enzyme_Active

Caption: Mechanism of action of isothiazolinone biocides.

Comparative Performance of Biocidal Alternatives

The selection of a biocide is a multifactorial decision that involves considering its antimicrobial efficacy, chemical stability, and compatibility with the formulation. Below is a comparison of common alternatives to this compound.

Isothiazolinone Derivatives

The performance of isothiazolinones can be influenced by the substituent on the nitrogen atom and the presence of halogens on the ring. While specific data for the tert-butyl derivative is scarce, structure-activity relationships suggest that the bulky tert-butyl group may influence its properties. For instance, N-substituted isothiazolones are a common focus for developing new biocides with varied activities.[4]

Table 1: Antimicrobial Efficacy of Common Isothiazolinone Biocides (MIC in ppm)

BiocidePseudomonas aeruginosaEscherichia coliStaphylococcus aureusAspergillus nigerCandida albicansReference(s)
CMIT/MIT (3:1) 20----[5]
BIT 106041 - 5310.4 - 2120.10.4 - 1.3[2]
OIT ---<1<1[2]
DCOIT ---<1<1[2]

Note: MIC values can vary depending on the specific strain, test conditions, and formulation.

Formaldehyde-Releasing Agents

Formaldehyde-releasers have been a staple in industrial preservation, offering a slow and sustained release of formaldehyde, which has a broad antimicrobial spectrum. However, due to health and safety concerns associated with formaldehyde, their use is increasingly restricted.

Table 2: Antimicrobial Efficacy of Formaldehyde-Releasing Biocides (MIC in ppm)

Biocide ClassActive Ingredient/ProductTest OrganismMIC in Synthetic MWF (ppm)Reference(s)
Formaldehyde-Releaser Methylenebis(5-methyloxazolidine) (MBO)Pseudomonas fluorescens4,000[5]
Mycobacterium immunogenum>5,000[5]
Other Biocidal Chemistries

A variety of other chemical classes are also employed as industrial biocides, each with its own spectrum of activity and application-specific advantages.

Table 3: Antimicrobial Efficacy of Other Biocidal Alternatives (MIC in ppm)

Biocide ClassActive Ingredient/ProductTest OrganismMIC in Synthetic MWF (ppm)Reference(s)
Phenolic o-phenylphenolPseudomonas fluorescens1,000[5]
Mycobacterium immunogenum>5,000[5]

Experimental Protocols for Biocide Efficacy Testing

Standardized laboratory tests are crucial for evaluating the efficacy of biocides. A typical experimental workflow for testing in an aqueous-based industrial product like a metalworking fluid or paint is outlined below.

Biocide Efficacy Testing Workflow Start Start Prep_Medium Prepare Test Medium (e.g., MWF Emulsion, Paint) Start->Prep_Medium Inoculation Inoculate Test Medium Prep_Medium->Inoculation Inoculum_Prep Prepare Microbial Inoculum (Bacteria and Fungi) Inoculum_Prep->Inoculation Biocide_Addition Add Biocide at Various Concentrations Inoculation->Biocide_Addition Control Prepare Control (No Biocide) Inoculation->Control Incubation Incubate Samples (Controlled Temperature and Agitation) Biocide_Addition->Incubation Control->Incubation Sampling Collect Aliquots at Intervals (e.g., 24h, 48h, 7d) Incubation->Sampling Enumeration Enumerate Viable Microorganisms (Plating Techniques) Sampling->Enumeration Data_Analysis Analyze Data and Calculate Microbial Reduction Enumeration->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for evaluating biocide efficacy.

Detailed Methodology:
  • Preparation of Test Medium : The industrial product (e.g., metalworking fluid concentrate, paint base) is diluted to its typical end-use concentration with water of a specified hardness.[6]

  • Inoculum Preparation : A mixed culture of relevant microorganisms (e.g., Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, Candida albicans) is prepared and standardized to a known cell density.[6]

  • Inoculation : A small volume of the microbial inoculum is added to the test medium to achieve a target initial microbial concentration.[6]

  • Biocide Addition : The biocide being evaluated is added to the inoculated medium at a range of concentrations. A control sample with no biocide is also prepared.[6]

  • Incubation : All samples are incubated under conditions that simulate the industrial environment, such as a specific temperature and agitation.[6]

  • Microbial Enumeration : At predetermined time intervals (e.g., 24 hours, 48 hours, 7 days), aliquots are taken from each sample. The number of viable microorganisms is determined using standard plating techniques on appropriate growth media.

  • Data Analysis : The reduction in the microbial population for each biocide concentration is calculated relative to the control. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration that prevents visible microbial growth.

Conclusion and Future Outlook

The selection of an appropriate biocide is a complex process that requires a careful balance of efficacy, stability, cost, and regulatory compliance. While this compound belongs to the potent isothiazolinone class of biocides, the lack of specific comparative data necessitates a careful evaluation of more well-documented alternatives. Isothiazolinones like CMIT/MIT and BIT, as well as other chemical classes such as formaldehyde-releasers and phenolic compounds, offer a range of options for industrial preservation.[5][7]

The increasing regulatory scrutiny of certain biocides, such as formaldehyde-releasers and some isothiazolinones due to skin sensitization concerns, is driving the need for innovative and safer alternatives.[7][8] Future research and development will likely focus on biocides with improved toxicological profiles, enhanced stability, and novel mechanisms of action to meet the evolving demands of industrial applications. For researchers and formulators, a thorough understanding of the available biocidal options and rigorous testing under application-specific conditions remain paramount for successful product preservation.

References

Benchmarking the Antifungal Activity of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one Against Known Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antifungal activity of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one against a panel of clinically and agriculturally relevant fungi. Its performance is benchmarked against established antifungal agents from different classes, including azoles, strobilurins, and succinate dehydrogenase inhibitors (SDHIs). The data presented is compiled from various studies and is intended to provide a comprehensive overview for research and development purposes.

Executive Summary

Isothiazolinones are a class of heterocyclic compounds recognized for their potent and broad-spectrum antimicrobial properties. Their mechanism of action involves the inhibition of essential enzymes in microorganisms, particularly those with thiol groups at their active sites. This guide focuses on a specific derivative, this compound, and its efficacy in inhibiting the growth of key fungal species. For comparative purposes, we have included data for widely used fungicides: fluconazole and itraconazole (azoles), azoxystrobin (strobilurin), and boscalid (SDHI).

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antifungal activity is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) of the test compound and comparator fungicides against Candida albicans, Aspergillus niger, and Trichophyton rubrum.

Table 1: Antifungal Activity Against Candida albicans

CompoundFungicide ClassMIC Range (µg/mL)
This compound Isothiazolinone Data Not Available
FluconazoleAzole0.25 - 8[1]
ItraconazoleAzoleData Not Available
AzoxystrobinStrobilurinData Not Available
BoscalidSDHIData Not Available

Table 2: Antifungal Activity Against Aspergillus niger

CompoundFungicide ClassMIC Range (µg/mL)
This compound Isothiazolinone Data Not Available
FluconazoleAzoleData Not Available
ItraconazoleAzole0.12 - >16[2]
AzoxystrobinStrobilurinData Not Available
BoscalidSDHIData Not Available

Table 3: Antifungal Activity Against Trichophyton rubrum

CompoundFungicide ClassMIC Range (µg/mL)
This compound Isothiazolinone Data Not Available
FluconazoleAzole1 - 64[3]
ItraconazoleAzole0.015 - 0.25[3]
AzoxystrobinStrobilurinData Not Available
BoscalidSDHIData Not Available
TerbinafineAllylamine<0.007 - 0.031[3]

Note: "Data Not Available" indicates that specific MIC values for this compound against the listed fungi could not be identified in the publicly available literature at the time of this review. The provided MIC ranges for comparator fungicides are based on published data and may vary depending on the specific strain and testing conditions.

Experimental Protocols

The determination of MIC values is crucial for evaluating the efficacy of antifungal compounds. The Clinical and Laboratory Standards Institute (CLSI) has established standardized protocols for antifungal susceptibility testing to ensure reproducibility and comparability of data across different laboratories.

Broth Microdilution Method (CLSI M27-A2 and M38-A2)

The broth microdilution method is a widely accepted standard for determining the MIC of antifungal agents.[4]

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar media to obtain pure colonies.

  • A suspension of the fungal cells or conidia is prepared in sterile saline or water.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the antifungal agent is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • A series of twofold dilutions of the antifungal agent is prepared in a 96-well microtiter plate using a liquid medium like RPMI-1640.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing the serially diluted antifungal agent, is inoculated with the standardized fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24-48 hours for yeasts, and longer for some filamentous fungi).

4. MIC Determination:

  • After incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

Mandatory Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Isolate Culture B Prepare Fungal Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Serial Dilutions of Antifungal Agent C->D E Incubate Plate (e.g., 35°C, 24-72h) D->E F Visual or Spectrophotometric Reading of Growth E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Signaling Pathway: General Mechanism of Isothiazolinone Action

Isothiazolinone_Mechanism cluster_cell Fungal Cell Enzyme Essential Enzymes (Thiol-Containing) Metabolism Cellular Metabolism Block Disruption Enzyme->Block Inactivation Growth Fungal Growth & Proliferation Metabolism->Growth Required for Isothiazolinone This compound Inhibition Inhibition Isothiazolinone->Inhibition Inhibition->Enzyme Reacts with Thiol Groups Block->Metabolism

Caption: General mechanism of action of isothiazolinone fungicides, highlighting the inhibition of essential thiol-containing enzymes.

References

A Comparative Analysis of Isothiazolinone Biocides: Efficacy, Stability, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and methodological comparison of commonly used isothiazolinone biocides. Isothiazolinones are a class of heterocyclic organic compounds widely recognized for their broad-spectrum antimicrobial activity against bacteria, fungi, and algae.[1] Their primary mechanism of action involves the inhibition of microbial growth and metabolism through the disruption of critical enzymatic pathways by reacting with protein thiols.[2][3] This document is intended to assist researchers and professionals in selecting the appropriate isothiazolinone biocide for their specific application by presenting objective performance data, detailed experimental protocols, and visual representations of key processes.

Comparative Efficacy of Isothiazolinone Biocides

The antimicrobial efficacy of isothiazolinone biocides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a biocide that prevents the visible growth of a microorganism.[4] A lower MIC value indicates a higher antimicrobial potency. The following tables summarize the MIC values of several common isothiazolinone biocides against various bacterial and fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of Isothiazolinone Biocides against Bacteria

BiocideEscherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Staphylococcus aureus (μg/mL)
CMIT/MIT (3:1) 0.5[5]50 (formulation)[6]-
BIT 14.4[5]--
MIT 41[5]--
OIT ---
DCOIT ---

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Biocidal Concentration (MBC) of Isothiazolinone Biocides against Fungi

BiocideAspergillus niger (mg/L)Saccharomyces cerevisiae (mg/L)
MIC MBC
MI >500>500
MCI <1<1
OIT <1<1
DCOIT <1<1
MCI/MI <1<1

Data compiled from independent studies.[5][6]

The general order of biocidal activity based on available data is: MCI > OIT ≈ DCOIT > BIT > MI .[6] The presence of a chlorine atom in the isothiazolinone ring, as in MCI, significantly enhances its biocidal activity.[5]

Stability Profile

The stability of isothiazolinone biocides is a critical factor in their practical application and is significantly influenced by pH and temperature.

  • pH: Isothiazolinones are generally more stable in acidic conditions.[7] As the pH increases into the alkaline range, the rate of degradation increases.[7] For instance, the half-life of the active component in Kathon™ biocides (a commercial formulation of CMIT/MIT) decreases significantly as the pH rises from 8.5 to 10.[7]

  • Temperature: Higher temperatures accelerate the degradation of isothiazolinone biocides.[8] The rate of degradation can double with a 5-6°C increase in temperature in aqueous media at pH 8.5 and 9.6.[8]

Toxicological Summary

While effective as biocides, isothiazolinones can also exhibit toxicity, with effects such as skin sensitization being a notable concern.[9] The toxicological profile often parallels the biocidal efficacy, with more potent biocides generally showing higher toxicity.[6] For example, 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT) has been shown to alter cellular metabolism at lower concentrations than 1,2-benzisothiazolin-3-one (BIT).[10][11] Both can induce reactive oxygen species (ROS) generation.[10][11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of a biocide that inhibits the visible growth of a microorganism in a liquid medium.[5][12]

1. Materials:

  • Isothiazolinone biocide stock solution of known concentration.
  • Sterile 96-well microtiter plates.
  • Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi).
  • Microorganism culture in the logarithmic growth phase.
  • Sterile saline or phosphate-buffered saline (PBS).
  • Spectrophotometer.
  • Incubator.

2. Procedure:

  • Prepare Biocide Dilutions: Perform a serial two-fold dilution of the biocide stock solution in the growth medium directly in the 96-well plate. This will create a range of concentrations to be tested.
  • Prepare Inoculum: Adjust the turbidity of the microbial culture with sterile saline or PBS to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5] Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Inoculation: Add the prepared inoculum to each well containing the biocide dilutions. Include a positive control well (inoculum without biocide) and a negative control well (medium without inoculum).
  • Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
  • Reading Results: The MIC is determined as the lowest concentration of the biocide at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[12]

Visualizations

Mechanism of Action of Isothiazolinone Biocides

The primary mode of action of isothiazolinone biocides is the inactivation of key microbial enzymes through the reaction with thiol groups (sulfhydryl groups) of cysteine residues within the proteins. This disrupts essential metabolic pathways, leading to growth inhibition and cell death.[2][3]

cluster_Cell Microbial Cell Isothiazolinone Isothiazolinone Enzyme Active Enzyme (with Thiol group) Isothiazolinone->Enzyme Reaction with Thiol Group Inactive_Enzyme Inactive Enzyme (Disulfide Bond) Enzyme->Inactive_Enzyme Metabolic_Pathway Metabolic_Pathway Enzyme->Metabolic_Pathway Catalyzes Inactive_Enzyme->Metabolic_Pathway Inhibition Growth_Inhibition Growth Inhibition & Cell Death Metabolic_Pathway->Growth_Inhibition Disruption

Caption: Mechanism of action of isothiazolinone biocides.

Experimental Workflow for Comparative Biocide Efficacy Testing

The following diagram outlines a typical workflow for the comparative evaluation of biocide efficacy, from initial preparation to final data analysis. This workflow is based on standardized methodologies to ensure reproducibility and reliability of results.[13][14]

cluster_prep Preparation cluster_testing Efficacy Testing cluster_analysis Data Analysis and Reporting Select_Biocides Select Isothiazolinone Biocides for Comparison MIC_Assay Perform MIC Assay (e.g., Broth Microdilution) Select_Biocides->MIC_Assay Select_Microorganisms Select Test Microorganisms Select_Microorganisms->MIC_Assay Prepare_Media Prepare and Sterilize Growth Media and Reagents Prepare_Media->MIC_Assay Incubate Incubate under Controlled Conditions MIC_Assay->Incubate Read_Results Read and Record MIC Values Incubate->Read_Results Tabulate_Data Tabulate MIC Data for all Biocides Read_Results->Tabulate_Data Statistical_Analysis Perform Statistical Analysis Tabulate_Data->Statistical_Analysis Generate_Report Generate Comparison Guide and Report Statistical_Analysis->Generate_Report

Caption: Workflow for comparative biocide efficacy testing.

References

Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Validation of Isothiazolinone Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide offers a comprehensive overview of the performance of various analytical methods for isothiazolinone detection, supported by experimental data from published studies. By understanding the validation parameters of well-characterized methods, laboratories can effectively design and execute their own validation studies for 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one.

Performance Comparison of Analytical Methods for Isothiazolinone Detection

The selection of an appropriate analytical method is contingent upon factors such as the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prevalent technique for isothiazolinone analysis. The following table summarizes typical performance characteristics for the analysis of common isothiazolinones, which can serve as a benchmark for validating a method for this compound.

MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD%)Reference
HPLC-MS/MSMI, CMI, BIT, MBIT, OIT, DCOIT0.0025 - 0.01 mg/L0.004 - 0.02 mg/L81.5 - 107.30.9 - 5.9[1]
HPLC-DADMIT, CMIT, OIT, DCOIT, BIT0.06 - 0.19 µg/gNot Reported92.73 - 109.920.06 - 2.26[2]
HPLC-MS/MSMI, CMI, 4,5-dichloro-2-methyl-3-isothiazolinone0.03 - 0.1 µg/LNot ReportedNot ReportedNot Reported[3]
HPLC-MS/MSMI, CMI, BIT0.7 - 3.0 µg (as migration limits)Not Reported87.2 - 114.8< 10[4]

MI: Methylisothiazolinone, CMI: 5-Chloro-2-methyl-4-isothiazolin-3-one, BIT: 1,2-benzisothiazolin-3-one, MBIT: 2-methyl-1,2-benzisothiazolin-3-one, OIT: 2-Octyl-3(2H)-isothiazolinone, DCOIT: Dichlorooctylisothiazolinone

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and inter-laboratory validation of analytical methods. Below are representative protocols for the analysis of isothiazolinones using HPLC.

HPLC-MS/MS Method for Simultaneous Quantitative Analysis of Six Isothiazolinones[1]
  • Sample Preparation: The extraction method, time, solvent, and solid-liquid ratio should be optimized for the specific sample matrix.

  • Chromatographic Conditions:

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Optimized for best separation and peak shape.

    • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for qualitative and quantitative analyses of the target isothiazolinones. Specific precursor-to-product ion transitions for each analyte should be determined.

HPLC-DAD Method for Determination of Five Isothiazolinone Preservatives[2]
  • Sample Preparation: Ultrasound-assisted extraction with methanol as the extraction solvent.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX SB-C18 column (4.6 mm × 250 mm, 5 µm).[2]

    • Mobile Phase: A gradient elution with acetonitrile and water.[2]

    • Flow Rate: Optimized for separation.

    • Detection: Diode Array Detector (DAD). The maximum absorption wavelengths for different isothiazolinones vary (e.g., MIT and CMIT at 275 nm, OIT at 282 nm, DCOIT at 285 nm, and BIT at 318 nm).[2]

  • Quantitation: External standard method.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to assess the reproducibility and transferability of an analytical method. The following diagram illustrates a general workflow for conducting such a study.

G cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Sample Distribution & Analysis cluster_analysis Phase 3: Statistical Analysis & Reporting P1 Define Study Objectives (e.g., precision, accuracy) P2 Develop & Optimize Analytical Method P1->P2 P3 Prepare Detailed Validation Protocol P2->P3 P4 Select Participating Laboratories P3->P4 E1 Prepare & Distribute Homogeneous Samples P4->E1 E2 Laboratories Analyze Samples Following the Protocol E1->E2 E3 Collect & Compile Analytical Data E2->E3 A1 Perform Statistical Analysis (e.g., ANOVA, Cochran's test) E3->A1 A2 Evaluate Method Performance (Repeatability & Reproducibility) A1->A2 A3 Prepare Final Validation Report A2->A3

Caption: A generalized workflow for conducting an inter-laboratory validation study.

Logical Framework for Method Validation

The validation of an analytical method is a systematic process that establishes the performance characteristics of the procedure. The following diagram outlines the logical relationships between key validation parameters.

Caption: Key parameters and their relationships in analytical method validation.

By leveraging the established methodologies and validation data for similar isothiazolinone compounds, researchers can confidently develop and validate a robust analytical method for this compound, ensuring data quality and consistency across different laboratories.

References

assessing the synergistic effects of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one with other biocides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isothiazolinone Biocides

Isothiazolinones are a class of heterocyclic organic compounds widely used as biocides in various industrial and consumer products. Their potent, broad-spectrum antimicrobial activity makes them effective against bacteria, fungi, and algae. The mechanism of action of isothiazolinones involves the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death. This is achieved through the disruption of critical metabolic pathways by targeting dehydrogenase enzymes and reacting with protein thiols, ultimately leading to the production of free radicals.

Due to their effectiveness, there is significant interest in exploring the synergistic effects of isothiazolinones with other biocides. Synergism occurs when the combined antimicrobial effect of two or more biocides is greater than the sum of their individual effects. This can lead to the development of more potent and cost-effective antimicrobial formulations with a broader spectrum of activity and a reduced risk of microbial resistance.

Disclaimer: This guide provides a general overview of the synergistic effects of the isothiazolinone class of biocides. Publicly available research specifically detailing the synergistic effects of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one with other biocides is limited. The data and examples presented here are based on studies of other commercially significant isothiazolinone derivatives, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), and serve to illustrate the general principles and methodologies of synergy testing.

Experimental Protocol: The Checkerboard Assay

The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agents in combination.[1][2]

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of two biocides against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Test biocides (e.g., an isothiazolinone and a partner biocide)

  • Microbial culture (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

  • Growth medium (e.g., Tryptone Glucose Extract Agar, Mueller-Hinton Broth)[3]

  • Pipettes and other standard laboratory equipment

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Biocide Dilutions:

    • Prepare stock solutions of each biocide.

    • In a 96-well plate, perform serial dilutions of Biocide A along the x-axis (e.g., columns 1-10) and serial dilutions of Biocide B along the y-axis (e.g., rows A-G).

    • Column 11 can be used for dilutions of Biocide B alone, and row H for dilutions of Biocide A alone, to determine their individual Minimum Inhibitory Concentrations (MICs). Column 12 can serve as a growth control (no biocide).

  • Inoculum Preparation:

    • Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland turbidity standard).

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).[3]

  • Determining the MIC:

    • After incubation, determine the MIC for each biocide alone and for each combination. The MIC is the lowest concentration of the biocide(s) that completely inhibits visible growth of the microorganism.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • The FIC for each biocide in a given well is calculated as follows:

      • FIC of Biocide A = MIC of Biocide A in combination / MIC of Biocide A alone

      • FIC of Biocide B = MIC of Biocide B in combination / MIC of Biocide B alone

    • The FIC index for each combination is the sum of the individual FICs:

      • FIC Index = FIC of Biocide A + FIC of Biocide B

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[1][2]

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis prep_biocide_A Prepare Serial Dilutions of Biocide A dispense_A Dispense Biocide A Dilutions (x-axis) prep_biocide_A->dispense_A prep_biocide_B Prepare Serial Dilutions of Biocide B dispense_B Dispense Biocide B Dilutions (y-axis) prep_biocide_B->dispense_B prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate All Wells prep_inoculum->inoculate dispense_A->inoculate dispense_B->inoculate incubate Incubate Plate (e.g., 37°C, 24-48h) inoculate->incubate read_mic Determine MICs (Visual or Spectrophotometric) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy, Additivity, or Antagonism calc_fic->interpret

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

Quantitative Data on Synergistic Effects of Isothiazolinones

The following table summarizes findings on the synergistic effects of a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one (CMIT/MIT) with 2-(thiocyanomethylthio)-benzothiazole (TCMTB) against Pseudomonas aeruginosa.

Biocide Combination (Ratio)MIC of Combination (ppm)FIC IndexInterpretation
CMIT/MIT : TCMTB
1 : 11.0 + 1.00.5Synergy
1 : 30.5 + 1.50.4375Synergy
3 : 11.5 + 0.50.625Additive

Data adapted from a study on synergistic biocides for controlling microorganisms in industrial process waters.[3] The FIC Index was calculated based on the provided MICs of the individual components (CMIT/MIT = 4.0 ppm; TCMTB = 2.0 ppm).

Signaling Pathways and Logical Relationships

The synergistic interaction between two biocides can be visualized as a logical relationship where the combined effect is greater than the individual effects.

Synergy_Concept cluster_individual Individual Biocides cluster_effect Antimicrobial Effect Biocide_A Biocide A (Isothiazolinone) Effect_A Inhibition_A Biocide_A->Effect_A Combination Biocide A + Biocide B Biocide_A->Combination Biocide_B Partner Biocide Effect_B Inhibition_B Biocide_B->Effect_B Biocide_B->Combination Synergistic_Effect Synergistic Inhibition (> Inhibition_A + Inhibition_B) Combination->Synergistic_Effect

Caption: Conceptual Diagram of Biocidal Synergy.

Conclusion

The assessment of synergistic effects between isothiazolinone biocides and other antimicrobial agents is crucial for the development of advanced and effective microbial control strategies. The checkerboard assay provides a reliable method for quantifying these interactions. While specific data for this compound is not extensively documented in public literature, the broader isothiazolinone class demonstrates significant potential for synergistic combinations, which can lead to reduced biocide concentrations and improved performance against a wide range of microorganisms. Further research into the synergistic potential of specific isothiazolinone derivatives is warranted to unlock new applications in various fields.

References

Safety Operating Guide

Proper Disposal Procedures for 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one. The following procedures are designed to ensure the safe handling and neutralization of this biocide, minimizing risk to personnel and the environment.

I. Immediate Safety and Handling Precautions

This compound is a potent biocide and should be handled with care. Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.

Table 1: Personal Protective Equipment (PPE) and Handling Guidelines

ItemSpecificationRationale
Gloves Nitrile rubber, minimum 0.11 mm thicknessProvides protection against skin contact and allergic reactions.
Eye Protection Chemical safety goggles or face shieldProtects eyes from splashes and aerosols.
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.
Ventilation Work in a well-ventilated area or under a chemical fume hoodMinimizes inhalation exposure to vapors or aerosols.
Handling Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapors.Prevents sensitization, irritation, and other potential health effects.

II. Disposal Workflow

The recommended disposal method for this compound involves chemical neutralization to deactivate the biocidal properties, followed by disposal in accordance with local, state, and federal regulations. The primary mechanisms for neutralization are alkaline hydrolysis and reaction with a nucleophilic agent.

start Start: Contaminated Material or Unused Product ppe 1. Don Appropriate PPE start->ppe prep_neutralization 2. Prepare Neutralization Solution (e.g., Sodium Hydroxide or Sodium Bisulfite) ppe->prep_neutralization neutralize 3. Perform Chemical Neutralization prep_neutralization->neutralize verify 4. Verify Complete Degradation (e.g., HPLC Analysis) neutralize->verify adjust_ph 5. Adjust pH to Neutral (6-8) verify->adjust_ph dispose 6. Dispose of Waste According to Local Regulations adjust_ph->dispose end End: Decontaminated Waste dispose->end

Figure 1: Workflow for the proper disposal of this compound.

III. Experimental Protocols for Neutralization

The following are generalized protocols for the chemical neutralization of this compound. It is crucial to perform these procedures in a controlled laboratory setting.

A. Alkaline Hydrolysis

Isothiazolinones undergo degradation in alkaline solutions. The rate of this hydrolysis is dependent on pH and temperature, with higher values of each accelerating the degradation.

  • Materials:

    • Waste solution containing this compound

    • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

    • pH meter or pH indicator strips

    • Stir plate and stir bar

    • Beaker or flask of appropriate size

  • Procedure:

    • Place the waste solution in a beaker or flask and begin stirring.

    • Slowly add 1 M sodium hydroxide solution while monitoring the pH.

    • Adjust the pH of the solution to between 10 and 12.

    • Maintain the alkaline condition and continue stirring for a minimum of 24 hours at room temperature to ensure complete hydrolysis. For more rapid degradation, the temperature can be elevated, but this should be done with caution in a controlled manner.

    • After the reaction period, verify the complete degradation of the isothiazolinone using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Once degradation is confirmed, neutralize the solution to a pH between 6 and 8 by slowly adding 0.1 M hydrochloric acid (HCl).

    • The neutralized solution can now be disposed of in accordance with institutional and local regulations for non-hazardous aqueous waste.

B. Nucleophilic Deactivation with Sodium Bisulfite

Sodium bisulfite is a common reducing agent used to neutralize oxidizing biocides like isothiazolinones.

  • Materials:

    • Waste solution containing this compound

    • Sodium bisulfite (NaHSO₃)

    • Stir plate and stir bar

    • Beaker or flask of appropriate size

  • Procedure:

    • Place the waste solution in a beaker or flask and begin stirring.

    • Calculate the molar amount of this compound in the waste solution.

    • Add a 1.5 to 2-fold molar excess of sodium bisulfite to the solution. This ensures a complete reaction.

    • Allow the reaction to proceed for at least 2 hours with continuous stirring at room temperature.

    • Verify the complete degradation of the isothiazolinone using a suitable analytical method (e.g., HPLC).

    • Adjust the pH of the solution to between 6 and 8, if necessary, using sodium hydroxide or hydrochloric acid.

    • Dispose of the neutralized solution according to local environmental regulations.

IV. Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Personal Protection: Don the appropriate PPE as outlined in Table 1.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as sand, vermiculite, or diatomaceous earth.

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste through your institution's environmental health and safety office.

Disclaimer: The information provided is based on the general chemical properties of isothiazolinones. It is the responsibility of the user to comply with all applicable local, state, and federal regulations regarding waste disposal. Always consult your institution's safety data sheets and environmental health and safety office for specific guidance.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.